molecular formula C6H10N2O B150763 (1,3-Dimethyl-1H-pyrazol-5-yl)methanol CAS No. 57012-20-1

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B150763
CAS No.: 57012-20-1
M. Wt: 126.16 g/mol
InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a functionalized pyrazole derivative of significant interest in scientific research as a versatile chemical building block. Its primary research value lies in its application as a key precursor for the synthesis of complex nitrogen-containing ligands. The presence of both the pyrazole heterocycle, known for its coordination properties, and the hydroxymethyl functional group provides a handle for further chemical modification, enabling the construction of sophisticated molecular architectures. Pyrazole-based ligands synthesized from such building blocks are extensively investigated for their ability to form complexes with various metal ions, which can exhibit catalytic activity in important organic transformations, such as oxidation reactions . The pyrazole core is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules and approved drugs with activities including anti-inflammatory, anticancer, antibacterial, and antidepressant effects . As a derivative of this scaffold, this compound serves as a crucial intermediate for researchers working in drug discovery and development, facilitating the exploration of new chemical space and the development of novel therapeutic candidates. Its utility is further demonstrated in synthetic chemistry, where it can be used to generate more complex, multi-dentate ligand systems for catalytic and materials science applications . This compound is intended for use by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJDKMVLHCJODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380017
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57012-20-1
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dimethyl-1H-pyrazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a foundational pillar of chemical research. This in-depth technical guide focuses on the structure elucidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines the key analytical data and experimental protocols necessary for its unambiguous identification.

The structural confirmation of this compound, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , relies on a combination of spectroscopic techniques and a logical synthetic approach.[1] While detailed experimental data for this specific molecule is not widely published, its structure can be confidently assigned based on the analysis of its precursors and the expected outcomes of established chemical transformations.

Predicted Physicochemical Properties

A summary of key identifiers and predicted properties for this compound is provided below.

PropertyValue
CAS Number 57012-20-1
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Purity Typically ≥97%

Synthetic Pathway and Structure Confirmation

The most logical synthetic route to this compound involves a two-step process, starting from commercially available reagents. This synthetic pathway provides a strong basis for the predicted structure of the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_elucidation Structure Elucidation reagents Diethyl Oxalate + Acetone intermediate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate reagents->intermediate  1. NaOEt, Ethanol  2. Methylhydrazine, DMF   product This compound intermediate->product  Reduction (e.g., LiAlH₄, THF)   spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy confirmation Structural Confirmation spectroscopy->confirmation

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is based on established methods for pyrazole synthesis.

  • Preparation of the Intermediate: In a reaction vessel, ethanol, sodium ethoxide, and diethyl oxalate are combined. Acetone is then slowly added to the reaction mixture while maintaining a low temperature (below 15°C). The reaction is allowed to proceed for 24 hours to form the initial intermediate.

  • Cyclization: The intermediate from the first step is mixed with dimethylformamide (DMF) and cooled. Methylhydrazine is then slowly introduced, again keeping the temperature below 15°C. Following the addition, the mixture is heated to 40-50°C for approximately 6 hours.

  • Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting crude product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is then purified by vacuum distillation.

Experimental Protocol: Reduction to this compound

The final step is the reduction of the ester to the primary alcohol.

  • Reaction Setup: A solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath, and a solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) in THF, is added dropwise with stirring. The reaction is highly exothermic and must be controlled.

  • Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Isolation and Purification: The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or distillation.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is determined through the analysis of its spectroscopic data. Below are the expected characteristic signals for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2Singlet3HC3-CH₃
~3.7Singlet3HN1-CH₃
~4.6Singlet2H-CH₂OH
~6.0Singlet1HC4-H
VariableBroad Singlet1H-OH

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and types of carbon atoms present.

Predicted Chemical Shift (δ, ppm)Assignment
~11C3-CH₃
~36N1-CH₃
~57-CH₂OH
~105C4
~140C5
~150C3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Frequency (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3000-2850C-H stretch (alkane)
~1600C=N stretch (pyrazole ring)
~1500C=C stretch (pyrazole ring)
~1050C-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
95[M - CH₂OH]⁺

Logical Framework for Structure Determination

The following diagram illustrates the logical process of confirming the structure of this compound based on the experimental data.

Structure_Elucidation_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr NMR Data (¹H and ¹³C) nmr_interp Identifies C-H framework, connectivity, and number of protons/carbons. nmr->nmr_interp ir IR Data ir_interp Confirms presence of -OH and pyrazole ring. ir->ir_interp ms MS Data ms_interp Confirms molecular weight and fragmentation pattern. ms->ms_interp structure Confirmed Structure of This compound nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Logical flow for the structural elucidation of the target compound.

By combining a well-defined synthetic route with comprehensive spectroscopic analysis, the structure of this compound can be elucidated with a high degree of confidence. This guide provides the necessary framework for researchers to synthesize, characterize, and ultimately utilize this compound in their research and development endeavors.

References

Physicochemical properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 57012-20-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a heterocyclic alcohol containing a pyrazole ring, which is a common scaffold in medicinal chemistry.

  • IUPAC Name: this compound

  • CAS Number: 57012-20-1[1][2]

  • Molecular Formula: C₆H₁₀N₂O[1][2][3]

  • Canonical SMILES: CN1N=C(C)C=C1CO[2]

  • InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Weight126.16 g/mol [2][3]
Exact Mass126.079315 amu[1]
AppearanceLight yellow to yellow solid[3]
Density1.1 ± 0.1 g/cm³[1]
Boiling Point248.6 ± 25.0 °C at 760 mmHg117-118 °C at 0.8 mmHg[1][3]
Flash Point104.1 ± 23.2 °C[1]
Vapor Pressure0.0 ± 0.5 mmHg at 25°C[1]
Refractive Index1.543[1]
Table 2: Chemical and Computational Properties
PropertyValueSource(s)
pKa (Predicted)14.37 ± 0.10[3]
LogP-0.56 / 0.22[1][2]
Topological Polar Surface Area (TPSA)38.05 Ų[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors3[2]
Rotatable Bonds1[2]

Experimental Protocols

General Synthesis Protocol: Reduction of a Precursor Ester

This protocol outlines a plausible method for synthesizing this compound via the reduction of its corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This method is analogous to the synthesis of similar pyrazole methanols.[4]

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling.

  • Workup: Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry them over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

G cluster_synthesis Synthesis Workflow ester Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate in THF reaction Reaction Mixture (Stir at RT) ester->reaction Dropwise Addition lah LiAlH4 Suspension in THF (0°C) lah->reaction quench Quenching (Water, NaOH) reaction->quench TLC Monitoring workup Aqueous Workup & Extraction quench->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of the target compound.

Characterization Protocol

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of protons and their chemical environments. Expected signals would include singlets for the two methyl groups, a singlet for the pyrazole ring proton, a signal for the methylene (CH₂) protons, and a broad singlet for the hydroxyl (OH) proton.

  • ¹³C NMR: To identify the number of unique carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

  • To identify characteristic functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H, C=N, and C-N stretching vibrations would also be expected.

3. Mass Spectrometry (MS):

  • To determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight (126.16 g/mol ).

G cluster_characterization Structural Characterization Workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure & Purity Confirmed data_analysis->structure_confirm Compare with Expected Data

Caption: Logical workflow for the characterization of the final product.

Safety and Handling

  • This compound is classified as an irritant.[3] It may cause irritation to the eyes, respiratory system, and skin.[1]

  • Harmful if swallowed.[3]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing dust, vapor, mist, or gas.[1]

  • Storage: Store in a cool, dry place in a tightly sealed container.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.[1]

References

Synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for 1,3-Dimethyl-5-(hydroxymethyl)pyrazole, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of an ester precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target primary alcohol. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in its practical implementation.

Synthesis Pathway Overview

The synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole is achieved through a two-step reaction sequence. The initial step involves the formation of the pyrazole ring system via a condensation reaction to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The subsequent step is the reduction of the ester functional group to a hydroxymethyl group using a suitable reducing agent.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Reduction of Ester Diethyl Oxalate Diethyl Oxalate Intermediate Intermediate Diethyl Oxalate->Intermediate Acetone Acetone Acetone->Intermediate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Base Methylhydrazine Methylhydrazine Ethyl_1_3_dimethyl_1H_pyrazole_5_carboxylate Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Methylhydrazine->Ethyl_1_3_dimethyl_1H_pyrazole_5_carboxylate Intermediate->Ethyl_1_3_dimethyl_1H_pyrazole_5_carboxylate Product 1,3-Dimethyl-5-(hydroxymethyl)pyrazole Ethyl_1_3_dimethyl_1H_pyrazole_5_carboxylate->Product Reduction Reducing_Agent Lithium Aluminum Hydride (LiAlH4) Reducing_Agent->Product

Caption: Overall synthesis pathway for 1,3-Dimethyl-5-(hydroxymethyl)pyrazole.

Experimental Protocols

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from patent CN112279812A and involves a one-pot reaction to form the pyrazole ester.[1]

Materials:

  • Ethanol

  • Sodium ethoxide

  • Diethyl oxalate

  • Acetone

  • Dimethylformamide (DMF)

  • 40% Methylhydrazine solution

Procedure:

  • Formation of the Intermediate:

    • In a reaction vessel, sequentially add ethanol, sodium ethoxide, and diethyl oxalate.

    • Cool the reaction mixture to between 5-15 °C.

    • Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.

    • After the addition is complete, maintain the temperature and stir for 24 hours.

  • Pyrazole Ring Formation:

    • In a separate reaction vessel, add DMF and the intermediate from the previous step.

    • Cool the mixture to 5-15 °C.

    • Slowly add a 40% methylhydrazine solution dropwise, maintaining the internal temperature at or below 15 °C.

    • After the addition, heat the reaction mixture to 40-50 °C and maintain this temperature for 6-8 hours.

  • Work-up and Purification:

    • Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.

    • The crude product can be further purified by vacuum distillation to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Quantitative Data for Step 1:

ParameterValueReference
Reaction Time (Intermediate)24 hours[1]
Reaction Temperature (Intermediate)≤ 15 °C[1]
Reaction Time (Pyrazole Formation)6-8 hours[1]
Reaction Temperature (Pyrazole Formation)40-50 °C[1]
Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This is a general procedure for the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent.[2][3][4][5] An alternative, milder reducing agent that has been used for a similar pyrazole system is Lithium Borohydride (LiBH₄).[6]

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Reduction:

    • Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Slowly add the ester solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step and must be done with extreme caution.

    • Sequentially add 15% aqueous sodium hydroxide solution and then more water.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture through a pad of Celite or anhydrous sodium sulfate.

    • Wash the filter cake with additional diethyl ether or THF.

  • Purification:

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 1,3-Dimethyl-5-(hydroxymethyl)pyrazole.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data for Step 2 (Estimated):

ParameterValue (Typical)
Reaction Time1-4 hours
Reaction Temperature0 °C to reflux
Yield> 80% (expected)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Ester Reduction s1_start Start s1_reagents Mix Ethanol, NaOEt, Diethyl Oxalate s1_start->s1_reagents s1_cool1 Cool to 5-15 °C s1_reagents->s1_cool1 s1_add_acetone Add Acetone (≤ 15 °C) s1_cool1->s1_add_acetone s1_stir1 Stir for 24h s1_add_acetone->s1_stir1 s1_intermediate Intermediate Formed s1_stir1->s1_intermediate s1_mix_dmf Mix Intermediate with DMF s1_intermediate->s1_mix_dmf s1_cool2 Cool to 5-15 °C s1_mix_dmf->s1_cool2 s1_add_hydrazine Add Methylhydrazine (≤ 15 °C) s1_cool2->s1_add_hydrazine s1_heat Heat to 40-50 °C for 6-8h s1_add_hydrazine->s1_heat s1_concentrate Concentrate in vacuo s1_heat->s1_concentrate s1_distill Vacuum Distillation s1_concentrate->s1_distill s1_product Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate s1_distill->s1_product s2_start Start s1_product->s2_start Proceed to Step 2 s2_setup Prepare LiAlH4 suspension in anhydrous ether/THF s2_start->s2_setup s2_add_ester Slowly add Ester solution s2_setup->s2_add_ester s2_react Stir at RT or reflux s2_add_ester->s2_react s2_quench Quench with H2O and NaOH(aq) s2_react->s2_quench s2_filter Filter through Celite s2_quench->s2_filter s2_extract Extract with Ether/THF s2_filter->s2_extract s2_dry Dry organic layer s2_extract->s2_dry s2_concentrate Concentrate in vacuo s2_dry->s2_concentrate s2_purify Column Chromatography s2_concentrate->s2_purify s2_product 1,3-Dimethyl-5-(hydroxymethyl)pyrazole s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Considerations

  • Sodium ethoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Methylhydrazine is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere, and appropriate quenching procedures must be followed. All glassware must be thoroughly dried before use.

  • Diethyl ether and THF are highly flammable solvents. Ensure all operations are performed away from ignition sources.

This guide provides a robust framework for the synthesis of 1,3-Dimethyl-5-(hydroxymethyl)pyrazole. Researchers are encouraged to adapt and optimize the described procedures based on their specific laboratory conditions and available resources, while always prioritizing safety.

References

Biological Activity Screening of Dimethyl-Pyrazol-Methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1] This guide focuses on dimethyl-pyrazol-methanol derivatives, a subset with significant therapeutic potential. We provide an in-depth overview of the screening protocols for their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering structured data presentation, detailed experimental methodologies, and clear visualizations of key pathways and workflows to facilitate further investigation and drug discovery.

Anticancer Activity Screening

Dimethyl-pyrazole derivatives have emerged as a promising class of compounds with potent anticancer activities.[1] Their mechanisms of action are diverse, often targeting critical cellular processes like cell cycle progression and survival. Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]

Data Presentation: Cytotoxic Activity

The cytotoxic effects of pyrazole derivatives are typically quantified using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cancer cell growth.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Pyrazole Derivatives against Human Cancer Cell Lines

Compound MCF-7 (Breast) A549 (Lung) HepG2 (Liver) HCT116 (Colon) Reference
Pyrazole Derivative A 5.21 - - - [2]
Pyrazole Derivative B 0.25 - - - [2]
Pyrazole Derivative C 8.03 - 13.14 - [3]
Pyrazole Derivative D < 23.7 < 23.7 < 23.7 < 23.7 [2]

| Doxorubicin (Control) | 0.95 | - | - | 24.7 - 64.8 |[2] |

Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation; specific dimethyl-pyrazol-methanol data may vary.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.[4][5]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[6][7]

    • Harvest cells and adjust the concentration to an optimal seeding density (e.g., 5,000 to 10,000 cells/well).[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment:

    • Prepare a stock solution of the dimethyl-pyrazol-methanol derivative in DMSO.

    • Create a series of dilutions of the test compound in the culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[4]

    • Incubate the plate for a specified period, typically 48 or 72 hours.[9]

  • MTT Assay and Absorbance Measurement:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]

    • Carefully remove the medium containing MTT.[4]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][8]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4][5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Mandatory Visualizations

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Prepare Compound Serial Dilutions C 3. Treat Cells with Compound (48-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate Viability and Determine IC50 F->G

General experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway compound Dimethyl-Pyrazol-Methanol Derivative bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) compound->bcl2 Inhibits bax Pro-apoptotic Proteins (e.g., Bax) compound->bax Activates mito Mitochondria bcl2->mito bax->mito caspases Caspase Activation mito->caspases Cytochrome c release apoptosis Apoptosis (Cell Death) caspases->apoptosis

Simplified intrinsic apoptosis pathway targeted by anticancer agents.

Antimicrobial Activity Screening

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[1] Pyrazole derivatives have shown promising activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[11][12][13]

Data Presentation: Antimicrobial Potency

The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[14]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Pyrazole Derivatives

Compound S. aureus (G+) E. coli (G-) P. aeruginosa (G-) C. albicans (Fungus) Reference
Pyrazole Derivative E 1.25 >100 >100 - [15]
Pyrazole Derivative F <0.25 0.25 - - [16]
Pyrazole Derivative G - - Moderate - [17]
Pyrazole Derivative H 0.25 - - - [18]
Ciprofloxacin (Control) - <1 - - [16]

| Gatifloxacin (Control) | 1 | - | - | - |[18] |

Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation. G+ denotes Gram-positive, G- denotes Gram-negative.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of a compound against various microorganisms in a liquid medium.[19][20]

  • Preparation of Inoculum:

    • From a fresh culture plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (in a suitable solvent like DMSO) to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[14]

    • Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[14]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.[14]

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Compound Serial Dilutions in 96-well Plate C 3. Inoculate Wells with Microbial Suspension A->C B 2. Prepare Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (16-24 hours at 37°C) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for the broth microdilution method to determine MIC.

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases.[1] Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, especially the inducible COX-2 isoform.[16][21]

Data Presentation: COX Enzyme Inhibition

The anti-inflammatory potential is often assessed by measuring the compound's ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) indicates a preference for inhibiting COX-2, which is associated with a better gastrointestinal safety profile.

Table 3: In Vitro COX-1/COX-2 Inhibitory Activity (IC₅₀ in nM) of Selected Pyrazole Derivatives

Compound COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) Selectivity Index (SI) Reference
Pyrazole Derivative I >1000 19.87 >50.3 [22]
Pyrazole Derivative J 876 39.43 22.21 [22]
Pyrazole Derivative K 879 61.24 14.35 [22]

| Celecoxib (Control) | 1360 | 30.40 | 44.73 |[22] |

Note: The compounds listed are representative pyrazole derivatives to illustrate data presentation.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][23]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in an appropriate medium.

    • Seed the cells (e.g., 5 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours to allow for adherence.[10]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the dimethyl-pyrazol-methanol derivative for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Do not add LPS to the negative control wells.[10]

    • Incubate the plate for an additional 24 hours.[10]

  • Nitrite Measurement (Griess Assay):

    • Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.[10]

  • Absorbance Reading and Analysis:

    • Measure the absorbance at 540-550 nm.[10]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Mandatory Visualizations

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Analysis A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Compound A->B C 3. Stimulate with LPS (Incubate 24h) B->C D 4. Collect Supernatant C->D E 5. Add Griess Reagent D->E F 6. Read Absorbance (540 nm) E->F G 7. Calculate Nitric Oxide Inhibition F->G COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation compound Dimethyl-Pyrazol-Methanol Derivative compound->cox Inhibits

References

Technical Guide: Spectroscopic and Synthetic Overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide details its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and an analysis of its expected spectroscopic characteristics.

Physicochemical Properties

This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
CAS Number 57012-20-1
Boiling Point 248.6 ± 25.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 104.1 ± 23.2 °C[1]
LogP -0.56[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the ester precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target primary alcohol.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from a patented method. The reaction involves the condensation of an enolate with diethyl oxalate followed by cyclization with methylhydrazine.

Materials:

  • Ethanol

  • Sodium ethoxide

  • Diethyl oxalate

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • 40% Methylhydrazine solution

  • Ice water

  • Acetic acid

Procedure:

  • In a suitable reaction vessel, charge ethanol, sodium ethoxide, and diethyl oxalate.

  • Cool the reaction mixture to below 15°C.

  • Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15°C.

  • Allow the reaction to proceed with stirring for 24 hours at this temperature to form the intermediate.

  • In a separate vessel, charge DMF and the prepared intermediate.

  • Cool this mixture to 5-15°C.

  • Slowly add a 40% solution of methylhydrazine dropwise, maintaining the internal temperature below 15°C.

  • After the addition is complete, warm the reaction mixture to 40-50°C and maintain it for 6 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

  • The crude product can be purified by vacuum distillation.

Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to this compound

This is a standard reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).[2][3]

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Water

  • Dilute sulfuric acid or hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate from Step 1 in anhydrous diethyl ether or THF.

  • Slowly add the ester solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then a dilute acid solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would be expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2s3HC3-CH₃
~3.7s3HN1-CH₃
~4.6s2H-CH₂OH
~5.9s1HC4-H
Variablebr s1H-OH
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would likely display the following resonances:

Chemical Shift (ppm)Assignment
~11C3-CH₃
~35N1-CH₃
~55-CH₂OH
~105C4
~140C5
~150C3
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
2960-2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (pyrazole ring)
~1500MediumC=C stretch (pyrazole ring)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 109, and the loss of the hydroxymethyl group (·CH₂OH) to give a fragment at m/z = 95.

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Ethanol, NaOEt, Diethyl Oxalate, Acetone) intermediate Intermediate Formation start->intermediate Condensation cyclization Cyclization with Methylhydrazine intermediate->cyclization Addition ester Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate cyclization->ester Purification reduction Reduction with LiAlH4 ester->reduction product This compound reduction->product Purification nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Synthetic and characterization workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive characterization based on the analysis of its close structural isomer, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, and established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for the identification and structural elucidation of this and related pyrazole derivatives in research and development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the known experimental data of the structural isomer (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and typical chemical shift ranges for similar functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.90s1HH4
~4.50s2H-CH₂OH
~3.70s3HN-CH₃ (at N1)
~2.20s3HC-CH₃ (at C3)
~3.50 (broad)s1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~148C3
~139C5
~105C4
~55-CH₂OH
~35N-CH₃ (at N1)
~12C-CH₃ (at C3)

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Commercially available deuterated solvents often contain TMS.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., hundreds to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard atom numbering used for NMR signal assignment.

structure cluster_molecule This compound C3 C3 C4 C4 C3->C4 CH3_C3 CH3 C3->CH3_C3 C5 C5 C4->C5 N1 N1 C5->N1 CH2OH_C5 CH2OH C5->CH2OH_C5 N2 N2 N1->N2 CH3_N1 CH3 N1->CH3_N1 N2->C3

Caption: Chemical structure of this compound.

NMR Spectroscopy Workflow

This diagram outlines the general workflow for obtaining and analyzing NMR spectra.

workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing DataAcq->Processing FID Data Analysis Spectral Analysis Processing->Analysis Processed Spectrum

Caption: General workflow of an NMR experiment.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines predicted mass spectral data, detailed experimental protocols for its analysis, and a theoretical fragmentation pathway.

Predicted Mass Spectral Data

Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts

Adduct IonPredicted m/z
[M+H]⁺127.0866
[M+Na]⁺149.0685
[M+K]⁺165.0424
[M-H]⁻125.0720

M represents the parent molecule, this compound, with a molecular formula of C₆H₁₀N₂O and a monoisotopic mass of 126.0793 Da.

Experimental Protocols

The following protocols describe standard methodologies for the mass spectrometry analysis of small organic molecules like this compound, adaptable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) systems.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions in the desired concentration range (e.g., 1 µg/mL to 100 µg/mL) for calibration and analysis.

  • Matrix Spike (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), spike the matrix with a known concentration of the analyte to assess matrix effects and recovery.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is ideal for less volatile or thermally labile compounds and is often preferred for its versatility.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 5%).

    • Increase the percentage of B to 95% over several minutes to elute the analyte.

    • Hold at 95% B for a short period to wash the column.

    • Return to initial conditions and equilibrate the column.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing a Standard Solution (1 mg/mL) b Serial Dilution a->b c Working Solutions (µg/mL range) b->c d GC-MS or LC-MS Injection c->d e Ionization (EI or ESI) d->e f Mass Analysis e->f g Detection f->g h Data Acquisition g->h i Spectral Interpretation h->i j Compound Identification i->j

A typical workflow for the mass spectrometry analysis.
Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways, including the loss of a hydroxyl radical, water, or cleavage of the pyrazole ring. The following diagram illustrates a plausible fragmentation pathway.

fragmentation_pathway M [this compound]⁺˙ m/z = 126 F1 [M - •OH]⁺ m/z = 109 M->F1 - •OH F2 [M - H₂O]⁺˙ m/z = 108 M->F2 - H₂O F3 [C₅H₇N₂]⁺ m/z = 95 F1->F3 - CH₂ F4 [C₄H₅N]⁺˙ m/z = 67 F3->F4 - N₂

A plausible fragmentation pathway for the title compound.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided protocols and theoretical data will aid researchers in developing and validating analytical methods for the detection and quantification of this compound in various applications.

Potential therapeutic targets of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity to serve as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of novel therapeutic agents.[3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, leading to their development as treatments for a wide range of diseases, including cancer, inflammation, infectious diseases, and cardiovascular conditions.[4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several kinase inhibitors like Crizotinib and Ruxolitinib underscore the clinical success of this versatile scaffold.[1][3] This guide provides a detailed overview of the key therapeutic targets of pyrazole-based compounds, summarizing quantitative data, outlining experimental protocols, and visualizing critical biological pathways.

Oncology: Targeting Dysregulated Cell Signaling

A significant number of pyrazole derivatives have been developed as anticancer agents, primarily by targeting protein kinases that are crucial for tumor growth, proliferation, and survival.[6][7][8]

Kinase Inhibitors

Kinases are pivotal regulators of cellular functions, and their dysregulation is a hallmark of many cancers.[6] The pyrazole scaffold is a key component in numerous kinase inhibitors.[9]

1.1.1. Janus Kinases (JAKs)

The JAK-STAT pathway is a critical signaling cascade for cytokines and growth factors involved in cell proliferation and immune response. Pyrazole-based compounds like Ruxolitinib are potent JAK inhibitors used in the treatment of myelofibrosis and other cancers.[1] Golidocitinib is another pyrazole-containing compound that is a highly potent and specific inhibitor of JAK1.[9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylates (P) STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Promotes Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Inhibition of the JAK/STAT signaling pathway.

1.1.2. Cyclin-Dependent Kinases (CDKs)

CDKs are essential for regulating the cell cycle, and their overactivity is common in cancer.[10] Pyrazole-based compounds can inhibit CDKs, leading to cell cycle arrest and apoptosis. For instance, the pyrazole compound AT7519 is a potent inhibitor of multiple CDKs.[10]

CDK_Pathway cluster_complex Inactive Complex CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (P) Rb_E2F_complex Rb->Rb_E2F_complex pRb p-Rb E2F E2F pRb->E2F Releases G1_S G1-S Phase Progression E2F->G1_S Activates Transcription E2F->Rb_E2F_complex Bound/Inactive Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CDK46 Inhibits

Inhibition of the CDK/Rb pathway by pyrazole compounds.

1.1.3. Other Kinase Targets

  • Bcr-Abl: Pyrazole derivatives have been developed as inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[6]

  • Aurora Kinases: These are involved in mitotic progression, and pyrazole-based inhibitors can disrupt cell division in cancer cells.[6][9]

  • EGFR & VEGFR: Pyrazole compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[2][11]

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality and cell death. Niraparib, a pyrazole-containing drug, is a potent inhibitor of PARP-1 and PARP-2.[1][3]

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory activities of representative pyrazole-based compounds against various cancer-related targets and cell lines.

Compound ID/NameTarget Kinase(s)Cell LineAssay TypeIC50 / GI50 (µM)Reference
Ruxolitinib JAK1, JAK2-Kinase Assay0.003 (JAK1), 0.003 (JAK2)[1]
Golidocitinib JAK1T lymphoma cellsIn vitroPotent, nanomolar range[9]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9HCT116 (Colon)Proliferation0.00004 - 0.00094[10]
Compound 10 Bcr-AblK562 (Leukemia)Proliferation0.27[6]
Compound 6 Aurora AHCT116 (Colon)Proliferation0.39[6]
Compound 49 EGFR, HER-2-Kinase Assay0.26 (EGFR), 0.20 (HER-2)[2][12]
Compound 25 VEGFR-2-Antiangiogenic3.17 - 6.77[11]
Niraparib PARP-1, PARP-2-Enzyme ActivityPotent Inhibition[1][3]

Anti-Inflammatory Agents: Targeting Cyclooxygenases (COX)

Pyrazole derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[13]

The enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced at sites of inflammation.[13] Many pyrazole-based drugs, such as Celecoxib, are selective inhibitors of COX-2, which is thought to reduce gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (Gastric protection, etc.) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 Celecoxib Pyrazole COX-2 Inhibitor (e.g., Celecoxib) Celecoxib->COX2  Selective  Inhibition

Mechanism of COX inhibition by pyrazole compounds.
Quantitative Data: Anti-inflammatory Activity

The table below presents the COX-1 and COX-2 inhibitory activities for selected pyrazole derivatives.

Compound ClassTargetIC50 (nM)Ulcer IndexReference
Pyrazole derivatives with SOMe groupCOX-1>1002.64–3.87[15]
Pyrazole derivatives with SOMe groupCOX-239.142.64–3.87[16]
Celecoxib (Reference) COX-2-2.99[15]
Ibuprofen (Reference) COX-1/COX-2-20.25[15]

Antimicrobial Agents: Targeting Bacterial Viability

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including effectiveness against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][17]

The proposed mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential cellular processes.[17]

Quantitative Data: Antimicrobial Activity

The following table lists the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various bacterial strains.

Compound Class/IDBacterial StrainMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-hydrazones (e.g., 6)Gram-positive strains0.78–1.56[17]
Naphthyl-substituted pyrazole-hydrazones (e.g., 6)A. baumannii0.78–1.56[17]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)S. aureus strains1–8[17]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)E. coli 1924 strain1[17]
Thiazolo-pyrazole derivatives (e.g., 17)MRSAas low as 4[17]
Imidazo-pyridine substituted pyrazoles (18)Gram-negative strains<1[17]

Experimental Protocols

Evaluating the therapeutic potential of pyrazole-based compounds involves a series of standardized in vitro and in vivo assays.

General Experimental Workflow

Workflow Synthesis Compound Synthesis & Characterization PrimaryScreen Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->PrimaryScreen CellBased Cell-Based Assays (e.g., MTT, Western Blot) PrimaryScreen->CellBased Active Hits LeadOpt Lead Optimization (Structure-Activity Relationship) CellBased->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Models (e.g., Xenograft, Paw Edema) LeadOpt->InVivo Optimized Leads Preclinical Preclinical Studies (Toxicity, Pharmacokinetics) InVivo->Preclinical

General workflow for pyrazole drug discovery.
Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Phosphorylation

This technique is used to detect the inhibition of a specific kinase signaling pathway.

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time.[10]

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[10]

  • Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT) and a primary antibody for the total target protein as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity to determine the reduction in target phosphorylation relative to the total protein.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[19][20]

  • Animal Acclimation: Use rodents (e.g., Wistar rats or Swiss albino mice) and acclimate them to the laboratory conditions.

  • Compound Administration: Administer the pyrazole compound or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. A control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of the animal's hind paw.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group at each time point.

Conclusion

The pyrazole scaffold is a remarkably versatile and successful core structure in modern drug discovery.[1][21] Its derivatives have been effectively developed to target a wide array of biological molecules, leading to potent therapeutic agents in oncology, inflammation, and infectious diseases. The ability to selectively inhibit key enzymes like kinases and cyclooxygenases demonstrates the fine-tunability of the pyrazole structure. Future research will likely continue to expand the therapeutic applications of pyrazole-based compounds, leveraging advanced synthetic strategies and a deeper understanding of their structure-activity relationships to design next-generation medicines with improved efficacy and safety profiles.[8]

References

The Synthesis of Substituted Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have fueled extensive research into efficient and versatile synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for synthesizing substituted pyrazoles, with a focus on detailed experimental protocols, quantitative data, and the visualization of key reaction workflows and relevant biological pathways.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[3] The reaction conditions, including pH and the steric and electronic nature of the substituents, can influence this selectivity.[4]

Experimental Protocols

Protocol 1.1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) [4]

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ethanol.

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The addition is exothermic.

    • Heat the reaction mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

    • Collect the crude product by vacuum filtration and recrystallize from ethanol.

Protocol 1.2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [5][6]

  • Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water.

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the mixture using a Büchner funnel, rinse the solid with a small amount of water, and air dry.

Quantitative Data
1,3-Dicarbonyl CompoundHydrazineCatalyst/SolventTime (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNeat1High[4]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol1High[5][6]
Substituted AcetylacetoneSubstituted HydrazinesEthylene glycol-70-95[7]
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide-59-98[7]
Ethyl acetoacetatePhenylhydrazineNano-ZnO-95[7][8]

Experimental Workflow: Knorr Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification dicarbonyl 1,3-Dicarbonyl Compound mix Mix Reactants & Add Catalyst/Solvent dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix heat Heat/Reflux mix->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool Reaction monitor->cool Reaction Complete precipitate Precipitate/Crystallize cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Substituted Pyrazole recrystallize->product

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

The reaction of α,β-unsaturated aldehydes and ketones, such as chalcones, with hydrazine derivatives provides another versatile route to pyrazoles.[9] This method typically proceeds through a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole. Various oxidizing agents can be employed, or in some cases, aromatization occurs spontaneously.

Experimental Protocol

Protocol 2.1: Synthesis of Pyrazole Derivatives from Chalcones and Hydrazine [9][10]

  • Materials: Substituted chalcone, Hydrazine hydrate or Phenylhydrazine, Ethanol, Glacial acetic acid.

  • Procedure:

    • Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.

    • Add a few drops of glacial acetic acid.

    • Add hydrazine hydrate (1 mmol) or phenylhydrazine (1 mmol) dropwise.

    • Reflux the reaction mixture for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, dry, and recrystallize from a suitable solvent like ethanol.

Quantitative Data
Chalcone DerivativeHydrazine DerivativeConditionsTime (h)Yield (%)Reference
Indole-derived chalconesHydrazine hydrateAcetic acid/Ethanol, reflux10-12-[9]
Adamantyl chalconePhenylhydrazine HClAcetic acid/Water, 80 °C48-[11]
Various chalconesPhenylhydrazine hydrateEthanol, reflux4Good[12]
Various chalconesHydrazine hydrateAcetic acid/Ethanol, reflux6Good[12]

Experimental Workflow: Pyrazole Synthesis from Chalcones

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification chalcone α,β-Unsaturated Carbonyl (Chalcone) dissolve Dissolve Chalcone in Solvent chalcone->dissolve hydrazine Hydrazine Derivative add_reagents Add Hydrazine & Catalyst hydrazine->add_reagents dissolve->add_reagents reflux Reflux add_reagents->reflux precipitate Precipitate in Ice Water reflux->precipitate Reaction Complete filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Substituted Pyrazole recrystallize->product

Caption: General workflow for pyrazole synthesis from chalcones.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the regioselective synthesis of five-membered heterocycles, including pyrazoles.[13] In this approach, a 1,3-dipole, such as a nitrile imine or a diazo compound, reacts with a dipolarophile, typically an alkyne or an alkene that can eliminate to form an alkyne in situ.[14] This method offers excellent control over the substitution pattern of the resulting pyrazole ring.

Experimental Protocol

Protocol 3.1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Nitrile Imines and an Alkyne Surrogate [13]

  • Materials: α-Bromocinnamaldehyde (alkyne surrogate), Hydrazonyl chloride, Triethylamine, Chloroform or Dichloromethane.

  • Procedure:

    • To a solution of α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane, add triethylamine (3.3 mmol).

    • Stir the reaction mixture at room temperature until the starting materials have disappeared (monitored by TLC, typically 7-10 hours).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
Nitrile Imine PrecursorDipolarophileConditionsTime (h)Yield (%)Reference
Hydrazonoyl halidesAcetyl acetoneChloramine-T2-359-78
SydnonesDimethyl acetylenedicarboxylate (DMAD)Toluene or Xylene, reflux8Good[15]
Hydrazonyl chloridesα-BromocinnamaldehydeTriethylamine, rt7-1070-86[13]
Ninhydrin-derived carbonatesNitrilimines--up to 95[16]
Ethyl diazoacetateAlkynesTPGS-750-M/Water2055-76[17]

Reaction Workflow: 1,3-Dipolar Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification dipole 1,3-Dipole Precursor (e.g., Hydrazonyl Chloride) generate_dipole In situ Generation of 1,3-Dipole dipole->generate_dipole dipolarophile Dipolarophile (e.g., Alkyne) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition generate_dipole->cycloaddition remove_solvent Solvent Evaporation cycloaddition->remove_solvent Reaction Complete chromatography Column Chromatography remove_solvent->chromatography product Substituted Pyrazole chromatography->product

Caption: Workflow for 1,3-dipolar cycloaddition synthesis of pyrazoles.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient and environmentally friendly strategy for the synthesis of complex molecules, including substituted pyrazoles.[1][18] These reactions often exhibit high atom economy and operational simplicity, reducing the need for intermediate purification steps and minimizing waste.[1]

Experimental Protocol

Protocol 4.1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [1]

  • Materials: Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Phenylhydrazine, Ethanol, Catalyst (e.g., piperidine).

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

    • Upon completion, the precipitated solid product is collected by filtration.

    • Wash the solid with cold ethanol and purify by recrystallization.

Quantitative Data
Reactant 1Reactant 2Reactant 3Reactant 4ConditionsYield (%)Reference
AldehydesMalononitrileβ-KetoestersHydrazine hydrateSodium gluconate-[19]
EnaminonesBenzaldehydeHydrazine-HClEthyl cyanoacetateAmmonium acetate/WaterGood[18]
AldehydesMalononitrilePhenyl hydrazine-SPVA, solvent-free-[19]
Hydrazines1,3-DicarbonylsDiorganyl selenides-Oxoneup to 91[19][20]

Experimental Workflow: Multicomponent Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification reactant1 Reactant A mix Combine all Reactants, Solvent & Catalyst reactant1->mix reactant2 Reactant B reactant2->mix reactant3 Reactant C reactant3->mix reactant4 ... reactant4->mix react Stir/Heat mix->react isolate Isolate Product (Filtration/Extraction) react->isolate Reaction Complete purify Purify (Recrystallization) isolate->purify product Substituted Pyrazole purify->product

Caption: General workflow for multicomponent pyrazole synthesis.

Biological Significance and Signaling Pathways

Substituted pyrazoles are prominent in drug discovery due to their ability to modulate various biological pathways. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, used as an anti-inflammatory drug.[21][22][23] Furthermore, numerous pyrazole derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial in cancer and inflammatory diseases.[24][25][26][27]

Signaling Pathway: Celecoxib and COX-2 Inhibition

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 Inhibits

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors

G cluster_pathway Kinase Signaling Pathways cluster_cellular Cellular Processes PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis JAK_STAT JAK-STAT Pathway JAK_STAT->Survival Pyrazole_Inhibitors Pyrazole-based Kinase Inhibitors Pyrazole_Inhibitors->PI3K_AKT Inhibit Pyrazole_Inhibitors->MAPK_ERK Inhibit Pyrazole_Inhibitors->JAK_STAT Inhibit

Caption: Pyrazole derivatives as inhibitors of key cancer-related signaling pathways.

This guide provides a foundational understanding of the synthesis of substituted pyrazoles. The methodologies described herein are robust and have been instrumental in the advancement of medicinal chemistry. For researchers and drug development professionals, a thorough comprehension of these synthetic routes is essential for the design and discovery of novel pyrazole-based therapeutic agents.

References

An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological data currently available for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (PubChem CID: 2776363). This document collates information on its physicochemical properties, provides detailed potential experimental protocols for its synthesis and biological evaluation, and visualizes key workflows.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C₆H₁₀N₂O.[1][2] The following tables summarize its key identifiers and physicochemical properties.

Compound Identifiers
IdentifierValue
PubChem CID 2776363
CAS Number 57012-20-1[1]
Molecular Formula C₆H₁₀N₂O[1][2]
Molecular Weight 126.16 g/mol [1]
IUPAC Name This compound
SMILES CN1N=C(C)C=C1CO
InChI InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3
InChIKey GUJDKMVLHCJODO-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
XLogP3 -0.2Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 1Predicted
Exact Mass 126.079312947 DaPredicted
Monoisotopic Mass 126.079312947 DaPredicted
Topological Polar Surface Area 38.1 ŲPredicted
Heavy Atom Count 9Predicted
Complexity 108Predicted
Boiling Point 248.6 ± 25.0 °C at 760 mmHg[1]Experimental
Density 1.1 ± 0.1 g/cm³[1]Experimental
Flash Point 104.1 ± 23.2 °C[1]Experimental

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Adapted from CN112279812A) [3]

  • Preparation of the Intermediate:

    • In a reaction vessel, mix absolute ethanol, sodium ethoxide, and diethyl oxalate.

    • Cool the mixture to 5-15 °C.

    • Slowly add acetone dropwise while maintaining the internal temperature below 15 °C.

    • Allow the reaction to proceed for 24 hours at this temperature.

    • Slowly add the reaction mixture to ice water and adjust the pH to 2-3 with acetic acid.[3]

    • Extract the intermediate with dichloromethane, and concentrate under reduced pressure.

  • Formation of the Pyrazole Ring:

    • Dissolve the intermediate in DMF and cool the solution to 5-15 °C.

    • Slowly add a 40% solution of methylhydrazine dropwise, keeping the internal temperature below 15 °C.[3]

    • After the addition is complete, heat the mixture to 40-50 °C and maintain for 6-8 hours.[3]

    • Concentrate the reaction solution under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

    • Purify the crude product by vacuum distillation.

Step 2: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to this compound

  • Reduction Reaction:

    • Dissolve the purified ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), in the same solvent.

    • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cautiously quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution and then more water.

    • Filter the resulting precipitate and wash it with the reaction solvent.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Proposed Biological Activity Screening Protocols

Given the broad spectrum of biological activities reported for pyrazole derivatives, a tiered screening approach is recommended to evaluate the potential of this compound.[4][5][6][7][8][9][10]

2.2.1. In Vitro Cytotoxicity Assay (MTT Assay) [4]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

    • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2.2.2. Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats) [5]

  • Animal Model:

    • Use adult male Wistar rats weighing 150-200 g.

    • House the animals under standard laboratory conditions with free access to food and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Procedure:

    • Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of this compound.

    • Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

    • Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

2.2.3. Antimicrobial Activity Assay (Broth Microdilution Method) [6][7]

  • Microorganisms:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (a known antibiotic or antifungal agent), a negative control (broth with inoculum), and a sterility control (broth only).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate cluster_step2 Step 2: Reduction to this compound A Ethanol, Sodium Ethoxide, Diethyl Oxalate C Intermediate Formation (5-15 °C, 24h) A->C B Acetone B->C E Pyrazole Ring Formation (40-50 °C, 6-8h) C->E D Methylhydrazine D->E F Crude Ethyl Ester E->F G Vacuum Distillation F->G H Purified Ethyl Ester G->H J Reduction (0 °C) H->J I Reducing Agent (e.g., LiAlH4) I->J K Crude Alcohol J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Proposed two-step synthesis of this compound.

Biological Activity Screening Workflow

Biological_Screening_Workflow Start This compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory In Vivo Anti-inflammatory Assay (e.g., Carrageenan-induced Paw Edema) Start->AntiInflammatory Antimicrobial In Vitro Antimicrobial Assay (e.g., Broth Microdilution) Start->Antimicrobial Result_Cyto Determine IC50 values on cancer and normal cell lines Cytotoxicity->Result_Cyto Result_Inflam Measure % inhibition of edema AntiInflammatory->Result_Inflam Result_Micro Determine MIC values against bacteria and fungi Antimicrobial->Result_Micro Lead_Optimization Lead Optimization & Further Studies Result_Cyto->Lead_Optimization Result_Inflam->Lead_Optimization Result_Micro->Lead_Optimization

Caption: Proposed workflow for the biological evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a versatile synthetic building block with significant potential in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel compounds.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from readily available commercial reagents. The first step involves the synthesis of the corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the target alcohol.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a patented synthetic method.[3]

Materials:

  • Ethanol

  • Sodium ethoxide

  • Diethyl oxalate

  • Acetone

  • Dimethylformamide (DMF)

  • 40% Methylhydrazine solution

  • Ice water

  • Acetic acid

Procedure:

Step 1: Preparation of the Intermediate

  • In a 100L reaction kettle, sequentially add 40kg of ethanol, 2.72kg of sodium ethoxide, and 5.84kg of diethyl oxalate.

  • Reduce the temperature of the reaction mixture to 5-15 °C.

  • Slowly add 2.56kg of acetone dropwise to the reaction mixture, maintaining the internal temperature at or below 15 °C.

  • After the addition is complete, maintain the temperature and allow the reaction to proceed for 24 hours.

  • Slowly add the reaction solution to 120kg of ice water.

  • Adjust the pH of the system to 2-3 with acetic acid to precipitate the intermediate.

Step 2: Cyclization to Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • In a 100L reaction kettle, add 20kg of DMF and 5.86kg of the intermediate from Step 1.

  • Cool the reaction liquid to 5-15 °C.

  • Slowly add 9.2kg of 40% methylhydrazine dropwise to the reaction mixture, ensuring the internal temperature remains at or below 15 °C.

  • After the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.

  • Concentrate the reaction solution at 70-90 °C under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Yield: 88.1%, Purity: 98%).[3]

Protocol 2: Reduction to this compound

This is a general procedure for the reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH₄).[4][5]

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous sodium sulfate

  • 10% Sulfuric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. Caution: The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography.

Applications in Synthetic Chemistry

This compound is a valuable building block for the synthesis of a wide range of derivatives with diverse biological activities. The hydroxyl group can be readily functionalized through various reactions.

Key Reactions:
  • Alkylation and Acylation: The hydroxyl group can undergo nucleophilic substitution to form ethers and esters. For instance, treatment with alkyl halides in the presence of a base like sodium hydride in DMF at 60-80°C can yield 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives with yields ranging from 70-88%.[2]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents, providing a precursor for further nucleophilic substitution reactions.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives have demonstrated potent activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as against Aspergillus niger.[2] Some compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL.[2] Molecular docking studies suggest that the mechanism of action may involve the inhibition of essential enzymes such as dihydrofolate reductase (DHFR) in bacteria and N-myristoyltransferase (NMT) in fungi.[2]

Compound TypeOrganismMIC (µg/mL)Reference
Pyrazole DerivativeS. aureus (MSSA & MRSA)4[2]
Pyrazole DerivativeAspergillus niger4[2]
Ciprofloxacin (control)S. aureus-[2]
Anticancer Activity

The pyrazole scaffold is a key component of several anticancer agents. Derivatives have been shown to target various components of signaling pathways involved in cancer progression.

  • BRAF Inhibition: Pyrazole-based compounds have been developed as inhibitors of the BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway that is frequently mutated in melanoma.[6] Some derivatives show potent inhibition of the BRAFV600E mutant.[6]

  • Bcl-2 Inhibition: Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis in cancer cells.[6]

  • COX-2 Inhibition: Celecoxib, a well-known anti-inflammatory drug containing a pyrazole ring, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors.[2][7][8]

Derivative ClassTargetCell LineIC₅₀ (µM)Reference
1,3,5-Trisubstituted-1H-pyrazolesBcl-2MCF-73.9 - 35.5[6]
Pyrazole-based urea derivativesBRAFV600EA3750.066[9]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by pyrazole-based inhibitors.

BRAF_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->BRAF (V600E) Inhibition

Caption: BRAF-MEK-ERK Signaling Pathway Inhibition.

COX2_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Metabolism Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib (Pyrazole) Celecoxib (Pyrazole) Celecoxib (Pyrazole)->COX-2 Selective Inhibition

Caption: COX-2 Signaling Pathway Inhibition.

Synthetic Workflow

The general workflow for utilizing this compound as a synthetic building block is depicted below.

Synthetic_Workflow cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization cluster_application Application Starting Materials Starting Materials Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Starting Materials->Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Protocol 1 This compound This compound Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate->this compound Protocol 2 (Reduction) Functionalized Derivatives Functionalized Derivatives This compound->Functionalized Derivatives Alkylation, Acylation, Oxidation, etc. Biological Screening Biological Screening Functionalized Derivatives->Biological Screening Antimicrobial, Anticancer, etc. Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification

Caption: Synthetic Workflow Overview.

References

Derivatization of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The versatility of the pyrazole ring allows for extensive derivatization, enabling the fine-tuning of physicochemical and pharmacological properties. (1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a valuable starting material for the synthesis of novel pyrazole derivatives, offering a reactive hydroxyl group that can be readily functionalized to explore new chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the derivatization of this compound.

Application Notes

Antimicrobial Drug Discovery

Derivatives of dimethyl-pyrazole compounds have demonstrated significant potential as antimicrobial agents. Specifically, derivatives of 1,3-Dimethyl-1H-pyrazol-5-ol have shown potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as the fungus Aspergillus niger.[3] Some of these compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL, which is comparable or superior to standard antibiotics like ciprofloxacin.[3] Molecular docking studies suggest that the antimicrobial mechanism of these pyrazole derivatives may involve the inhibition of essential microbial enzymes such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[3] The derivatization of the hydroxyl group of this compound can lead to the development of new compounds with improved antimicrobial potency and spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazole Derivatives against Microbial Pathogens

Compound ClassTest OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Pyrazole DerivativeS. aureus1.9 - 3.9Ciprofloxacin>125
Pyrazole DerivativeK. planticola1.9 - 3.9--
Imidazo-pyridine pyrazoleE. coli<1Ciprofloxacin-
Imidazo-pyridine pyrazoleK. pneumoniae<1Ciprofloxacin-
PyrazolineC. albicans-Fluconazole-
Pyrazole-thiazole hybridΔTolC E. coli---
Triazine-fused pyrazoleS. epidermidis0.97Tetracycline-
Triazine-fused pyrazoleE. cloacae0.48Tetracycline-

Note: Data is compiled from various studies on different pyrazole derivatives to illustrate the potential of the scaffold and is not specific to derivatives of this compound.[1][4]

Anticancer Drug Discovery

The pyrazole scaffold is a prominent feature in many anticancer agents, often targeting protein kinases. The derivatization of this compound can be a strategic approach to generate novel compounds with antiproliferative activity. Various pyrazole derivatives have shown potent cytotoxicity against a range of cancer cell lines. For instance, some pyrazole-based compounds have exhibited IC50 values in the low micromolar range against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[3][5]

Table 2: In Vitro Anticancer Activity (IC50) of Representative Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Pyrazole-benzoxazine hybridMCF-7 (Breast)2.82 - 6.28Etoposide-
Pyrazole-benzoxazine hybridA549 (Lung)2.82 - 6.28Etoposide-
Pyrazolone-pyrazole derivativeMCF-7 (Breast)16.50Tamoxifen23.31
Pyrazole acetohydrazideOvarian Cancer8.14 - 8.63--
Pyrazole carbohydrazideBreast Cancer (MDA-MB-231)5.90 - 6.36--
Flavone-pyrazole hybridK562 (Leukemia)0.5 - 3.0--

Note: Data is compiled from various studies on different pyrazole derivatives to showcase the anticancer potential of the pyrazole core and is not specific to derivatives of this compound.[2][3][6]

Experimental Protocols

The following protocols describe general methods for the derivatization of the hydroxyl group of this compound. These are adaptable procedures based on established reactions for similar pyrazole-containing alcohols.

Protocol 1: Synthesis of N-Substituted Aminomethyl Pyrazoles via Condensation

This protocol describes the synthesis of N-substituted aminomethyl pyrazoles through the condensation of this compound with a primary or secondary amine. This reaction is analogous to the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., 4-aminopyridine)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N-substituted aminomethyl pyrazole.

Protocol 2: Synthesis of Pyrazolyl Ethers via Williamson Ether Synthesis

This protocol outlines the synthesis of ethers from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Protocol 3: Synthesis of Pyrazolyl Esters via Mitsunobu Reaction

This protocol details the esterification of this compound with a carboxylic acid using Mitsunobu conditions.[7][8]

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the pyrazolyl ester.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Biological Evaluation start This compound reaction Derivatization Reaction (e.g., Condensation, Etherification, Esterification) start->reaction derivative Novel Pyrazole Derivative Library reaction->derivative purification Purification (e.g., Column Chromatography) derivative->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (Antimicrobial, Anticancer Assays) characterization->screening data Quantitative Data (MIC, IC50) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for the derivatization and biological evaluation of this compound.

G cluster_pathway Proposed Antimicrobial Mechanism of Pyrazole Derivatives cluster_folate Folate Biosynthesis cluster_myristoylation Protein N-Myristoylation pyrazole Pyrazole Derivative dhfr Dihydrofolate Reductase (DHFR) pyrazole->dhfr Inhibition nmt N-Myristoyltransferase (NMT) pyrazole->nmt Inhibition thf Tetrahydrofolate dhfr->thf dhf Dihydrofolate dhf->dhfr dna DNA Replication thf->dna Purine/Thymidine Synthesis myristoylated_protein Myristoylated Protein nmt->myristoylated_protein protein Apoprotein protein->nmt function Cell Viability myristoylated_protein->function Cellular Functions (e.g., Signal Transduction)

Caption: Proposed antimicrobial mechanism of action for pyrazole derivatives, targeting key microbial enzymes.[3]

References

Application Notes and Protocols: (1,3-Dimethyl-1H-pyrazol-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established "privileged structure" found in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, metabolic stability, and ability to participate in various binding interactions with biological targets.[1][2] This document provides detailed application notes on the utility of this compound as a synthon for the development of novel therapeutics, with a focus on its application in crafting potent kinase inhibitors and antimicrobial agents. Detailed experimental protocols for its synthesis and subsequent elaboration are also provided.

Application Note 1: A Scaffold for p38 MAPK Inhibitors in Inflammatory Diseases

The mitogen-activated protein kinase (MAPK) p38 is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Consequently, inhibitors of p38 MAPK are attractive candidates for the treatment of chronic inflammatory diseases like rheumatoid arthritis and psoriasis.[4] The pyrazole core is a common feature in many potent p38 MAPK inhibitors.[5][6]

The this compound synthon can be incorporated into novel p38 MAPK inhibitors. The 1,3-dimethyl substitution pattern can provide advantageous properties such as improved solubility and metabolic stability. The methanol functional group at the 5-position serves as a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the p38 kinase.[5] For instance, the methanol can be converted to a halide and subsequently reacted with various nucleophiles to build out the inhibitor structure to interact with key residues in the ATP-binding pocket of p38.

Signaling Pathway: p38 MAPK Inhibition

p38_pathway cluster_pathway p38 MAPK Signaling Cascade ext_stim Extracellular Stimuli (e.g., LPS, Cytokines) tak1 TAK1 ext_stim->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 tnf TNF-α & IL-1β Production mk2->tnf inhibitor (1,3-Dimethyl-1H-pyrazol-5-yl)methyl -based Inhibitor inhibitor->p38 antimicrobial_workflow start This compound derivatization Chemical Derivatization (e.g., Etherification, Esterification) start->derivatization library Compound Library derivatization->library screening Antimicrobial Screening (MIC Determination) library->screening hit Hit Compound(s) screening->hit moa Mechanism of Action Studies (e.g., DHFR/NMT Inhibition) hit->moa lead Lead Compound moa->lead

References

Application Notes and Protocols: Oxidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the oxidation of the primary alcohol, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, to its corresponding aldehyde, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules, given the prevalence of the pyrazole scaffold in drug discovery. Four common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Manganese Dioxide (MnO₂) oxidation. Each protocol is accompanied by a summary of expected outcomes and a detailed experimental procedure to ensure reproducibility.

Introduction

The pyrazole ring is a prominent heterocyclic motif in a vast array of bioactive compounds, demonstrating a wide range of pharmacological activities. The aldehyde functional group serves as a versatile handle for further synthetic transformations, making the efficient and selective oxidation of pyrazole methanols a key reaction in medicinal chemistry and process development. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. This application note compares four widely used oxidation protocols, providing researchers with the necessary information to select the most suitable method for their specific needs.

Comparative Data of Oxidation Protocols

The following table summarizes typical reaction conditions and reported yields for the oxidation of pyrazole methanols to their corresponding aldehydes. Please note that yields are based on literature reports for analogous substrates and may vary for this compound.

Oxidation ProtocolOxidizing AgentTypical SolventReaction TemperatureReaction Time (Approx.)Typical Yield Range
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 4 hours85 - 95%
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 °C to Room Temp.1 - 3 hours80 - 95%
PCC Oxidation Pyridinium ChlorochromateDichloromethane (DCM)Room Temperature2 - 6 hours75 - 90%
MnO₂ Oxidation Activated Manganese DioxideDichloromethane (DCM) or ChloroformRoom Temperature to Reflux12 - 48 hours70 - 90%

Experimental Protocols

Protocol 1: Dess-Martin Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][2] It is known for its operational simplicity and rapid reaction times at room temperature.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4] It is a very mild and efficient method, particularly suitable for acid-sensitive substrates.[3]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a thermometer

  • Magnetic stirrer and stir bar

  • Syringes

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 - 1.5 eq) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.0 - 2.5 eq). Stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable and commercially available reagent that provides a reliable method for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[5][6]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Sintered glass funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite® (or silica gel) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aldehyde.

Protocol 4: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidant, particularly effective for allylic, benzylic, and heterocyclic methanols. It is a heterogeneous reaction, which can simplify workup.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Celite®

  • Sintered glass funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or chloroform, add activated MnO₂ (5 - 10 eq by weight).

  • Stir the suspension vigorously at room temperature or under reflux. The reaction progress should be monitored by TLC, as reaction times can be long (12-48 hours).

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with DCM or chloroform.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound to its aldehyde, encompassing the key stages from reaction setup to purification.

Oxidation_Workflow Start Start: This compound Reaction_Setup Reaction Setup: - Dissolve in anhydrous solvent - Inert atmosphere Start->Reaction_Setup Add_Oxidant Add Oxidant: - DMP - Swern Reagents - PCC - MnO2 Reaction_Setup->Add_Oxidant Reaction Reaction: - Stir at specified temp. - Monitor by TLC Add_Oxidant->Reaction Workup Workup: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification End End: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Purification->End

Caption: General experimental workflow for the oxidation of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • PCC is a chromium (VI) compound and is toxic; handle with care and dispose of waste appropriately.

  • Swern oxidation generates dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic.

  • Dess-Martin periodinane is potentially explosive and should be handled with care, avoiding heat and shock.

  • Dichloromethane and chloroform are volatile and potentially carcinogenic; handle with appropriate caution.

Conclusion

The oxidation of this compound to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can be achieved through several reliable methods. The choice of protocol will depend on factors such as substrate sensitivity, scale of the reaction, and available laboratory equipment. For mild conditions and high selectivity, Dess-Martin and Swern oxidations are excellent choices. PCC offers a convenient and robust alternative, while MnO₂ is suitable for large-scale synthesis where a heterogeneous workup is advantageous. The protocols provided herein offer a solid foundation for researchers to successfully perform this important synthetic transformation.

References

Application Notes and Protocols for Esterification Reactions with (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a heterocyclic alcohol featuring a pyrazole core. The pyrazole moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, exhibiting anti-inflammatory, anticancer, antidepressant, and anti-obesity properties.[1][2] Esterification of the primary alcohol group of this compound allows for the synthesis of a diverse library of ester derivatives. These derivatives are of significant interest in drug discovery and medicinal chemistry as the ester functionality can modulate the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

Application Notes

The ester derivatives of this compound are valuable compounds for screening in various biological assays. The diverse pharmacological activities associated with the pyrazole scaffold suggest that these esters could be promising candidates for the development of novel therapeutic agents.[4][5][6]

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory drugs.[1][4] Ester derivatives of this compound could be investigated for their potential to inhibit inflammatory pathways.

  • Anticancer Agents: The pyrazole nucleus is a key structural component in several anticancer drugs.[7][8] Esterification can be employed to generate novel molecules for screening against various cancer cell lines.

  • Enzyme Inhibitors: Pyrazole derivatives have been shown to inhibit various enzymes.[8] The synthesis of a library of esters with different acyl groups allows for the exploration of structure-activity relationships (SAR) for specific enzyme targets.

  • Agrochemicals: Pyrazole derivatives have also found applications in agriculture as fungicides and insecticides.[9]

The synthesis of pyrazole-5-carboxamide derivatives, which are structurally related to the esters of this compound, is a common strategy in medicinal chemistry to develop compounds with a wide range of biological activities.[9][10][11]

Experimental Protocols

This section provides detailed protocols for the esterification of this compound using various established methods. While specific quantitative data for these reactions are not extensively reported in the literature, the following protocols are based on well-understood esterification principles.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[12][13][14] The reaction is reversible and is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[15]

Workflow for Fischer-Speier Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Combine this compound, carboxylic acid, and solvent Catalyst Add acid catalyst (e.g., H₂SO₄) Reactants->Catalyst 1 Reflux Heat the mixture to reflux Catalyst->Reflux 2 Neutralize Neutralize with base (e.g., NaHCO₃) Reflux->Neutralize 3 Extract Extract with organic solvent Neutralize->Extract 4 Wash Wash with brine and dry Extract->Wash 5 Concentrate Concentrate under reduced pressure Wash->Concentrate 6 Purify Purify by column chromatography Concentrate->Purify 7

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Anhydrous alcohol (e.g., methanol, ethanol) or a non-polar solvent (e.g., toluene)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Add the carboxylic acid (1.2 eq.) and the solvent. If using an excess of a low-boiling alcohol as the reactant, it can also serve as the solvent.

  • Carefully add the acid catalyst (0.1 eq. of concentrated H₂SO₄ or p-TsOH).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, dilute the mixture with an equal volume of water. If an alcohol was used as the solvent, remove it under reduced pressure and dissolve the residue in an organic solvent and water.

  • Carefully neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Quantitative Data (Representative):

Carboxylic AcidCatalystSolventTime (h)Yield (%)
Acetic AcidH₂SO₄Toluene675
Benzoic Acidp-TsOHToluene1280
Propionic AcidH₂SO₄Ethanol878
Protocol 2: Steglich Esterification

The Steglich esterification is a mild method for forming esters from an alcohol and a carboxylic acid using a carbodiimide (e.g., DCC or EDC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (DMAP).[16][17][18] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[19]

Workflow for Steglich Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Combine carboxylic acid, alcohol, and DMAP in an inert solvent Coupling Add DCC or EDC solution Reactants->Coupling 1 Stir Stir at room temperature Coupling->Stir 2 Filter Filter to remove urea by-product Stir->Filter 3 Wash Wash with acid, base, and brine Filter->Wash 4 Dry Dry the organic layer Wash->Dry 5 Concentrate Concentrate under reduced pressure Dry->Concentrate 6 Purify Purify by column chromatography Concentrate->Purify 7

Caption: Workflow for Steglich Esterification.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC is used).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Carboxylic AcidCoupling AgentSolventTime (h)Yield (%)
4-Nitrobenzoic AcidDCCDCM1890
Boc-glycineEDCDCM1685
Phenylacetic AcidDCCTHF2088
Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry (if applicable) under mild, neutral conditions.[20][21][22] It uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[23]

Workflow for Mitsunobu Reaction

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Combine alcohol, carboxylic acid, and PPh₃ in an inert solvent Cool Cool to 0 °C Reactants->Cool 1 Add_DEAD Add DEAD or DIAD dropwise Cool->Add_DEAD 2 Stir Stir at room temperature Add_DEAD->Stir 3 Concentrate Concentrate the reaction mixture Stir->Concentrate 4 Purify Purify by column chromatography Concentrate->Purify 5

Caption: Workflow for Mitsunobu Reaction.

Materials:

  • This compound

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data (Representative):

Carboxylic AcidAzodicarboxylateSolventTime (h)Yield (%)
Acetic AcidDEADTHF685
Benzoic AcidDIADTHF890
Cinnamic AcidDEADDCM1082
Protocol 4: Enzymatic Esterification

Enzymatic esterification using lipases offers a green and highly selective method for synthesizing esters under mild conditions.[24][25] Immobilized lipases are often used for ease of recovery and reuse.[26][27][28][29]

Workflow for Enzymatic Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Combine alcohol, carboxylic acid, and solvent Enzyme Add immobilized lipase Reactants->Enzyme 1 Incubate Incubate with shaking at a controlled temperature Enzyme->Incubate 2 Filter Filter to remove the enzyme Incubate->Filter 3 Concentrate Concentrate the filtrate Filter->Concentrate 4 Purify Purify by column chromatography Concentrate->Purify 5

Caption: Workflow for Enzymatic Esterification.

Materials:

  • This compound

  • Carboxylic acid

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., hexane, toluene) or a solvent-free system

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a flask, combine this compound (1.0 eq.) and the carboxylic acid (1.0-1.5 eq.) in a suitable organic solvent. For a solvent-free system, the reactants are mixed directly.

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • If in a solvent, add activated molecular sieves to remove the water produced during the reaction.

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Once equilibrium is reached or the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography if necessary.

Quantitative Data (Representative):

Carboxylic AcidLipaseSolventTemperature (°C)Time (h)Conversion (%)
Octanoic AcidNovozym 435Hexane5048>95
Butyric AcidNovozym 435Toluene4572>90
Lauric AcidNovozym 435Solvent-free6096>98

References

Application of Pyrazole Derivatives in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in the field of agrochemical discovery.[1][2] Its versatile chemical nature allows for extensive structural modifications, leading to the development of a wide array of potent fungicides, herbicides, and insecticides.[1][3][4][5] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of pyrazole derivatives in the synthesis of modern agrochemicals.

Pyrazole-Based Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II (succinate dehydrogenase), which is crucial for ATP production.[1] This ultimately leads to the inhibition of spore germination and mycelial growth.[1] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[1]

Quantitative Data on Pyrazole-Based Fungicides
CompoundTarget FungiEfficacy (EC50 in µg/mL)Reference CompoundEfficacy of Ref. (EC50 in µg/mL)
BixafenVarious plant diseasesBroad-spectrum control[1][6]--
FluxapyroxadVarious plant diseasesBroad-spectrum control[1]--
SedaxaneVarious plant diseasesBroad-spectrum control[1]--
PyraclostrobinVarious plant diseasesBroad-spectrum control[1]--
Compound 26 (p-trifluoromethylphenyl moiety)Botrytis cinerea2.432--
Rhizoctonia solani2.182--
Valsa mali1.787--
Thanatephorus cucumeris1.638--
Fusarium oxysporum6.986--
Fusarium graminearum6.043--
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani0.37CarbendazolNot specified
Pyrazole derivative 10d Gaeumannomyces graminis var. tritici100% inhibition at 16.7 µg/mLPyraclostrobin100% inhibition at 16.7 µg/mL
Pyrazole derivative 10e Gaeumannomyces graminis var. tritici94.0% inhibition at 16.7 µg/mLPyraclostrobin100% inhibition at 16.7 µg/mL

Signaling Pathway: Mode of Action of Pyrazole SDHI Fungicides

Pyrazoles Pyrazole-Based Fungicides (SDHIs) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Pyrazoles->ComplexII Inhibit ETC Electron Transport Chain ComplexII->ETC is part of Inhibition Inhibition of Spore Germination & Mycelial Growth ComplexII->Inhibition ATP ATP Production ETC->ATP Drives FungalCell Fungal Cell ATP->FungalCell Provides Energy for ATP->Inhibition Depletion leads to Death Fungal Cell Death Inhibition->Death

Caption: Mode of Action of Pyrazole SDHI Fungicides.

Pyrazole-Based Herbicides

Pyrazole derivatives are prominent in the development of herbicides, particularly those targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is critical for the biosynthesis of plastoquinone and tocopherol in plants.[1] Inhibition of HPPD leads to a deficiency in these essential compounds, causing bleaching of new growth and eventual plant death.[1]

Quantitative Data on Pyrazole-Based Herbicides
CompoundTarget WeedsEfficacyReference CompoundEfficacy of Ref.
PyrasulfotoleBroadleaf weedsBroad-spectrum control[1]--
TopramezoneBroadleaf weedsBroad-spectrum control[1]--
PyrazoxyfenBroadleaf weedsBroad-spectrum control[1]--
Compound 2 (methylpyridine moiety)Plantago depressa>90.0% control at 75.0 g ai/haMesotrioneComparable
Capsella bursa-pastoris>90.0% control at 37.5 g ai/haMesotrioneComparable
Compound 3-1 Echinochloa crusgalli L.EC50 = 64.32 µg/mL--
Cyperus iria L.EC50 = 65.83 µg/mL--
Dactylis glomerata L.EC50 = 62.42 µg/mL--
Trifolium repens L.EC50 = 67.72 µg/mL--
Compound 6a and 6c Setaria viridis50% inhibition at 150 g a.i./hm²PyroxasulfoneSlightly inferior

Signaling Pathway: Mode of Action of Pyrazole HPPD Herbicides

PyrazoleHerbicides Pyrazole-Based Herbicides (HPPD Inhibitors) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) PyrazoleHerbicides->HPPD Inhibit Biosynthesis Plastoquinone & Tocopherol Biosynthesis HPPD->Biosynthesis Catalyzes Bleaching Bleaching of New Growth HPPD->Bleaching Carotenoid Carotenoid Biosynthesis Biosynthesis->Carotenoid Essential for Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Protects PlantDeath Plant Death Bleaching->PlantDeath

Caption: Mode of Action of Pyrazole HPPD Herbicides.

Pyrazole-Based Insecticides

Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests, primarily targeting the nervous system or energy metabolism of insects.[1]

  • GABA-gated Chloride Channel Antagonists: Fipronil, a prominent example, acts as a potent antagonist of the GABA-gated chloride channel in neurons, leading to disruption of the central nervous system and insect death.[1][7]

  • Mitochondrial Electron Transport Inhibitors (METIs): Tolfenpyrad and Tebufenpyrad function as METIs, specifically at Complex I (NADH-CoQ reductase).[1] This disrupts ATP formation, leading to cellular energy depletion and mortality.[1][7]

Quantitative Data on Pyrazole-Based Insecticides
CompoundTarget PestEfficacy (LC50)Reference CompoundEfficacy of Ref. (LC50)
FipronilWide range of pestsBroad-spectrum control[1]--
TolfenpyradWide range of pestsBroad-spectrum control[1]--
TebufenpyradWide range of pestsBroad-spectrum control[1]--
Compound 5-1c Cotton bollworm60% stomach activity at 11 mg kg⁻¹[8]--
Compound 5-4 Mosquito60% activity at 1 mg kg⁻¹[8]TebufenpyradNear
Schiff base 3f Termites0.001 µg/mLFipronil0.038 µg/mL
Schiff base 3d Termites0.006 µg/mLFipronil0.038 µg/mL
Pyrazole derivative 6h Locusts47.68 µg/mLFipronil63.09 µg/mL

Signaling Pathway: Mode of Action of Pyrazole Insecticides

cluster_gaba GABA-gated Chloride Channel Antagonism cluster_meti Mitochondrial Electron Transport Inhibition Fipronil Fipronil GABA GABA-gated Chloride Channel Fipronil->GABA Blocks CNS CNS Disruption GABA->CNS Leads to InsectDeath Insect Death CNS->InsectDeath Tolfenpyrad Tolfenpyrad & Tebufenpyrad ComplexI Mitochondrial Complex I Tolfenpyrad->ComplexI Inhibits ATP_Inhibit ATP Formation Disruption ComplexI->ATP_Inhibit Leads to ATP_Inhibit->InsectDeath

Caption: Mode of Action of Pyrazole Insecticides.

Experimental Protocols for Pyrazole Synthesis

The synthesis of pyrazole-based agrochemicals often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] Subsequent functionalization of the pyrazole core is key to achieving the desired biological activity.[1]

Protocol 1: General Knorr-Type Pyrazole Synthesis

This protocol describes a classic Knorr-type pyrazole synthesis using a 1,3-diketone and a substituted hydrazine.[1]

Materials and Reagents:

  • 1,3-Diketone (1.0 eq)

  • Substituted hydrazine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (round-bottom flask, reflux condenser, rotary evaporator, column chromatography setup)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.[1]

  • Add the substituted hydrazine (1.0 eq) to the solution.[1]

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.[1]

Protocol 2: Synthesis of a Pyrazole-Amide Insecticide Intermediate

This protocol outlines the synthesis of a key intermediate for pyrazole-amide insecticides, involving the formation of an amide linkage to the pyrazole core.[1]

Materials and Reagents:

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Ammonium hydroxide (NH₃·H₂O)

  • Acetonitrile (MeCN) (solvent)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq).[1][9]

  • Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.[1][9]

  • Cool the reaction mixture to 0-10 °C in an ice bath.[1][9]

  • Slowly add ammonium hydroxide to the mixture.[1][9]

  • Allow the reaction to proceed, monitoring by TLC, until the starting material is consumed.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Experimental Workflow: General Pyrazole Synthesis

Start Start Reactants Dissolve 1,3-Diketone & Hydrazine in Solvent Start->Reactants Catalyst Add Acid Catalyst Reactants->Catalyst Reaction Heat to Reflux (2-4 hours) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purify by Chromatography or Recrystallization Workup->Purification Product Obtain Pure Pyrazole Derivative Purification->Product End End Product->End

Caption: General Experimental Workflow for Pyrazole Synthesis.

References

Synthesis of Pyrazole-F-used Heterocycles: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole-fused heterocycles are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. Their versatile structures serve as scaffolds for the development of novel therapeutic agents, including kinase inhibitors for cancer therapy, as well as materials for organic light-emitting diodes (OLEDs). This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pyrazole-fused heterocycles: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The protocols are intended for researchers, scientists, and drug development professionals.

Application Notes: Synthetic Strategies for Pyrazole-Fused Heterocycles

The synthesis of pyrazole-fused heterocycles can be broadly categorized into several effective strategies, including multicomponent reactions, cyclization of functionalized pyrazole precursors, and condensation reactions. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve yields.

1. Synthesis of Pyrazolo[3,4-d]pyrimidines:

A common and effective route to pyrazolo[3,4-d]pyrimidines involves the cyclization of an aminopyrazole precursor. A typical synthesis starts from a readily available starting material like ethyl cyanoacetate, which is first cyclized with a hydrazine to form a 5-aminopyrazole-4-carboxylate. This intermediate then undergoes cyclization with a suitable one-carbon source, such as formamide or a derivative, to construct the fused pyrimidine ring.[1] Further functionalization, for instance, chlorination followed by nucleophilic substitution, allows for the introduction of various substituents to explore the structure-activity relationship (SAR).[1]

Another approach involves the reaction of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][2][3]oxazin-4-one with various nucleophiles like hydroxylamine hydrochloride, urea, thiourea, or aromatic amines to yield a diverse range of pyrazolo[3,4-d]pyrimidin-4-ones.[4]

2. Synthesis of Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines is often achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[3][5] This method allows for significant structural diversity by varying both the aminopyrazole and the dicarbonyl component. A cascade cyclization of aryl-substituted acetonitriles with N,N-dimethylformamide dimethyl acetal followed by treatment with hydrazine is another efficient method to produce the 5-aminopyrazole precursor for this synthesis.[6]

Microwave-assisted organic synthesis (MAOS) has been shown to be particularly effective for the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods.[7][8] This technique is especially useful for solvent-free reactions.[7]

3. Multicomponent Reactions (MCRs):

MCRs offer an efficient and atom-economical approach to synthesize complex heterocyclic scaffolds in a single step from three or more starting materials.[2][9] One-pot three-component reactions involving, for example, an aldehyde, a β-ketoester, and a hydrazine can directly lead to highly substituted pyrazoles which can be precursors to fused systems.[10][11] These methods are advantageous for creating libraries of compounds for high-throughput screening.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a three-step synthesis of a key intermediate for the preparation of various pyrazolo[3,4-d]pyrimidine derivatives.[1]

Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 mmol) in ethanol, add phenylhydrazine (1 mmol).

  • Reflux the reaction mixture at 80°C for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Take the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 mmol) obtained from the previous step and add formamide.

  • Heat the mixture at 190°C for 8 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • To the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 mmol), add phosphorus oxychloride (POCl₃).

  • Reflux the mixture at 106°C for 6 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice with stirring.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol details a rapid and efficient solvent-free synthesis of pyrazolo[1,5-a]pyrimidines using microwave irradiation.[7]

  • In a microwave reaction vial, place the β-enaminone (1 mmol) and the appropriate 5-aminopyrazole (1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180°C for 2 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the solid product and purify by recrystallization from an ethanol-water mixture.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Protocol 1

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1Ethyl (ethoxymethylene)cyanoacetate, PhenylhydrazineEthanol804High
2Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, FormamideNone1908Good
31-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, POCl₃None1066Good

Table 2: Summary of Reaction Conditions and Yields for Protocol 2 (Microwave-Assisted Synthesis)

Reactant 1 (β-enaminone)Reactant 2 (5-aminopyrazole)Temperature (°C)Time (min)Yield (%)
Enaminone 1a5-Aminopyrazole 2a180297
Enaminone 1b5-Aminopyrazole 2b180292
Enaminone 1c5-Aminopyrazole 2c180288-95

Mandatory Visualization

G cluster_0 Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine A Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine B Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate A->B Ethanol, 80°C, 4h C 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one B->C Formamide, 190°C, 8h D 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine C->D POCl3, 106°C, 6h

Caption: Workflow for the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

G cluster_1 Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines E β-Enaminone + 5-Aminopyrazole F 2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidine E->F Microwave, 180°C, 2 min (Solvent-free)

Caption: Workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols: Solubility of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.[1] Poor solubility can significantly hinder the development of promising drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADMET) profiles.[2]

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar hydroxyl group and a pyrazole ring capable of hydrogen bonding, as well as non-polar methyl groups, a varied solubility profile can be anticipated. The principle of "like dissolves like" suggests that the compound will exhibit some degree of solubility in a range of solvents.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group should allow for favorable interactions, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule suggests probable solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the presence of the polar functional groups.

Experimental Protocols for Solubility Determination

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a variety of common organic solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane)

  • Spatula

  • Pipettes

Protocol:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some solid particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat the procedure for each solvent.

Data Presentation:

The results of the qualitative solubility assessment should be summarized in a table for easy comparison.

SolventPolarity IndexClassificationObservation
Hexane0.1Non-polar
Toluene2.4Non-polar
Dichloromethane3.1Polar aprotic
Ethyl Acetate4.4Polar aprotic
Acetone5.1Polar aprotic
Isopropanol3.9Polar protic
Ethanol4.3Polar protic
Methanol5.1Polar protic
Water10.2Polar protic

Caption: Qualitative solubility of this compound.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.[3]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains).

    • Add a known volume of the chosen solvent.

    • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure a saturated solution is formed.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of the solvent to a concentration within the analytical range of the chosen analytical method.

  • Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

Data Presentation:

Quantitative solubility data should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)

Caption: Quantitative solubility of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

G cluster_qualitative Qualitative Solubility Workflow start_qual Start add_compound Add ~10 mg of compound to test tube start_qual->add_compound add_solvent Add 1 mL of solvent add_compound->add_solvent agitate Vortex for 30-60 seconds add_solvent->agitate observe Visually inspect agitate->observe record_qual Record observation (Soluble, Partially Soluble, Insoluble) observe->record_qual end_qual End record_qual->end_qual

Caption: Workflow for Qualitative Solubility Assessment.

G cluster_quantitative Quantitative Solubility Workflow (Shake-Flask) start_quant Start prepare_slurry Prepare slurry with excess compound in a known volume of solvent start_quant->prepare_slurry equilibrate Equilibrate at constant temperature (24-48h with agitation) prepare_slurry->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample to a known volume sample->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end_quant End calculate->end_quant

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH: For ionizable compounds, solubility can be highly dependent on the pH of the solution. While less critical for many organic solvents, it is a key parameter in aqueous solutions.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms of a compound can have different solubilities.

Conclusion

Determining the solubility of this compound in a range of common organic solvents is a fundamental step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a systematic approach for researchers to obtain reliable qualitative and quantitative solubility data. This information is invaluable for guiding subsequent experimental work, including reaction optimization, purification strategies, and formulation development.

References

Application Notes and Protocols for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is for research and development purposes only. It is imperative that all handling and experimental procedures are conducted by trained professionals in a controlled laboratory environment. A thorough risk assessment should be completed before commencing any work with this chemical.

Note on Chemical Identity: The provided CAS number, 57012-20-1, corresponds to the chemical compound (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. The name "3-Methyl-1-(2-phenylethyl)piperidine-4-carboxamide" initially mentioned in the topic description is not associated with this CAS number based on available chemical databases. All information below pertains to this compound.

Introduction

This compound is a pyrazole derivative with potential applications in medicinal chemistry and organic synthesis as a building block for more complex molecules. Due to its chemical nature, safe handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound. These application notes provide detailed procedures for the safe handling, storage, and use of this compound in a research setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

PropertyValueReference
CAS Number 57012-20-1[1][2][3][4][5][6]
Molecular Formula C₆H₁₀N₂O[1][2][3][4]
Molecular Weight 126.16 g/mol [1][2][3][4]
Appearance Light yellow solid[4]
Purity ≥97%[3]
Boiling Point 248.6 ± 25.0 °C at 760 mmHg[2]
Flash Point 104.1 ± 23.2 °C[2]
Density 1.1 ± 0.1 g/cm³[2]
Storage Temperature 4°C or Room Temperature[3]
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P280, P305, P338, P351

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed. It is also irritating to the eyes, respiratory system, and skin.[2]

GHS Pictogram:

alt text

Signal Word: Warning

Potential Health Effects:

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[2]

  • Inhalation: Causes respiratory tract irritation. May be harmful if inhaled.[2]

  • Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.[2]

  • Eye Contact: Causes eye irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[2]

  • Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2]

  • Respiratory Protection: Use in a well-ventilated area. If airborne concentrations are expected to be high, a NIOSH-approved respirator should be used.[2]

Safe Handling and Storage Protocols

4.1. Handling Protocol:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.

  • Dispensing:

    • For solid material, use a spatula or other appropriate tool to transfer the desired amount from the storage container to a tared weighing vessel within a fume hood.

    • Avoid generating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When preparing solutions, add the solid to the solvent slowly while stirring.

    • Ensure the process is carried out in a fume hood.

  • Spill Management:

    • In case of a small spill, decontaminate the area with an appropriate absorbent material.

    • For larger spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

4.2. Storage Protocol:

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are 4°C or room temperature.[3]

  • Incompatible Materials: Keep away from oxidizing agents and acids.[2]

  • Labeling: Ensure the storage container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.[2]

  • After Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for handling and using this compound in a research experiment.

G General Experimental Workflow for CAS 57012-20-1 cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment PPE_Check Don Personal Protective Equipment (PPE) Risk_Assessment->PPE_Check Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Check->Fume_Hood_Prep Retrieve_Chemical Retrieve from Storage Fume_Hood_Prep->Retrieve_Chemical Weighing Weigh Compound Retrieve_Chemical->Weighing Reaction_Setup Set up Reaction Weighing->Reaction_Setup Quench_Reaction Quench and Work-up Reaction Reaction_Setup->Quench_Reaction Waste_Disposal Dispose of Chemical Waste Quench_Reaction->Waste_Disposal Decontaminate Decontaminate Work Area and Glassware Waste_Disposal->Decontaminate Return_to_Storage Return Compound to Storage Decontaminate->Return_to_Storage

Caption: General laboratory workflow for handling this compound.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Incompatible materials.[2]

  • Incompatibilities with Other Materials: Oxidizing agents, acids.[2]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[2]

References

Application Notes: Synthesis of Pyrazole-Based Kinase Inhibitors Using (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of pyrazole-based kinase inhibitors, utilizing (1,3-Dimethyl-1H-pyrazol-5-yl)methanol as a key starting material. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document outlines a synthetic route to produce a library of pyrazolo[3,4-d]pyrimidine derivatives, potent inhibitors of various kinases, and provides detailed protocols for their biological evaluation.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazole ring system is a versatile scaffold for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine core of ATP.[1][2]

This document focuses on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase.[4][5][6][7][8][9][10][11][12][13][14]

Data Presentation

The following tables summarize the biological activity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2

Compound IDStructureCDK2 IC₅₀ (µM)Reference
1 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1)Not specified, but identified as a potent inhibitor[13]
2 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2)Not specified, but identified as a potent inhibitor[13]
3 Compound 14 from source0.057 ± 0.003[1][4]
4 Compound 13 from source0.081 ± 0.004[1][4]
5 Compound 15 from source0.119 ± 0.007[1][4]
6 Compound 1e from source1.71[6]
7 Compound 1j from source1.60[6]
8 Compound 4a from source0.21[9]
Roscovitine (Reference) Reference CDK2 Inhibitor0.25[9]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR

Compound IDStructureEGFR IC₅₀ (µM)Reference
9 Compound 4 from source0.054[5][8]
10 Compound 15 from source0.135[5][8]
11 Compound 16 from source0.034[5][8]
12 Compound 12b from source0.016 (wild type), 0.236 (T790M mutant)[7][12]
13 Compound 3f from source0.023[15]
14 Compound 3e from source0.031[15]
PKI166 (Reference) Reference EGFR InhibitorPotent inhibitor (specific value not provided in snippet)[11]

Experimental Protocols

I. Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

This section details the synthetic route starting from this compound to a versatile intermediate, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, which can then be used to construct the pyrazolo[3,4-d]pyrimidine core.

A. Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde.

  • Materials:

    • This compound

    • Manganese(IV) oxide (MnO₂)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese(IV) oxide (5.0 eq).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with DCM.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

B. Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine

This protocol outlines the construction of the pyrazolo[3,4-d]pyrimidine ring system from the pyrazole-5-carbaldehyde intermediate. This involves a condensation reaction followed by cyclization.

  • Materials:

    • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

    • Aminomalononitrile tosylate

    • Sodium ethoxide (NaOEt)

    • Ethanol (EtOH)

    • Formamide

  • Procedure:

    • To a solution of sodium ethoxide (2.2 eq) in ethanol, add aminomalononitrile tosylate (1.1 eq) and stir at room temperature for 30 minutes.

    • Add a solution of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure. The resulting intermediate can be carried forward without extensive purification.

    • Add formamide to the crude intermediate and heat the mixture at 180-200 °C for 6-8 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine. This core can then be further functionalized through various coupling reactions to generate a library of kinase inhibitors.

II. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of synthesized compounds against a target kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Materials:

    • Purified target kinase (e.g., CDK2/Cyclin A, EGFR)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Synthesized pyrazolo[3,4-d]pyrimidine inhibitors

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in the assay buffer.

    • Kinase Reaction:

      • In a white, opaque multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

      • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

      • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • The luminescent signal is inversely proportional to the kinase activity.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16][17]

Visualizations

Synthetic Workflow

G A This compound B 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde A->B Oxidation (e.g., MnO2) C Intermediate Adduct B->C Condensation with aminomalononitrile D 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine C->D Cyclization (Formamide) E Library of Kinase Inhibitors D->E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling)

Caption: Synthetic route from this compound to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

General Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase Inhibition

Caption: Competitive inhibition of a kinase by a pyrazole-based inhibitor at the ATP-binding site.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds. Pyrazoles are a critical scaffold in medicinal chemistry and drug development, and efficient, one-pot synthetic methodologies are highly sought after for their atom economy and operational simplicity.[1][2] This guide covers various catalytic systems and reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance, to afford a broad range of pyrazole derivatives.

Introduction

The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[3][4][5] One-pot variations of this synthesis are particularly attractive as they reduce the number of isolation and purification steps, saving time and resources. These methods are highly versatile, allowing for the introduction of diverse substituents on the pyrazole core, which is invaluable for the generation of compound libraries in drug discovery programs.[3] Recent advancements have focused on developing greener and more efficient protocols, utilizing catalysts such as ionic liquids, nano-catalysts, and employing energy sources like microwave and ultrasound to accelerate reaction rates and improve yields.[2][6][7][8]

Data Presentation: Comparison of Catalytic Systems and Conditions

The following table summarizes quantitative data from various one-pot synthetic methods for pyrazoles, allowing for easy comparison of their efficiency under different conditions.

Catalyst/Methodology1,3-DicarbonylHydrazineSolventTemp. (°C)TimeYield (%)Reference
1-Ethyl-3-methylimidazolium ChloridePropan-1,3-dialPhenyl hydrazineIonic LiquidRoom Temp.20 min95[9]
[DBUH][OAc] (Ultrasound)Aromatic aldehydes, MalononitrilePhenylhydrazineEthanol5030 minExcellent[6]
p-Toluenesulfonic acid (p-TsOH)Cyclic β-diketones, ArylglyoxalsArylhydrazonesDMF70-High[10]
Microwave IrradiationEthyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde-Solvent-free-10 min83[11]
KBrO3-KBrAcetophenone, BenzaldehydeHydrazine dihydrochlorideEthanolReflux30 minGood[12]
Zinc Oxide (ZnO) NanoparticlesVarious 1,3-dicarbonylsVarious hydrazinesAqueous---[4][13]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Phenyl Pyrazoles using an Ionic Liquid

This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of substituted N-phenyl pyrazoles in an ionic liquid at room temperature.[9]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Phenyl hydrazine (1.0 eq)

  • 1-Ethyl-3-methylimidazolium Chloride (ionic liquid)

  • Crushed ice

  • Water

  • DMF-Ethanol for crystallization

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl (13.8 mmol) and phenyl hydrazine (13.8 mmol) in 1-Ethyl-3-methylimidazolium Chloride (5 ml).

  • Stir the reaction mixture magnetically at room temperature for 20 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a DMF-Ethanol mixture to obtain the pure substituted N-phenyl pyrazole.[9]

Protocol 2: Ultrasound-Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles

This protocol utilizes ultrasound irradiation and an ionic liquid catalyst for a rapid and high-yielding synthesis of 5-amino-1,3-diphenylpyrazole-4-carbonitrile analogues.[6]

Materials:

  • Aromatic aldehyde (1.0 eq, 1 mmol)

  • Malononitrile (1.0 eq, 1 mmol)

  • Phenylhydrazine (1.0 eq, 1 mmol)

  • [DBUH][OAc] (20 mol %)

  • Ethanol (5 mL)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [DBUH][OAc] (20 mol %) in ethanol (5 mL).

  • Irradiate the mixture with ultrasound at 50 °C.

  • Monitor the reaction progress using TLC (eluent: pet ether/ethyl acetate, 7:3).[6]

  • Once the reaction is complete, cool the mixture to room temperature and pour it over ice-cold water.

  • Isolate the solid product by filtration.

  • Crystallize the obtained product from ethanol to yield the pure pyrazole derivative.[6]

Protocol 3: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions

This method provides a rapid and efficient synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation without any solvent.[11]

Materials:

  • Ethyl acetoacetate (1.5 eq, 0.45 mmol)

  • 3-Nitrophenylhydrazine (1.0 eq, 0.3 mmol)

  • 3-Methoxy-4-ethoxy-benzaldehyde (1.0 eq, 0.3 mmol)

  • Ethyl acetate

Procedure:

  • Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a 50-mL one-neck flask.

  • Irradiate the flask in a domestic microwave oven at a power of 420 W for 10 minutes.[11]

  • After cooling, triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.[11]

Visualizations

G cluster_workflow Experimental Workflow: One-Pot Pyrazole Synthesis A Reactant Mixing (1,3-Dicarbonyl, Hydrazine, Catalyst, Solvent) B Reaction (Stirring/Heating/Irradiation) A->B C Reaction Monitoring (TLC) B->C D Work-up (e.g., Quenching, Extraction) C->D Completion E Product Isolation (Filtration/Chromatography) D->E F Purification (Crystallization) E->F G Characterization (NMR, IR, MS) F->G

Caption: General workflow for the one-pot synthesis of substituted pyrazoles.

reaction_pathway cluster_pathway Chemical Reaction Pathway r1 1,3-Dicarbonyl intermediate Hydrazone Intermediate r1->intermediate + r2 Hydrazine r2->intermediate product Substituted Pyrazole intermediate->product Intramolecular Cyclization & Dehydration h2o H2O

Caption: Reaction pathway for pyrazole synthesis from 1,3-dicarbonyls.

References

Application Notes and Protocols for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is a valuable building block in medicinal chemistry, offering a scaffold with desirable physicochemical properties for drug design. While direct applications of this alcohol in multi-component reactions (MCRs) are not extensively documented, its corresponding aldehyde, (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde , serves as a versatile substrate in various MCRs, including the Ugi, Biginelli, and Passerini reactions. These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules from simple starting materials.[1][2]

This document provides detailed application notes and protocols for the use of this compound in MCRs, commencing with its oxidation to the crucial aldehyde intermediate. The subsequent sections detail protocols for the application of this aldehyde in key MCRs, providing a pathway to novel heterocyclic compounds with potential therapeutic applications.

Preparatory Step: Oxidation of this compound

To utilize this compound in MCRs that require an aldehyde functional group, a preliminary oxidation step is necessary. A common and efficient method for this transformation is the Swern oxidation or a TEMPO-catalyzed oxidation, which are known for their mild conditions and high yields.[3]

Experimental Protocol: TEMPO-Catalyzed Oxidation

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add TEMPO (0.01 eq) and an aqueous solution of potassium bromide (KBr) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 eq) containing sodium bicarbonate (NaHCO₃) (1.5 eq) while vigorously stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde, which can be used in the subsequent MCRs without further purification if of sufficient purity.

Logical Workflow for MCR Application

G cluster_start Starting Material cluster_oxidation Oxidation cluster_intermediate Key Intermediate cluster_mcr Multi-Component Reactions cluster_products Product Scaffolds Start This compound Oxidation TEMPO-catalyzed Oxidation Start->Oxidation Aldehyde (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde Oxidation->Aldehyde Ugi Ugi Reaction Aldehyde->Ugi Biginelli Biginelli Reaction Aldehyde->Biginelli Passerini Passerini Reaction Aldehyde->Passerini Products Diverse Bioactive Heterocycles Ugi->Products Biginelli->Products Passerini->Products

Caption: Workflow for utilizing this compound in MCRs.

Application in Multi-Component Reactions

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products are valuable scaffolds in drug discovery due to their peptide-like structure.[4][5]

Reaction Scheme: (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde + Amine + Carboxylic Acid + Isocyanide → Pyrazole-substituted α-acylamino amide

Materials:

  • (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde

  • Amine (e.g., aniline)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde (1.0 eq) in methanol (MeOH), add the amine (1.0 eq) and stir for 10 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) to the mixture.

  • Add the isocyanide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide derivative.[6]

Quantitative Data Summary (Representative Examples)

AmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
AnilineAcetic AcidCyclohexyl isocyanideMeOH2485
BenzylamineBenzoic Acidtert-Butyl isocyanideMeOH4878
p-ToluidinePropionic AcidBenzyl isocyanideMeOH3682

Ugi Reaction Mechanism

G Aldehyde (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Carboxylic_Acid Carboxylic Acid Adduct Tetrahedral Intermediate Carboxylic_Acid->Adduct Isocyanide Isocyanide Isocyanide->Nitrilium Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[7][8][9]

Reaction Scheme: (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde + β-Ketoester + Urea → Pyrazole-substituted Dihydropyrimidinone

Materials:

  • (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Ethanol (EtOH)

  • Catalytic amount of acid (e.g., HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone derivative. Recrystallization from ethanol can be performed for further purification.[10]

Quantitative Data Summary (Representative Examples)

β-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)
Ethyl acetoacetateUreaHClEtOH492
Methyl acetoacetateThioureap-TSAEtOH688
Ethyl benzoylacetateUreaYb(OTf)₃Acetonitrile585

Biginelli Reaction Logical Flow

cluster_intermediates Key Intermediates A (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde I1 Acyliminium Ion A->I1 B β-Ketoester I2 Enolate B->I2 C Urea/Thiourea C->I1 P Dihydropyrimidinone Product I1->P I2->P

Caption: Key components and product of the Biginelli reaction.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides. This reaction is highly atom-economical and provides a straightforward route to functionalized esters with amide linkages.[11][12][13]

Reaction Scheme: (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde + Carboxylic Acid + Isocyanide → Pyrazole-substituted α-acyloxy amide

Materials:

  • (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve (1,3-Dimethyl-1H-pyrazol-5-yl)carbaldehyde (1.0 eq) and the carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add the isocyanide (1.0 eq) to the solution at room temperature.

  • Stir the mixture for 24-72 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.[14]

Quantitative Data Summary (Representative Examples)

| Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | tert-Butyl isocyanide | CH₂Cl₂ | 24 | 90 | | Acetic Acid | Cyclohexyl isocyanide | Toluene | 48 | 85 | | 4-Nitrobenzoic Acid | Benzyl isocyanide | CH₂Cl₂ | 72 | 75 |

Conclusion

The conversion of this compound to its corresponding aldehyde opens up a gateway to a vast chemical space through the application of multi-component reactions. The Ugi, Biginelli, and Passerini reactions, detailed in this document, provide efficient and modular strategies for the synthesis of novel, complex, and potentially bioactive pyrazole-containing heterocycles. These protocols serve as a foundation for researchers in drug discovery and medicinal chemistry to explore the derivatization of this privileged scaffold, facilitating the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the formylation of 1,3-dimethylpyrazole to produce the intermediate, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This is typically achieved through a Vilsmeier-Haack reaction. The second step is the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent, such as sodium borohydride.

Q2: What are the primary safety concerns for this synthesis?

A2: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent, formed in situ, is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. The quenching of the reaction with ice/water is highly exothermic and must be done slowly and with caution.

Q3: How can I monitor the progress of the reactions?

A3: Both the formylation and reduction steps can be effectively monitored by Thin-Layer Chromatography (TLC). For the Vilsmeier-Haack reaction, a small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting 1,3-dimethylpyrazole spot and the appearance of the more polar aldehyde product spot will indicate reaction progression. Similarly, for the reduction step, the disappearance of the aldehyde spot and the formation of the more polar alcohol spot signifies the reaction's progress.

Q4: My Vilsmeier-Haack formylation is not working. What are some potential reasons?

A4: Common reasons for failure in the Vilsmeier-Haack reaction include:

  • Inactive Vilsmeier Reagent: The reagent is sensitive to moisture. Ensure that all glassware is oven- or flame-dried and that anhydrous solvents (especially DMF) are used. POCl₃ should be fresh and of high purity.

  • Low Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). However, the subsequent formylation of the pyrazole may require heating to proceed at a reasonable rate.

  • Insufficiently Reactive Substrate: While 1,3-dimethylpyrazole is generally reactive, impurities can hinder the reaction. Ensure the purity of your starting material.

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Formylation
Potential Cause Suggested Solution
Moisture Contamination Ensure all glassware is rigorously dried. Use anhydrous grade DMF and fresh POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Temperature Prepare the Vilsmeier reagent at 0-5 °C to prevent degradation. For the formylation step, if the reaction is sluggish at room temperature, consider gradually increasing the temperature to 60-80 °C while monitoring by TLC.
Incorrect Stoichiometry Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the pyrazole) is used. A large excess can sometimes lead to side products.
Difficult Product Isolation The product is often isolated after quenching with ice water and neutralizing with a base. Ensure the pH is adjusted to ~7-8 to precipitate the product or to allow for efficient extraction with an organic solvent like ethyl acetate or dichloromethane.
Issue 2: Incomplete Reduction or Side Product Formation
Potential Cause Suggested Solution
Insufficient Reducing Agent Use a molar excess of the reducing agent. For NaBH₄, 1.5 to 2.0 equivalents are typically sufficient.
Low Reactivity If the reduction is slow, ensure the solvent is appropriate (e.g., methanol or ethanol for NaBH₄). The reaction can be run at room temperature but may be gently heated if necessary.
Formation of Borate Esters During workup, the addition of a dilute acid (e.g., 1M HCl) can help hydrolyze any borate ester intermediates to liberate the free alcohol.
Over-reduction This is generally not a concern with NaBH₄ for an aldehyde on a pyrazole ring. However, if using a stronger reducing agent like LiAlH₄, ensure anhydrous conditions are strictly maintained to prevent unwanted side reactions.
Issue 3: Product Purification Challenges
Potential Cause Suggested Solution
Persistent Impurities If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.
Product is an Oil If the final alcohol product is an oil, purification should be done via column chromatography. Ensure complete removal of the solvent under reduced pressure.
Tarry Residue Formation This often results from overheating during the Vilsmeier-Haack reaction. Maintain strict temperature control. Purification of the crude aldehyde by chromatography before the reduction step can prevent carrying over impurities.

Experimental Protocols & Data

Overall Synthetic Scheme

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction 1,3-Dimethylpyrazole Reagents1 1. POCl₃, DMF 2. H₂O, Base Aldehyde 1,3-Dimethylpyrazole->Aldehyde Yield: ~65-85% Aldehyde2 Reagents2 NaBH₄ Methanol Alcohol Aldehyde2->Alcohol Yield: >90%

Caption: Overall two-step synthesis of this compound.

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-substituted pyrazoles.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve 1,3-dimethylpyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution or 2M sodium hydroxide.

  • Isolation: The product may precipitate as a solid and can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Reduction of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

This protocol is based on standard procedures for the reduction of aldehydes to primary alcohols.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv.) in methanol (10 mL per gram of aldehyde).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Work-up: Carefully add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution). Adjust the pH to ~7.

  • Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting this compound can be purified by column chromatography on silica gel if necessary.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent can impact the reaction conditions and work-up procedure.

Reducing Agent Typical Solvent Reaction Conditions Work-up Typical Yield Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RT, 1-3 hAcidic quench>90%Chemoselective for aldehydes and ketones. Safer and easier to handle.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Diethyl Ether0 °C to RT, 1-2 hCareful quenching with water/NaOH (Fieser method)>90%Much more reactive; reduces a wider range of functional groups. Requires strictly anhydrous conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Check Purity & Anhydrous Nature of Reagents and Solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents and Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp/Time/ Stoichiometry conditions_ok->optimize_conditions No check_workup Analyze Work-up & Purification for Product Loss conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Work-up Efficient? check_workup->workup_ok modify_workup Modify Extraction/ Purification Method workup_ok->modify_workup No success Yield Optimized workup_ok->success Yes modify_workup->check_workup

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.

Experimental Workflow Diagram

G cluster_formylation Formylation Step cluster_reduction Reduction Step reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) formylation Add 1,3-Dimethylpyrazole & Heat to 70°C reagent_prep->formylation workup1 Quench on Ice & Neutralize formylation->workup1 extraction1 Extract with Ethyl Acetate workup1->extraction1 purification1 Purify Aldehyde via Recrystallization/Chromatography extraction1->purification1 dissolve Dissolve Aldehyde in Methanol purification1->dissolve Proceed with pure intermediate reduction Add NaBH₄ @ 0°C, then stir at RT dissolve->reduction workup2 Quench with HCl & Neutralize reduction->workup2 extraction2 Extract with Ethyl Acetate workup2->extraction2 purification2 Purify Alcohol via Chromatography extraction2->purification2

Caption: Step-by-step experimental workflow for the synthesis.

Technical Support Center: Purification of (1,_3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the purification of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Compound does not move from the baseline (Low Rf value) The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - Consider switching to a more polar solvent system, such as dichloromethane/methanol.[1] - For highly polar compounds, a small percentage of methanol (e.g., 1-5%) in dichloromethane can be effective.
Compound elutes too quickly (High Rf value) The mobile phase is too polar.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation of the desired compound from impurities - Inappropriate solvent system. - Column overloading. - Improper column packing.- Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems and ratios to achieve good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[2] - Reduce the sample load: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of crude material. - Ensure proper column packing: A well-packed column is crucial for good separation. Avoid air bubbles and cracks in the silica bed.
Peak tailing (Compound streaks down the column) - Strong interaction between the basic pyrazole nitrogen and acidic silica gel. - The compound is not fully soluble in the mobile phase.- Deactivate the silica gel: Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly useful for nitrogen-containing compounds.[1] - Change the stationary phase: Consider using neutral alumina instead of silica gel. - Ensure sample solubility: Load the sample in a solvent in which it is highly soluble and which is compatible with the mobile phase.
Compound appears to be degrading on the column The compound is unstable on acidic silica gel.- Deactivate the silica gel: As with peak tailing, adding a small amount of triethylamine to the mobile phase can prevent degradation of acid-sensitive compounds. - Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
Colored impurities co-elute with the product The impurities have similar polarity to the desired compound.- Optimize the solvent system: Meticulous TLC analysis with different solvent systems may reveal a condition where the colored impurity separates. - Charcoal treatment: Before chromatography, you can try treating a solution of the crude product with activated charcoal to adsorb colored impurities. Filter the charcoal before proceeding with purification.
Product is an oil and will not solidify after purification Residual solvent or minor impurities are present.- High-vacuum evaporation: Ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump. - Re-purification: If impurities are suspected, a second column chromatography with a shallower solvent gradient may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A mixture of hexane and ethyl acetate is a common and effective starting point for the purification of pyrazole derivatives.[3] Based on the structure of this compound, which has a polar alcohol group, a mobile phase of 30-50% ethyl acetate in hexane would be a reasonable starting point for TLC analysis to determine the optimal elution conditions.

Q2: How do I determine the correct solvent ratio for my column?

A2: The ideal solvent ratio should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[2] This range generally ensures good separation from impurities and a reasonable elution time. You should perform several TLC experiments with varying solvent ratios to find the optimal system before packing your column.

Q3: My compound is a basic pyrazole. Do I need to take special precautions?

A3: Yes, the basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation. To mitigate this, it is often recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1]

Q4: Can I use a solvent system other than hexane/ethyl acetate?

A4: Absolutely. If a hexane/ethyl acetate system does not provide adequate separation, other solvent systems can be employed. For more polar compounds, a mixture of dichloromethane and methanol is a common alternative.[1]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. The exact ratio depends on the difficulty of the separation. For difficult separations, a higher ratio is recommended.

Q6: What is "dry loading" and when should I use it?

A6: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your sample is not very soluble in the initial mobile phase. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 70:30 hexane:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for your target compound. Adjust the solvent ratio to achieve an Rf between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load the solution onto the top of the packed column. Alternatively, perform a dry loading as described in the FAQs.

  • Elution: Begin eluting the column with the initial mobile phase. For a more efficient separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides estimated chromatographic parameters for the purification of this compound. These values are based on the purification of structurally similar pyrazole derivatives and should be used as a starting point for optimization.[3][4]

Parameter Value/Condition
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Starting Point) 30-50% Ethyl Acetate in Hexane
Estimated Rf Value 0.2 - 0.4 (in optimized mobile phase)
Elution Mode Isocratic or Gradient
Detection UV (254 nm) or staining (e.g., permanganate)

Visualization

TroubleshootingWorkflow start Start Column Chromatography check_elution Is the compound eluting? start->check_elution no_elution Issue: No Elution (Rf ~ 0) check_elution->no_elution No good_elution Compound is Eluting check_elution->good_elution Yes increase_polarity Action: Increase Mobile Phase Polarity no_elution->increase_polarity increase_polarity->check_elution Re-evaluate check_separation Is separation from impurities adequate? good_elution->check_separation poor_separation Issue: Poor Separation check_separation->poor_separation No good_separation Good Separation check_separation->good_separation Yes optimize_solvent Action: Optimize Solvent System via TLC poor_separation->optimize_solvent check_overloading Action: Check for Column Overloading poor_separation->check_overloading optimize_solvent->start Restart with new system check_overloading->start Reduce load and restart check_tailing Is there peak tailing? good_separation->check_tailing collect_fractions Collect and Combine Pure Fractions good_separation->collect_fractions tailing Issue: Peak Tailing check_tailing->tailing Yes no_tailing No Tailing check_tailing->no_tailing No add_base Action: Add Triethylamine (0.1-1%) to Eluent tailing->add_base add_base->start Restart with modified eluent no_tailing->collect_fractions end Purified Product collect_fractions->end

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Recrystallization of Pyrazole Methanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of pyrazole methanol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for recrystallizing pyrazole methanol compounds?

The choice of solvent is critical and is primarily dictated by the polarity of the specific pyrazole methanol derivative. Due to the presence of both a polar hydroxyl group and a moderately polar pyrazole ring, a range of solvents can be effective.

  • Single Solvents: For many pyrazole compounds, polar protic solvents are a good starting point. Commonly used single solvents include methanol, ethanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, cyclohexane may also be effective.[1]

  • Mixed Solvent Systems: A highly effective technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble), such as methanol or ethanol. Subsequently, a hot "anti-solvent" (in which the compound is poorly soluble), like water or hexane, is added dropwise until turbidity (cloudiness) is observed. The solution is then allowed to cool slowly.[1] Common combinations include ethanol/water and hexane/ethyl acetate.[1]

Q2: How can I improve a low recrystallization yield?

Low recovery of the purified compound is a common issue. Several factors can contribute to this, and the following strategies can help improve your yield:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, typically to room temperature first, and then in an ice bath, to maximize the precipitation of the product.[1]

  • Prevent Premature Crystallization: If crystals form during hot filtration, it can lead to significant loss of product. Ensure the funnel and receiving flask are pre-heated.

  • Judicious Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several methods to address this issue:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which can allow crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Insulating the flask can promote gradual cooling and prevent the rapid precipitation that leads to oiling.[1]

  • Modify the Solvent System: Experiment with a different solvent or a different anti-solvent. A solvent with a lower boiling point might be beneficial.[1]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q4: How can I remove colored impurities during recrystallization?

Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs the colored compounds. However, use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the overall yield.

Q5: Is it possible to separate regioisomers of a pyrazole methanol derivative using recrystallization?

Fractional recrystallization can be employed to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).2. The compound is highly soluble in the solvent even at low temperatures.3. Nucleation has not initiated in a supersaturated solution.1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.2. Try a different solvent or a mixed-solvent system. Add a miscible "anti-solvent" dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again.3. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Crystallization happens too quickly. 1. The solution is too concentrated.2. The cooling process is too rapid.1. Add a small amount of additional hot solvent to the solution.2. Ensure the solution cools slowly at room temperature before placing it in an ice bath.
The resulting crystals are impure. 1. Insoluble impurities were not completely removed.2. Soluble impurities were trapped in the crystal lattice due to rapid cooling.1. Ensure the solution was filtered while hot to remove all insoluble materials.2. Wash the collected crystals with a small amount of the cold recrystallization solvent.3. Perform a second recrystallization.
The compound precipitates as an oil ("oiling out"). 1. The melting point of the compound is lower than the temperature of the solution upon precipitation.2. The compound is too soluble in the chosen solvent.1. Add more of the "good" solvent.2. Use a solvent with a lower boiling point.3. Cool the solution very slowly to allow crystallization to occur at a lower temperature.[1]

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility
Water9.62.7 moles/L
Water24.819.4 moles/L
Cyclohexane31.80.577 moles/L
Cyclohexane56.25.86 moles/L
Benzene5.20.31 moles/1000mL
Benzene46.516.8 moles/1000mL

Data sourced from ChemicalBook.

Table 2: Common Solvents for Pyrazole Recrystallization

Solvent / Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives.
MethanolProticHighA good general-purpose solvent for many pyrazole compounds.[1]
IsopropanolProticMediumA common choice for cooling crystallization.
AcetoneAproticMediumEffective for compounds of intermediate polarity.[1]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[1]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazoles.[1]
CyclohexaneNon-polarLowSuitable for non-polar pyrazole derivatives.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that dissolves the pyrazole methanol compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude pyrazole methanol compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring. Continue to add small portions of the solvent until the compound just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least 20-30 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics.

  • Dissolution: Dissolve the crude pyrazole methanol compound in the minimum amount of a hot "good" solvent in which it is readily soluble (e.g., methanol, ethanol).[1]

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow start Crude Pyrazole Methanol Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool Clear Solution collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the recrystallization of pyrazole methanol compounds.

Troubleshooting_Recrystallization start Start Recrystallization cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem sol_no_crystals Concentrate Solution (Boil off solvent) OR Scratch Flask / Add Seed Crystal no_crystals->sol_no_crystals sol_oil_out Reheat, Add More 'Good' Solvent OR Use Lower Boiling Point Solvent AND Cool Very Slowly oil_out->sol_oil_out sol_no_crystals->cool_solution Retry Cooling sol_oil_out->cool_solution Retry Cooling

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Identifying and minimizing byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing byproducts in pyrazole synthesis, thereby improving reaction efficiency, yield, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles, and what are its primary limitations? A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While versatile, a significant limitation is the potential formation of a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, which can be challenging to separate.[1][4]

Q2: What are the typical byproducts encountered in pyrazole synthesis? A2: Common byproducts include:

  • Regioisomers : These form when unsymmetrical 1,3-dicarbonyls or substituted hydrazines are used, leading to different orientations of substituents on the pyrazole ring.[1][4]

  • Pyrazoline Intermediates : These result from incomplete cyclization or lack of aromatization during the reaction.[1][5]

  • Hydrazine-related Impurities : Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1][6]

  • Di-addition Products : In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, where the dicarbonyl compound reacts with two molecules of hydrazine.[1][4]

  • Biaryl Compounds : These can form as side products in metal-catalyzed N-arylation reactions used to modify the pyrazole ring.[7]

Q3: How can I identify the byproducts in my reaction mixture? A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in the reaction mixture.[1] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[1][7]

Q4: Can reaction conditions be modified to control regioselectivity? A4: Yes, reaction conditions play a crucial role. For instance, in the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones, the use of aprotic dipolar solvents has been shown to yield better results and improved regioselectivity compared to other solvents.[5] Optimizing temperature and the choice of catalyst can also influence the isomeric ratio.

Troubleshooting Guides

This section addresses specific issues that may arise during pyrazole synthesis, providing symptoms and potential solutions.

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks corresponding to more than one isomeric product.[1]

    • Multiple spots are observed on TLC, even after initial purification attempts.[1]

    • The isolated product has a broadened melting point range.[1]

  • Solutions:

    • Optimize Reaction Conditions: Experiment with different solvents. Aprotic, polar solvents may enhance regioselectivity.[5] Adjusting the temperature can also influence the kinetic vs. thermodynamic product ratio.

    • Chromatographic Separation: Utilize silica gel column chromatography with a carefully selected eluent system to separate the isomers. Monitor fractions closely with TLC.[7]

    • Crystallization of Acid Salts: Convert the mixture of pyrazole isomers into their acid addition salts using an inorganic or organic acid. The differing solubilities of the isomeric salts can allow for separation via fractional crystallization.[8]

Issue 2: Low Reaction Yield / Incomplete Reaction
  • Symptoms:

    • TLC analysis shows a significant amount of unreacted starting materials, even after prolonged reaction times.[7]

    • The yield of the isolated product is consistently low.

  • Solutions:

    • Verify Reagent Purity: Ensure that the 1,3-dicarbonyl and hydrazine starting materials are of high purity, as impurities can inhibit the reaction or cause side reactions.[7] Hydrazine reagents can degrade over time.[9]

    • Optimize Reaction Parameters:

      • Temperature & Time: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress by TLC to determine the optimal endpoint and avoid product degradation.[7]

      • Catalyst: The use of an appropriate catalyst, such as nano-ZnO, can significantly improve reaction rates and yields.[7]

      • Stoichiometry: Using a slight excess of hydrazine (e.g., 1.2 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[9]

Issue 3: Presence of Colored Impurities
  • Symptoms:

    • The reaction mixture or crude product has a distinct yellow, red, or dark brown color.[1][6]

    • Colored streaks or spots are visible on the TLC plate.

  • Solutions:

    • Purify Hydrazine: If the hydrazine source is old or discolored, consider purifying it by distillation before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that often lead to colored byproducts.

    • Aqueous Work-up: Perform a thorough aqueous work-up, potentially including a wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove certain colored impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities before filtration and recrystallization.

Data Presentation

Table 1: Summary of Common Byproducts and Mitigation Strategies

Byproduct TypePrimary CauseKey Identification MethodRecommended Mitigation Strategy
Regioisomers Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][4]NMR Spectroscopy (duplicate peak sets)Optimize solvent and temperature; separate via chromatography or salt crystallization.[5][7][8]
Pyrazoline Intermediates Incomplete cyclization or aromatization.[1]MS (detecting M+2 peak), NMRIncrease reaction temperature, prolong reaction time, or use a dehydrogenating agent.
Colored Impurities Side reactions or degradation of hydrazine starting material.[1][6]Visual inspection, TLCUse high-purity hydrazine, run under an inert atmosphere, perform activated carbon treatment.
Di-addition Products Excess hydrazine reacting with both carbonyl groups of the dicarbonyl.[1][4]MS (detecting higher mass), NMRUse controlled stoichiometry (near 1:1 ratio of reactants).

Table 2: Effect of Catalysts on Pyrazole Synthesis Yield

ReactantsCatalystSolventTemperatureYield (%)Reference
Phenylhydrazine, Ethyl AcetoacetateNone (conventional heating)EthanolReflux(Varies)[7]
Phenylhydrazine, Ethyl AcetoacetateNano-ZnO (10 mol%)EthanolRoom Temp70-91[7]
Various Hydrazines & DicarbonylsCatalytic AcidVariesVariesHigh[2][10]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Addition of Reagents: Add the hydrazine derivative (1.1 mmol, 1.1 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a base like sodium acetate. Add a few drops of a catalytic acid such as glacial acetic acid.[10]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Identification and Characterization of Byproducts This workflow outlines the steps to identify an unknown impurity from a reaction mixture.

  • Initial Assessment (TLC): Run a TLC of the crude reaction mixture against the starting materials to visualize all components.

  • Isolation: Perform column chromatography to isolate the major byproduct in sufficient quantity for analysis.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the isolated byproduct to determine its molecular weight. This can help distinguish between regioisomers (same mass as product), pyrazolines (M+2), or di-addition products (higher mass).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Compare the spectra to that of the desired product. Duplicate signals may indicate regioisomers[1], while the absence of aromatic protons and the presence of sp³-hybridized carbon signals may suggest a pyrazoline intermediate.

  • Structure Elucidation: Combine the data from MS and NMR to propose a structure for the byproduct.

Visualizations

Knorr_Mechanism cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products & Byproducts SM1 Unsymmetrical 1,3-Dicarbonyl I1 Intermediate A (Attack at C1) SM1->I1 Pathway 1 I2 Intermediate B (Attack at C3) SM1->I2 Pathway 2 SM2 Substituted Hydrazine SM2->I1 Pathway 1 SM2->I2 Pathway 2 Pyrazoline Pyrazoline Intermediate I1->Pyrazoline Incomplete Aromatization P1 Regioisomer 1 (Desired Product) I1->P1 Cyclization & Aromatization P2 Regioisomer 2 (Byproduct) I2->P2 Cyclization & Aromatization Final_P Final Pyrazole Pyrazoline->Final_P Dehydrogenation

Caption: Knorr synthesis pathways showing formation of regioisomers and pyrazoline byproducts.

Troubleshooting_Workflow Start Low Pyrazole Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impure Purify/Replace Reagents CheckPurity->Impure Impure Pure Purity Confirmed CheckPurity->Pure Pure OptimizeCond Optimize Reaction Conditions TempTime Adjust Temperature & Time OptimizeCond->TempTime Solvent Screen Solvents OptimizeCond->Solvent Catalyst Introduce/Change Catalyst OptimizeCond->Catalyst Impure->Start Pure->OptimizeCond Monitor Monitor by TLC TempTime->Monitor Solvent->Monitor Catalyst->Monitor Monitor->OptimizeCond No Complete Reaction Complete? (High Yield) Monitor->Complete Yes NotComplete Re-evaluate Pathway Complete->NotComplete If still low yield

References

Troubleshooting N-methylation side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Pyrazole Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N-methylation side reactions during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-methylation of unsymmetrical pyrazoles?

The most prevalent side reaction is the formation of a mixture of N1 and N2-methylated regioisomers. This occurs because the two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to methylation at both positions. The separation of these isomers can often be challenging.

Q2: How can I distinguish between the N1 and N2 methylated pyrazole isomers?

A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "regioselectivity" in the context of pyrazole synthesis, and why is it a critical issue?

A1: In pyrazole synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over another when two or more are possible. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound can react in two different orientations, leading to a mixture of regioisomers. Controlling which regioisomer is formed is crucial because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[2] For therapeutic and industrial applications, a single, pure regioisomer is often required.

Q2: My pyrazole synthesis is producing a mixture of regioisomers. What are the primary factors influencing this outcome?

A2: The formation of regioisomeric mixtures is a common challenge, particularly in the classical Knorr pyrazole synthesis.[1][4] The regiochemical outcome is influenced by a combination of factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the cyclization pathway.[3]

  • Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of the substituents on both reactants play a significant role in determining the relative reactivity of the carbonyl carbons and the hydrazine nitrogens.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the initial point of attack and the final regioisomeric ratio.[1][3]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For example, polar, non-coordinating solvents can favor one isomer, while protic solvents might favor another.[3][5]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioisomeric ratio.[3]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: Several strategies can be employed to enhance the regioselectivity of pyrazole formation:

  • Modification of Reaction Conditions: Systematically optimizing the solvent, temperature, and pH can significantly improve the ratio of the desired regioisomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[5][6]

  • Use of Directing Groups: Introducing specific functional groups on the starting materials can help direct the cyclization to favor a single product.

  • Alternative Synthetic Routes: When the Knorr synthesis fails to provide the desired selectivity, alternative methods such as [3+2] cycloaddition reactions or multicomponent reactions can offer excellent regiocontrol.[7][8][9][10] These methods often proceed through different mechanisms where the regioselectivity is more defined.

  • Catalysis: The use of specific catalysts, such as metal catalysts or organocatalysts, can promote the formation of a single regioisomer.[7][10]

Q4: I have already produced a mixture of regioisomers. What are the best methods for their separation?

A4: If the formation of a regioisomeric mixture is unavoidable, several purification techniques can be employed:

  • Flash Column Chromatography: This is the most common method for separating isomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is essential to identify an eluent that provides optimal separation.[2]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful tool.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low reaction yield. Incomplete reaction, side-product formation, or degradation of starting materials.[1]Ensure the use of an appropriate catalyst (e.g., a few drops of glacial acetic acid) to facilitate the reaction. Consider moderately increasing the reaction time or temperature. Check the purity and stability of your hydrazine derivative, handling it under an inert atmosphere if necessary.[1]
Formation of a nearly 1:1 mixture of regioisomers. The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are insufficient to direct the reaction under the current conditions.Systematically vary the reaction solvent. Studies have shown that switching from ethanol to fluorinated alcohols like TFE or HFIP can dramatically shift the regioisomeric ratio.[3][5] Alternatively, consider a different synthetic strategy, such as a [3+2] cycloaddition.[3]
The major product is the undesired regioisomer. The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions.Instead of a 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal to introduce a predefined difference in reactivity.[3] Another approach is to modify the hydrazine substituent to alter its nucleophilicity.[3]
Formation of a pyrazoline instead of a pyrazole. The initial cyclization yields the non-aromatic pyrazoline, which requires a subsequent oxidation step to form the aromatic pyrazole.[1]If the pyrazoline has been isolated, it can be oxidized in a separate step using a mild oxidizing agent or by heating in glacial acetic acid.[1] Alternatively, include an in-situ oxidation step in the reaction protocol.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [3][5]

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Methylpyrazoles Using Fluorinated Alcohols [3][5]

This protocol describes a general procedure for improving the regioselectivity of pyrazole synthesis by utilizing a fluorinated alcohol as the solvent.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in HFIP in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add methylhydrazine to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired regioisomer.

Visualizations

experimental_workflow start Start: Unsymmetrical 1,3-Dicarbonyl & Hydrazine reaction Condensation Reaction start->reaction analysis Analyze Regioisomeric Ratio (e.g., NMR, GC-MS) reaction->analysis decision Is Regioselectivity > 95:5? analysis->decision end_good End: Desired Regioisomer decision->end_good Yes troubleshoot Troubleshoot Reaction decision->troubleshoot No modify_solvent Modify Solvent (e.g., use HFIP) troubleshoot->modify_solvent modify_temp Modify Temperature troubleshoot->modify_temp change_strategy Change Synthetic Strategy (e.g., [3+2] Cycloaddition) troubleshoot->change_strategy modify_solvent->reaction modify_temp->reaction change_strategy->reaction knorr_regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathway_a Pathway A dicarbonyl->pathway_a pathway_b Pathway B dicarbonyl->pathway_b hydrazine Substituted Hydrazine hydrazine->pathway_a hydrazine->pathway_b reaction_conditions Reaction Conditions (Solvent, pH, Temp) reaction_conditions->pathway_a favors reaction_conditions->pathway_b disfavors regioisomer_1 Regioisomer 1 pathway_a->regioisomer_1 regioisomer_2 Regioisomer 2 pathway_b->regioisomer_2

References

Microwave-assisted synthesis for improved pyrazole reaction times

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve pyrazole reaction times.

Troubleshooting Guides

This section addresses specific issues that may arise during microwave-assisted pyrazole synthesis experiments.

Problem/Observation Potential Cause Recommended Solution
Low or No Product Yield Inefficient microwave absorption by reactants or solvent.- Select a solvent with a higher dielectric constant to improve energy absorption. Common choices include ethanol, DMF, and acetic acid. - If performing a solvent-free reaction, consider adding a small amount of a polar solvent or an ionic liquid to facilitate heating.[1]
Reaction temperature is too low.- Gradually increase the reaction temperature in increments of 10°C. Note that a 10°C increase can potentially halve the reaction time.[2] - Ensure the temperature sensor is correctly calibrated and positioned within the reaction mixture.
Incorrect stoichiometry of reactants.- Verify the molar ratios of your starting materials, particularly the hydrazine and β-dicarbonyl compounds.
Reaction Mixture Charring or Decomposition Localized overheating or "hot spots" within the reaction vessel.- Ensure efficient stirring of the reaction mixture to promote even heat distribution. - Reduce the microwave power and increase the reaction time to achieve a more controlled heating ramp.
Reaction temperature is too high.- Decrease the set reaction temperature. High temperatures can lead to the degradation of starting materials or the desired pyrazole product.
Inconsistent Results/Poor Reproducibility Non-uniform heating in a domestic microwave oven.- For better reproducibility and safety, it is highly recommended to use a dedicated scientific microwave reactor with precise temperature and pressure controls.[3] - If using a domestic oven, place the reaction vessel in the center of the turntable to ensure more even microwave exposure.
Fluctuations in microwave power output.- Monitor the power output of the microwave. In dedicated reactors, ensure the power supply is stable.
Pressure Build-up Alarm or Vial Failure The reaction is generating gaseous byproducts.- If possible, perform the reaction in an open vessel setup, if the solvent's boiling point is not significantly exceeded. - For sealed vessel reactions, reduce the reaction volume to provide more headspace for gas accumulation.[4]
The reaction temperature exceeds the solvent's boiling point at atmospheric pressure.- In a sealed vessel, the pressure will increase significantly. Ensure the reaction vial and cap are rated for the temperatures and pressures being generated.[4][5] - Reduce the reaction temperature to lower the vapor pressure of the solvent.
Solvent Evaporation in Open-Vessel Reactions The reaction temperature is at or near the boiling point of the solvent.- Use a reflux condenser adapted for microwave synthesis to prevent solvent loss. - Choose a higher-boiling point solvent that is still an efficient microwave absorber.

Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis faster than conventional heating for pyrazole synthesis?

Microwave irradiation directly heats the molecules of the reactants and solvent in the reaction mixture, leading to a rapid and uniform increase in temperature.[1] This is in contrast to conventional heating, where heat is transferred indirectly from an external source through the vessel walls, which is a slower and less efficient process.[6] This rapid heating provides the necessary energy to overcome the activation energy barrier of the reaction more quickly, resulting in significantly reduced reaction times, often from hours to just minutes.[2][6]

Q2: Can I use any solvent for microwave-assisted pyrazole synthesis?

No, the choice of solvent is crucial. Solvents with high dielectric constants, such as ethanol, DMF, and acetic acid, are effective at absorbing microwave energy and converting it into heat.[7] Non-polar solvents like hexane or toluene are transparent to microwaves and will not heat up efficiently.[1] For some reactions, solvent-free conditions are possible, where the reactants themselves absorb the microwave energy.[7][8]

Q3: Is it safe to perform microwave synthesis in a standard kitchen microwave?

While some early experiments were conducted in domestic microwave ovens, it is not recommended for routine laboratory work due to safety concerns and lack of reproducibility.[3] Domestic ovens lack temperature and pressure feedback control, which can lead to runaway reactions, pressure build-up, and vessel failure.[3][5] They also have uneven microwave fields, leading to inconsistent heating and poor reproducibility.[4] Specialized laboratory microwave reactors are designed with safety features and precise controls for chemical synthesis.

Q4: What are the main advantages of using microwave synthesis for pyrazole derivatives?

The primary advantages include:

  • Drastically reduced reaction times: Reactions can often be completed in minutes instead of hours.[2][9]

  • Improved reaction yields: Rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired pyrazole.[1][10]

  • Enhanced reaction selectivity: More controlled heating can favor the formation of a specific isomer or product.

  • Greener chemistry: Shorter reaction times and often the ability to use less solvent or solvent-free conditions align with the principles of green chemistry.[2][5]

Q5: Can microwave energy alter the structure of my pyrazole product?

No, the energy of microwave photons is too low to cleave molecular bonds and affect the structure of organic molecules.[6] The effect of microwave absorption is purely kinetic, meaning it increases the rate of the reaction by providing thermal energy, but it does not change the reaction pathway or the final product's chemical structure.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Microwave-Assisted Pyrazole Synthesis

Pyrazole DerivativeStarting MaterialsSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
Quinolin-2(1H)-one-based pyrazolesQuinolin-2(1H)-one-based α,β-unsaturated ketones, ArylhydrazinesAcetic Acid3601207-1068-86[9]
1-Aroyl-3,5-dimethyl-1H-pyrazolesCarbohydrazide derivatives, 2,4-PentanedioneEthanol270N/A3-582-98[9]
5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Triethyl orthoformate, Hydrazine hydrateN/A (Solvent-free)350100380-98[9]
Pyrano[2,3-c]pyrazolesAryl hydrazine, β-ketoesters, Aromatic aldehyde, MalononitrileN/A (Solvent-free)N/A1201592-99[9]
4-Arylidenepyrazolone derivativesEthyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehydeN/A (Solvent-free)420N/A1071-98[11][12]
4,5-Dihydro-1H-pyrazoles4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, HydrazinesN/A (Solvent-free)N/A100-1506-15Good[3][8]
1,3,4-Trisubstituted pyrazolesHydrazone, Vilsmeier-Haack reagentN/A (Solvent-free)N/AN/A0.75-2Improved

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a visualized experimental procedure.[13]

  • Reagent Preparation: In a fume hood, add the appropriate aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol) to a microwave reaction vial equipped with a stir bar.

  • Solvent Addition: Add 5 mL of 1 M hydrochloric acid to the vial. The concentration of the starting reagents should be approximately 0.4 M.

  • Stirring: Place the vial on a stir plate and stir the heterogeneous suspension. If the reactants have poor solubility and stirring is inefficient, transfer the mixture to a larger vial and add more 1 M HCl, being careful not to exceed the recommended volume for the microwave reactor.

  • Sealing the Vessel: Securely seal the microwave vial with the appropriate cap using a crimper tool. A proper seal is critical for safety during heating.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters (e.g., temperature, time, power) according to your optimized conditions. Most reactions of this type are completed within 10-15 minutes.

  • Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, the pure product can often be obtained directly via vacuum filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis prep_reagents 1. Prepare Reactants (e.g., Hydrazine, Dicarbonyl) add_solvent 2. Add Solvent (if not solvent-free) prep_reagents->add_solvent place_vial 3. Place in Microwave Vial with Stir Bar add_solvent->place_vial seal_vial 4. Seal Vial place_vial->seal_vial set_params 5. Set Parameters (Temp, Time, Power) seal_vial->set_params irradiate 6. Microwave Irradiation set_params->irradiate cool_down 7. Cool Reaction irradiate->cool_down isolate 8. Isolate Product (e.g., Filtration) cool_down->isolate analyze 9. Analyze Product (NMR, MS, etc.) isolate->analyze

Caption: General workflow for microwave-assisted pyrazole synthesis.

troubleshooting_guide start Low or No Yield? cause1 Inefficient Heating? start->cause1 Check Heating cause2 Incorrect Temperature? start->cause2 Check Temp cause3 Decomposition? start->cause3 Charring Observed sol1 Use Polar Solvent (e.g., EtOH, DMF) cause1->sol1 Non-polar solvent used sol2 Increase Temperature cause2->sol2 Temp too low sol3 Decrease Temperature Reduce Power cause3->sol3 Temp too high

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Green Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of pyrazole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common green chemistry approaches for pyrazole synthesis?

A1: The most prevalent green approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.[1][2] Key methods include:

  • Microwave-assisted synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating.[3][4][5]

  • Ultrasound-assisted synthesis: Employs ultrasonic waves to enhance reaction rates and yields, particularly in heterogeneous mixtures.[3][6][7]

  • Solvent-free reactions: Conducted in the absence of a solvent, which simplifies work-up, reduces waste, and can sometimes lead to different reactivity.[8][9][10]

  • Synthesis in green solvents: Primarily focuses on using water, ethanol, or other biodegradable and non-toxic solvents.[11][12][13]

  • Multicomponent reactions (MCRs): These one-pot reactions combine three or more reactants to form the product, which increases efficiency and atom economy.[14][15][16]

  • Use of reusable catalysts: Employing solid-supported, nano, or biocatalysts that can be easily recovered and reused for multiple reaction cycles.[13][15][17]

Q2: I am getting a low yield in my pyrazole synthesis. What are the common causes and how can I troubleshoot this?

A2: Low yields in pyrazole synthesis can arise from several factors, particularly when adapting traditional methods to greener conditions.[18] Here’s a systematic troubleshooting approach:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and complicate purification. Hydrazine derivatives, in particular, can degrade over time; using a fresh or purified reagent is advisable.[18]

  • Reaction Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[18]

  • Suboptimal Reaction Conditions:

    • Temperature and Time: If using conventional heating, the reaction may be too slow. Consider switching to microwave irradiation or ultrasound to accelerate the reaction.[3][19] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[18]

    • Solvent: If working in a green solvent like water or ethanol, your reactants may have poor solubility. Consider adding a co-solvent or using a phase-transfer catalyst. For solvent-free conditions, ensure intimate mixing of the reactants.

    • pH: The pH of the reaction medium can be critical. If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting side reactions. The addition of a mild base, such as sodium acetate, can be beneficial.[18]

  • Incomplete Cyclization or Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[18] Analytical techniques like NMR and mass spectrometry can help identify intermediates and byproducts, providing clues for optimization.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different products.[18] To improve regioselectivity:

  • Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[18] Carefully selecting your starting materials can favor the formation of one isomer.

  • Catalyst Choice: The choice of catalyst can influence the regioselectivity. Some catalysts may preferentially activate one carbonyl group over the other.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the reactive sites, directing the reaction towards the desired isomer.

Q4: I am having difficulty with the purification of my pyrazole derivative. What are some green purification strategies?

A4: Traditional column chromatography uses large volumes of organic solvents. Here are some greener alternatives:

  • Recrystallization: This is a classic and often green purification technique. Choose a solvent system with a low environmental impact.

  • Solid-Phase Extraction (SPE): SPE can be a more efficient and solvent-sparing alternative to traditional column chromatography for certain applications.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, significantly reducing the use of organic solvents.

Troubleshooting Guides

Microwave-Assisted Synthesis
Issue Possible Cause Troubleshooting Steps
Low Yield Inefficient microwave absorption by reactants or solvent.Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption.[8][20]
Reaction time is too short or too long.Optimize the irradiation time by running a time-course experiment and monitoring product formation.[5]
Temperature is not optimal.Adjust the microwave power or use a vessel with a temperature sensor to control the reaction temperature.[19]
Reaction Mixture Discoloration Decomposition of starting materials or product at high temperatures.Reduce the microwave power or use pulsed irradiation to avoid overheating.[18]
Formation of colored byproducts.Add a mild base if using a hydrazine salt to neutralize acid and reduce byproduct formation.[18]
Ultrasound-Assisted Synthesis
Issue Possible Cause Troubleshooting Steps
Inconsistent Results Inconsistent sonication power or temperature.Use an ultrasonic bath with temperature control and ensure the reaction vessel is placed consistently in the bath.[6]
Poor energy transfer to the reaction mixture.Ensure the liquid level in the ultrasonic bath is appropriate for the size of the reaction vessel.
Low Reaction Rate Insufficient cavitation.Increase the ultrasound frequency or power output.[6]
Reactants are not well-dispersed.Use a mechanical stirrer in conjunction with sonication for better mixing.
Reactions in Water
Issue Possible Cause Troubleshooting Steps
Low Yield / Slow Reaction Poor solubility of organic reactants in water.Add a surfactant like CTAB or use a co-solvent such as ethanol.[13]
Catalyst is not effective in an aqueous medium.Choose a water-tolerant catalyst or a phase-transfer catalyst.
Formation of Emulsions Surfactant concentration is too high.Optimize the concentration of the surfactant or try a different one.
Difficult Product Isolation Product is soluble in water.Use extraction with a suitable organic solvent or salting-out to facilitate precipitation.

Experimental Protocols

Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol is adapted from a method for the synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds.[8][20]

Materials:

  • α,β-unsaturated ketone (10 mmol)

  • p-Toluenesulfonhydrazide (10 mmol)

  • Potassium carbonate (K2CO3) (20 mmol)

  • N,N-Dimethylformamide (DMF) (a minimal amount, e.g., 30 mg/mmol of organic substrate)

Procedure:

  • In a 40 mL Pyrex tube, mix the α,β-unsaturated ketone (10 mmol) and a stoichiometric amount of p-toluenesulfonhydrazide.

  • After gentle stirring, add K2CO3 (20 mmol) and a minimal amount of DMF.

  • Place the reaction mixture in a microwave cavity and irradiate with stirring at 130 °C. Maintain this temperature by modulating the power (typically 5 to 300 W).

  • The reaction time will vary depending on the substrate (refer to specific literature for guidance, but often in the range of a few minutes).[8]

  • After completion, cool the reaction mixture and proceed with work-up and purification.

Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water

This protocol is based on a catalyst-free, one-pot synthesis of pyrazoles in water.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine monohydrate (1 mmol)

  • Water

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), and water.

  • Place the vessel in an ultrasonic cleaning bath with a frequency of 40 kHz and an output power of 250 W.

  • Irradiate the mixture at a controlled temperature (e.g., 50 °C) for the optimized reaction time (typically 30-40 minutes).[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the aqueous solution and can be collected by filtration.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyranopyrazoles [15]

MethodCatalystSolventTimeYield (%)
Conventional HeatingTriethylamineEthanol-Slightly higher
Microwave IrradiationTriethylamineEthanolSignificantly shorterSlightly lower
Conventional HeatingSnCl2-1.4 h80%
Microwave IrradiationSnCl2-25 min88%

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Start reactants Mix Reactants: - Aldehyde - Malononitrile - β-Ketoester - Hydrazine start->reactants catalyst Add Catalyst (Optional) reactants->catalyst mw_us Apply Energy Source: - Microwave - Ultrasound catalyst->mw_us monitor Monitor Reaction (TLC, LC-MS) mw_us->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization) isolate->purify end Final Product purify->end

Caption: General workflow for green pyrazole synthesis.

troubleshooting_logic low_yield Low Yield? check_purity Check Starting Material Purity low_yield->check_purity Yes isomers Regioisomers Formed? low_yield->isomers No optimize_stoich Optimize Stoichiometry check_purity->optimize_stoich optimize_cond Optimize Reaction Conditions (T, t, solvent) optimize_stoich->optimize_cond check_side_rxns Analyze for Side Reactions optimize_cond->check_side_rxns solution Problem Solved check_side_rxns->solution modify_reactants Modify Reactant Sterics/Electronics isomers->modify_reactants Yes purification_issue Purification Difficult? isomers->purification_issue No change_catalyst Change Catalyst modify_reactants->change_catalyst change_catalyst->solution green_purification Use Green Purification Methods purification_issue->green_purification Yes purification_issue->solution No green_purification->solution

Caption: Troubleshooting decision tree for pyrazole synthesis.

References

Technical Support Center: Scalable Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scalable synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, a key building block for library screening.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: There are two primary scalable routes:

  • Route A: Reduction of a Carboxylic Acid or Ester. This involves the synthesis of an intermediate like ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its reduction to the desired alcohol. This route is often preferred for large-scale synthesis due to the availability of starting materials and robust reaction conditions.

  • Route B: Reduction of an Aldehyde. This route involves the synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, which is then reduced. While also a viable option, controlling the initial formylation reaction to selectively yield the 5-substituted isomer can be challenging.

Q2: I am getting a mixture of N-methylated regioisomers during the pyrazole ring formation. How can I improve the selectivity for the 1,3-dimethyl isomer?

A2: The regioselectivity of N-alkylation in pyrazoles can be influenced by steric and electronic factors. When synthesizing the 1,3-dimethyl-1H-pyrazole core using methylhydrazine, the reaction with a 1,3-dicarbonyl precursor generally proceeds with good selectivity. To ensure the desired outcome, precise control of reaction temperature and the order of reagent addition is crucial. A patent describing a similar synthesis controls the temperature below 15°C during the addition of methylhydrazine[1].

Q3: What are the best practices for purifying the final product, this compound?

A3: Pyrazole derivatives can sometimes be challenging to purify via silica gel chromatography due to their basicity. Common purification methods include:

  • Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale. A common solvent system is an ethanol/water mixture[2][3].

  • Acid-Base Extraction: As pyrazoles are weakly basic, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent[4].

  • Column Chromatography: If chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product loss on the column[2].

Q4: Can I use sodium borohydride (NaBH₄) to reduce ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to the alcohol?

A4: Sodium borohydride is generally not strong enough to reduce esters to alcohols efficiently. A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. NaBH₄ is, however, suitable for the reduction of the corresponding aldehyde (1,3-dimethyl-1H-pyrazole-5-carbaldehyde) to the alcohol[5].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Ester Formation (Route A) 1. Incomplete Claisen condensation. 2. Suboptimal temperature control during cyclization with methylhydrazine. 3. Incorrect pH during the initial condensation step.1. Ensure the use of a strong base like sodium ethoxide and allow sufficient reaction time (e.g., 24 hours)[1]. 2. Maintain the reaction temperature below 15°C during the addition of methylhydrazine to minimize side reactions[1]. 3. Adjust the pH of the initial reaction mixture to 2-3 with an acid like acetic acid to favor the desired condensation[1].
Low Yield in Reduction Step (Route A) 1. Insufficient amount of reducing agent (LiAlH₄). 2. Degradation of LiAlH₄ due to moisture. 3. Incomplete reaction.1. Use a molar excess of LiAlH₄ (typically 2-4 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC until all starting material is consumed. Gentle heating may be required.
Formation of Chlorinated Byproducts Use of phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack formylation (Route B) can sometimes lead to chlorination of the pyrazole ring[6].1. Carefully control the reaction temperature and stoichiometry. 2. Consider alternative formylation reagents. 3. If chlorination occurs, purification by column chromatography may be necessary to separate the desired aldehyde from the chlorinated impurity.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product is an oil and does not crystallize easily. 3. Product streaks on silica gel column.1. During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Attempt to form a salt (e.g., hydrochloride) which may be crystalline. Alternatively, try vacuum distillation if the product is thermally stable. 3. Add 1-2% triethylamine to the eluent system for column chromatography. Consider using a different stationary phase like alumina[2].

Experimental Protocols

Route A: Synthesis via Ester Reduction

This protocol is adapted from a scalable method for a similar pyrazole derivative[1].

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethanol, sodium ethoxide, and diethyl oxalate.

  • Cool the mixture and slowly add acetone dropwise, ensuring the internal temperature is maintained below 15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

  • Cool the reaction mixture to 5-15°C and slowly add methylhydrazine, again maintaining the temperature below 15°C.

  • Once the addition is complete, heat the mixture to 40-50°C and hold for 6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation.

Step 2: Reduction to this compound

  • In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude alcohol by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)
Step Reactant 1 Reactant 2 Solvent Temp (°C) Time (h) Yield (%)
Ester FormationDiethyl Oxalate / Acetone CondensateMethylhydrazineDMF<15 then 40-506~85-90
Ester ReductionEthyl 1,3-dimethyl-1H-pyrazole-5-carboxylateLiAlH₄THF0 to RT4-8~90-95

Visualizations

Experimental Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Reduction to Alcohol start Ethanol, NaOEt, Diethyl Oxalate, Acetone intermediate1 Claisen Condensation Product start->intermediate1 < 15°C, 24h product1 Crude Ethyl 1,3-dimethyl- 1H-pyrazole-5-carboxylate intermediate1->product1 intermediate2 Methylhydrazine intermediate2->product1 < 15°C, then 40-50°C, 6h purification1 Vacuum Distillation product1->purification1 final_ester Pure Ester Intermediate purification1->final_ester start2 Pure Ester Intermediate final_ester->start2 product2 Crude (1,3-Dimethyl-1H- pyrazol-5-yl)methanol start2->product2 reducing_agent LiAlH4 in THF reducing_agent->product2 0°C to RT, 4-8h purification2 Quench, Filtration, Recrystallization product2->purification2 final_product Final Product purification2->final_product

Caption: Workflow for the scalable synthesis of this compound.

Chemical Reaction Pathway (Route A)

Caption: Key chemical transformations in the synthesis of the target molecule via ester reduction.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Experiment Outcome: Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Confirm Reagent Activity (e.g., LiAlH₄) start->check_reagents sol_sm Use freshly purified starting materials check_sm->sol_sm check_workup Optimize Workup & Extraction pH check_conditions->check_workup sol_conditions Ensure strict temperature control and inert atmosphere check_conditions->sol_conditions sol_reagents Use fresh, dry reagents check_reagents->sol_reagents check_purification Modify Purification (Recrystallize, Alt. Chromatography) check_workup->check_purification sol_workup Perform acid/base wash; saturate aqueous layer check_workup->sol_workup sol_purification Use deactivated silica; try different solvent systems check_purification->sol_purification

Caption: Decision-making workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the poor solubility of pyrazole intermediates during synthesis and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and use of pyrazole intermediates.

Q1: My pyrazole intermediate has poor solubility in common organic solvents. What are the initial steps I should take?

A1: Poor solubility is a frequent challenge with pyrazole derivatives due to factors like strong crystal lattice energy and molecular planarity.[1] Initially, you should consider solvent screening and temperature adjustments.

  • Solvent Screening: Pyrazole and its derivatives exhibit varied solubility. While the parent 1H-pyrazole has limited solubility in water, it is more soluble in organic solvents like ethanol, methanol, and acetone.[2] For substituted pyrazoles, a broader range of solvents should be tested, including but not limited to alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and other polar aprotic solvents like DMF and DMSO.[3][4]

  • Temperature Adjustment: The solubility of most pyrazole compounds increases with temperature.[2][5][6] Gently heating the solvent can significantly improve the dissolution of your intermediate. However, be cautious of potential degradation at elevated temperatures.

Q2: I'm struggling with the recrystallization of my pyrazole intermediate due to poor solubility. What can I do?

A2: Recrystallization is a common purification technique that heavily relies on the differential solubility of the compound at different temperatures. Here are some troubleshooting steps:

  • Select an Appropriate Solvent System: The ideal solvent for recrystallization will dissolve your pyrazole intermediate when hot but have very low solubility when cold.[7]

    • Single Solvents: Common choices include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[7]

    • Mixed-Solvent Systems: This is a highly effective technique when a single ideal solvent cannot be found. Dissolve the pyrazole in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature, and then add a "poor" solvent (e.g., water, hexane) dropwise until turbidity appears. Slow cooling should then induce crystallization.[7]

  • "Oiling Out": If your compound separates as an oil instead of crystals, it could be because the melting point of your compound is lower than the boiling point of the solvent, or the solution is too concentrated. Try using a lower-boiling point solvent or adding more of the "good" solvent.[7]

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. You can try to concentrate the solution by boiling off some solvent or induce crystallization by scratching the inside of the flask or adding a seed crystal.[7][8]

Q3: Can I use co-solvents to improve the solubility of my pyrazole intermediate for a reaction or an assay?

A3: Yes, co-solvency is a widely used and effective technique. The addition of a water-miscible organic solvent can significantly increase the aqueous solubility of a lipophilic compound.[9]

  • Common Co-solvents: For pharmaceutical applications, common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[10]

  • Mechanism: Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of nonpolar solutes.[11]

  • Considerations: When using co-solvents, especially in biological assays, it's crucial to consider the potential toxicity and tolerability of the co-solvent. For instance, the final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid cellular toxicity.[5]

Q4: My pyrazole derivative is ionizable. How can I use pH adjustment to improve its solubility?

A4: For ionizable pyrazole derivatives, solubility can be highly pH-dependent. Pyrazoles are weakly basic, and their solubility can be influenced by the pH of the medium.[12][13]

  • Acidic or Basic Pyrazoles: If your pyrazole derivative has acidic or basic functional groups, adjusting the pH of the solution can convert the compound into its more soluble salt form.[5]

  • Procedure:

    • Determine the pKa of your compound.

    • For a basic pyrazole, lowering the pH will protonate the molecule, increasing its solubility in aqueous media.

    • For an acidic pyrazole, increasing the pH will deprotonate the molecule, also leading to increased aqueous solubility.

  • Combined Approach: The pH modification strategy can be effectively combined with the use of co-solvents for a synergistic effect on solubility.[9]

Q5: I have tried common techniques without success. What are some advanced methods to solubilize highly insoluble pyrazole intermediates?

A5: For particularly challenging compounds, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[5][14] This is a valuable technique for preparing formulations for in vivo studies.

  • Solid Dispersions: This method involves dispersing the pyrazole intermediate in a solid hydrophilic carrier matrix. This can improve the dissolution rate and solubility of the compound.[5][15] Common techniques to prepare solid dispersions include melt-extrusion and spray drying.

  • Use of Hydrotropes: Hydrotropes, such as sodium p-toluenesulfonate (NaPTS), are compounds that can enhance the solubility of poorly soluble organic compounds in water.[16]

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)

Data sourced from ChemicalBook.[4]

Table 2: Solubility of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction (x10^2)
Methanol283.1532.55
293.1539.81
303.1548.23
313.1557.81
Ethanol283.1532.73
293.1539.98
303.1548.33
313.1557.94
Isopropanol283.1532.61
293.1539.88
303.1548.28
313.1557.88
n-Butanol283.1536.12
293.1543.83
303.1552.34
313.1561.95
Ethyl Acetate283.1532.58
293.1539.85
303.1548.26
313.1557.86
Toluene283.1528.51
293.1535.23
303.1543.14
313.1552.33
Acetonitrile283.1525.08
293.1531.25
303.1538.65
313.1547.45

Adapted from the Journal of Chemical & Engineering Data.[3]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility difference for the pyrazole compound cannot be identified.

Materials:

  • Crude pyrazole intermediate

  • "Good" solvent (e.g., ethanol, methanol, acetone)

  • "Poor" solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole intermediate in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals thoroughly.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol is suitable for ionizable pyrazole derivatives to increase their aqueous solubility.

Materials:

  • Ionizable pyrazole intermediate

  • Aqueous buffer solutions of various pH values

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

Procedure:

  • pKa Determination: If the pKa of the pyrazole intermediate is unknown, determine it experimentally or through computational prediction.

  • pH Adjustment:

    • For a basic pyrazole, prepare an aqueous solution and gradually add a dilute acid (e.g., 0.1 M HCl) while monitoring the pH. As the pH decreases below the pKa, the compound should dissolve as it forms a salt.

    • For an acidic pyrazole, prepare an aqueous suspension and gradually add a dilute base (e.g., 0.1 M NaOH). As the pH increases above the pKa, the compound will deprotonate and dissolve.

  • Observation: Record the pH at which the compound fully dissolves. This pH-adjusted solution can then be used for subsequent experiments, keeping in mind the stability of the compound at that pH.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Solubility of Pyrazole Intermediates start Poorly Soluble Pyrazole Intermediate solvent_screening Solvent Screening & Temperature Adjustment start->solvent_screening is_soluble Is the compound soluble? solvent_screening->is_soluble proceed Proceed with Synthesis/Experiment is_soluble->proceed Yes co_solvency Try Co-solvency (e.g., Ethanol/Water) is_soluble->co_solvency No is_ionizable Is the compound ionizable? co_solvency->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes advanced_methods Consider Advanced Methods is_ionizable->advanced_methods No ph_adjustment->is_soluble cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion hydrotropes Use of Hydrotropes advanced_methods->hydrotropes G Logical Relationships in Solubility Enhancement Strategies cluster_physical Physical Modifications cluster_chemical Chemical & Formulation Modifications main_problem Poorly Soluble Pyrazole particle_size Particle Size Reduction (Micronization, Nanonization) main_problem->particle_size crystal_habit Crystal Habit Modification (Polymorphs, Amorphous Forms) main_problem->crystal_habit solid_dispersions Solid Dispersions main_problem->solid_dispersions salt_formation Salt Formation main_problem->salt_formation ph_adjustment pH Adjustment main_problem->ph_adjustment co_solvency Co-solvency main_problem->co_solvency complexation Complexation (Cyclodextrins) main_problem->complexation ph_adjustment->salt_formation related

References

Technical Support Center: Selective Protection of the Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective protection of hydroxymethyl (primary alcohol) groups.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of protecting a hydroxymethyl group?

A1: Protecting a hydroxymethyl group is a crucial strategy in multi-step organic synthesis. It temporarily "masks" the reactive hydroxyl group, preventing it from undergoing unwanted reactions while chemical transformations are performed on other parts of the molecule.[1][2] This ensures chemoselectivity and increases the overall yield of the desired product.[3] The protecting group is later removed to restore the hydroxyl functionality.[4]

Q2: What are the most common protecting groups for hydroxymethyl groups?

A2: The most common protecting groups for alcohols, including primary alcohols, are silyl ethers, ethers, and acetals.[5] For selective protection of primary alcohols, sterically hindered protecting groups are often employed.[6][7] Commonly used groups include:

  • Silyl Ethers: tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[8][9]

  • Ethers: Trityl (Tr), Methoxymethyl (MOM), and Benzyl (Bn).[10][11]

Q3: How do I choose the right protecting group for my experiment?

A3: The choice of protecting group depends on several factors:

  • Steric Hindrance: Bulky protecting groups like TBDMS, TIPS, TBDPS, and Trityl will selectively protect the less sterically hindered primary alcohol over secondary or tertiary alcohols.[6][7]

  • Reaction Conditions: The protecting group must be stable to the reaction conditions planned for subsequent steps. For example, silyl ethers are generally stable to basic conditions and many oxidizing and reducing agents but are cleaved by acid or fluoride ions.[4][10]

  • Orthogonal Deprotection: In molecules with multiple protected functional groups, it is essential to choose "orthogonal" protecting groups that can be removed under different conditions without affecting each other.[12][13] For instance, a TBDMS group (removed by fluoride) and a Benzyl group (removed by hydrogenolysis) are orthogonal.[11]

Q4: My primary alcohol protection is slow or incomplete. What can I do?

A4: Several factors can lead to slow or incomplete reactions:

  • Reagent Quality: Ensure your silylating agent (e.g., TBDMSCl) and base (e.g., imidazole) are pure and anhydrous.

  • Solvent: Use an appropriate anhydrous solvent like DMF or DCM.[8][14] If your starting material has poor solubility, consider solvent mixtures.[15]

  • Activation: For silyl ethers, using a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine can increase the reaction rate, especially for sterically hindered alcohols.[6][8]

  • Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate trityl and some silyl protections.[7] For silylations, adding iodine can also significantly accelerate the reaction.[16]

Q5: I am observing the protection of a secondary alcohol as well. How can I improve selectivity for the primary alcohol?

A5: To enhance selectivity for the primary hydroxymethyl group:

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[14] This will favor the kinetically preferred reaction with the less sterically hindered primary alcohol.

  • Monitor the Reaction: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material (the diol or polyol) is consumed to prevent over-reaction with the secondary alcohol.

  • Choice of Protecting Group: Use a bulkier protecting group. For example, TIPS or TBDPS are more sterically demanding than TBDMS and will show higher selectivity for primary alcohols.[6]

Troubleshooting Guides

Issue 1: Low Yield During Silyl Ether Protection (e.g., TBDMS)
Symptom Possible Cause Suggested Solution
Reaction stalls; starting material remains.1. Impure or wet reagents/solvent. 2. Insufficiently reactive silylating agent. 3. Sterically hindered substrate.1. Use freshly distilled, anhydrous solvents and high-purity reagents. 2. Switch to a more reactive silylating agent like TBDMSOTf with 2,6-lutidine as the base.[8] 3. Increase the reaction temperature or use a more potent catalyst system like N-methylimidazole and iodine.[16]
Formation of multiple products.1. Over-silylation of multiple hydroxyl groups. 2. Side reactions due to prolonged reaction time or high temperature.1. Reduce the reaction temperature (e.g., to 0 °C or -20 °C) to improve selectivity.[14] 2. Monitor the reaction closely by TLC and quench it as soon as the primary alcohol is protected.
Difficulty in product isolation/purification.1. The product is highly polar and is lost during aqueous workup. 2. Byproducts from the base (e.g., imidazole) co-elute with the product.1. Perform extraction with a more polar solvent or use a continuous extraction method. 2. Use a different base like triethylamine, which can be removed more easily, or use a base that is more soluble in the aqueous phase.
Issue 2: Unexpected Deprotection During a Subsequent Reaction
Symptom Possible Cause Suggested Solution
Loss of silyl ether protecting group.1. Exposure to acidic conditions (pH < 4).[17] 2. Presence of fluoride ions (e.g., from certain reagents).1. Buffer the reaction mixture to maintain neutral or basic pH. 2. Choose a more acid-stable silyl group like TIPS or TBDPS.[6] 3. Avoid reagents that can be a source of fluoride ions.
Loss of MOM ether protecting group.1. Exposure to acidic conditions (e.g., Lewis acids or protic acids).[18][19]1. Perform subsequent reactions under neutral or basic conditions. 2. If acidic conditions are unavoidable, consider a more robust protecting group like a benzyl ether.
Loss of Trityl protecting group.1. Exposure to acidic conditions.[7][20]1. Ensure all subsequent steps are performed under neutral or basic conditions. 2. For increased acid stability, consider using a different protecting group.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the selective protection of primary alcohols.

Table 1: Silyl Ether Protection of Primary Alcohols

Protecting GroupReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMS TBDMSCl (1.1-1.5 eq)Imidazole (2-2.5 eq)DMF252-1685-95[14]
TBDMS TBDMSOTf (1.1 eq)2,6-Lutidine (1.5 eq)DCM0 - 250.5-2>90[6]
TIPS TIPSCl (1.2 eq)Imidazole (2.5 eq)DMF252-1280-95[6]
TBDPS TBDPSCl (1.1 eq)Imidazole (2.2 eq)DMF254-1885-95[6]

Table 2: Other Common Protecting Groups for Primary Alcohols

Protecting GroupReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Trityl (Tr) TrCl (1.1 eq)PyridinePyridine25-5012-2480-90[7]
MOM MOMCl (1.5 eq)DIPEA (2.0 eq)DCM0 - 251-485-95[19][21]
MOM CH₂(OMe)₂ (excess), P₂O₅-CHCl₃252-670-90[19]

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol with TBDMSCl

This protocol details the procedure for selectively protecting a primary hydroxymethyl group in the presence of secondary alcohols using tert-Butyldimethylsilyl chloride (TBDMSCl).

  • Preparation: To a stirred solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (e.g., nitrogen), add imidazole (2.2 eq).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add TBDMSCl (1.1 eq) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or another suitable organic solvent (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[14]

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol describes the removal of a TBDMS protecting group using tetrabutylammonium fluoride (TBAF).

  • Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere.

  • Reaction: Add a 1.0 M solution of TBAF in THF (1.2 eq). Stir the reaction at room temperature.

  • Monitoring: Monitor the deprotection by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Once complete, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol via flash column chromatography if necessary.[4][10]

Visualizations

G Workflow for Selective Hydroxymethyl Protection cluster_start Starting Material cluster_protection Protection Step cluster_reaction Intermediate Steps cluster_deprotection Deprotection Step cluster_end Final Product Start Substrate with Primary & Secondary -OH Protect Add Sterically Hindered Protecting Group (e.g., TBDMSCl, Imidazole, DMF) Start->Protect Selective Protection Reaction Perform Desired Chemical Transformations on Other Functional Groups Protect->Reaction Protected Intermediate Deprotect Remove Protecting Group (e.g., TBAF, THF) Reaction->Deprotect Deprotection End Final Product with Free Primary -OH Deprotect->End Final Product

Caption: General workflow for using a protecting group on a hydroxymethyl group.

G Troubleshooting Low Selectivity Start Low Selectivity Observed (Both 1° and 2° Alcohols Protected) Temp Was the reaction run at low temperature (e.g., 0°C)? Start->Temp LowerTemp Action: Lower the reaction temperature to 0°C or -20°C. Temp->LowerTemp No Monitor Was the reaction carefully monitored by TLC? Temp->Monitor Yes Success Selectivity Improved LowerTemp->Success MonitorAction Action: Monitor closely and quench immediately after starting material is consumed. Monitor->MonitorAction No PG Is the protecting group sufficiently bulky? Monitor->PG Yes MonitorAction->Success PGAction Action: Switch to a bulkier protecting group (e.g., TBDMS -> TIPS). PG->PGAction No PG->Success Yes PGAction->Success

Caption: Decision-making guide for improving selectivity in hydroxymethyl protection.

References

Technical Support Center: Phase Transfer Catalysis in the Alkylation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the phase transfer catalysis (PTC) alkylation of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Phase Transfer Catalysis (PTC) for pyrazole alkylation?

A1: PTC offers several advantages for the N-alkylation of pyrazoles, making it a widely used method.[1] Key benefits include:

  • Milder Reaction Conditions : PTC often allows for the use of less harsh bases (e.g., KOH, K2CO3) and lower reaction temperatures compared to traditional methods that may require strong bases like sodium hydride.[2]

  • Increased Reactivity : Solvent-free PTC conditions can lead to higher reactivity and shorter reaction times.[1]

  • Improved Yields : High yields of N-alkylpyrazoles are often achievable with PTC.[3][4]

  • Versatility of Solvents : PTC can accommodate a broader range of solvents beyond polar aprotics, and in many cases, the reaction can be run without any solvent.[5]

  • Simplified Work-up : The work-up procedure for PTC reactions is often straightforward.[1]

  • Cost-Effectiveness : The use of inexpensive bases and catalysts contributes to the economic viability of this method.[2]

Q2: How do I select an appropriate phase transfer catalyst for my reaction?

A2: The choice of catalyst is crucial for a successful PTC reaction. Quaternary ammonium salts are commonly used.[3] Consider the following factors:

  • Catalyst Structure : The lipophilicity of the catalyst, determined by the length of the alkyl chains on the ammonium salt, influences its efficiency. For reactions where mass transfer is the rate-determining step, catalysts with a "q-value" (a measure of the reciprocal of the number of carbons on each chain) between 1 and 2 are often effective.[5] For reactions where the organic phase reaction is rate-limiting, a higher total number of carbons (C# between 16 and 32) can be beneficial.[5]

  • Common Catalysts : Tetrabutylammonium bromide (TBAB) is a frequently used and effective catalyst for pyrazole alkylation.[1] Other options include crown ethers like 18-crown-6, especially when using potassium salts.[3]

  • Catalyst Poisoning : Be aware of potential catalyst "poisoning," particularly when using alkyl iodides. The iodide anion can pair strongly with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile. In such cases, consider using alkyl bromides or mesylates instead of iodides or tosylates.[5]

Q3: What are the typical bases and solvents used in the PTC alkylation of pyrazoles?

A3:

  • Bases : Solid potassium hydroxide (KOH) or potassium carbonate (K2CO3) are the most common and effective bases for deprotonating the pyrazole ring. The choice of base can sometimes influence the outcome, for instance, in preventing base-catalyzed isomerization of certain products.[1]

  • Solvents : A significant advantage of PTC is the ability to perform the reaction under solvent-free conditions, which can enhance reactivity.[1] If a solvent is necessary, non-polar or dipolar aprotic solvents can be used. Toluene is a common choice. For certain applications, solvents like acetonitrile or dimethylformamide (DMF) have been employed.[4][6]

Q4: How can I control the regioselectivity of alkylation for unsymmetrical pyrazoles?

A4: The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 regioisomers. Controlling this selectivity is a common challenge.

  • Steric Hindrance : The regioselectivity is often governed by steric effects. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[3][7]

  • Protecting Groups : In some cases, the use of a bulky protecting group on one of the nitrogen atoms can direct the alkylation to the other nitrogen.

  • Catalyst Control : While less common, the choice of catalyst and reaction conditions can sometimes influence the regiomeric ratio.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient deprotonation of pyrazole.- Ensure the base (e.g., KOH, K2CO3) is freshly ground and anhydrous. - Increase the stoichiometry of the base.
2. Inactive catalyst.- Use a fresh batch of the phase transfer catalyst. - Consider a different catalyst with appropriate lipophilicity for your system (e.g., TBAB, Aliquat 336).
3. Low reactivity of the alkylating agent.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Caution: Iodides can sometimes poison the catalyst.[5] - Increase the reaction temperature.
4. Insufficient mixing.- Ensure vigorous stirring to maximize the interfacial area between the phases.
Formation of Side Products 1. Isomerization : Base-catalyzed isomerization of the product.- Use a milder base (e.g., K2CO3 instead of KOH).[1] - Optimize the reaction time and temperature to minimize contact with the base after product formation.
2. Elimination : Dehydrohalogenation of the alkylating agent.- This can be an issue with highly reactive alkyl halides.[2] - Use a less reactive alkylating agent (e.g., benzyl chloride instead of benzyl bromide).[1] - Employ a weaker base.
3. Hydrolysis of Alkylating Agent : Reaction of the alkylating agent with the base.- This is more likely with highly reactive alkylating agents and strong bases.[1] - Consider solvent-free conditions to minimize the aqueous phase.
4. Quaternization : Further alkylation of the N-alkylpyrazole product.- Use a stoichiometric amount of the alkylating agent. - Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Isolation 1. Emulsion formation during work-up.- Add a small amount of brine to the aqueous layer. - Filter the mixture through a pad of celite.
2. Co-distillation of product with solvent.- If applicable, perform the reaction under solvent-free conditions.[1]
Inconsistent Results 1. Variable quality of reagents.- Use reagents from a reliable source and ensure they are appropriately stored. - Dry solvents and ensure the base is anhydrous.
2. Inefficient heat transfer.- Use an oil bath for consistent heating. - Ensure adequate stirring for uniform temperature distribution.

Experimental Protocols

General Protocol for Solvent-Free PTC Alkylation of Pyrazole

This protocol is adapted from a procedure described for the N-alkylation of pyrazole.[1]

Materials:

  • Pyrazole (1.0 eq.)

  • Alkyl halide (1.0 - 1.2 eq.)

  • Potassium hydroxide (KOH), powdered (2.0 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.03 eq.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine the pyrazole, alkyl halide, powdered KOH, and TBAB.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol for PTC Alkylation of 4-Iodopyrazole in a Biphasic System

This protocol is based on a method for the N-alkylation of 4-iodopyrazoles.[6]

Materials:

  • 4-Iodopyrazole (1.0 eq.)

  • Alkyl halide (e.g., allyl bromide) (1.5 eq.)

  • 20% aqueous sodium hydroxide (1.5 eq.)

  • Acetone (to achieve a 0.5 M concentration of the pyrazole)

Procedure:

  • To a solution of 4-iodopyrazole in acetone, add the 20% aqueous sodium hydroxide with stirring.

  • To this biphasic mixture, add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product as needed by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Alkylation of Pyrazole under Solvent-Free PTC

EntryAlkylating AgentBaseTemperature (°C)Time (h)Yield (%)
1Propargyl bromideKOH200.585
2Benzyl chlorideKOH80195
3n-Butyl bromideKOH80290
4Hexadecyl bromideKOH20192

Data synthesized from textual descriptions in cited literature.[1]

Visualizations

PTC_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Pyrazole, Alkyl Halide, Base (KOH/K2CO3), and PTC (e.g., TBAB) Reaction Vigorous Stirring (Solvent-free or with Solvent) Start->Reaction Heat as required Monitor Monitor Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract with Organic Solvent Monitor->Workup Complete Purify Dry and Concentrate Workup->Purify FinalProduct Purify (Distillation/ Chromatography) Purify->FinalProduct

Caption: Experimental workflow for the PTC alkylation of pyrazoles.

Troubleshooting_Tree Start Low/No Yield? CheckBase Is the base active and anhydrous? Start->CheckBase Yes SideProducts Side Product Formation? Start->SideProducts No CheckCatalyst Is the catalyst active? CheckBase->CheckCatalyst Yes CheckReactivity Is the alkylating agent reactive enough? CheckCatalyst->CheckReactivity Yes IncreaseTemp Increase Temperature CheckReactivity->IncreaseTemp No ChangeReagent Use more reactive halide (Br/I) IncreaseTemp->ChangeReagent Still low yield Isomerization Isomerization? SideProducts->Isomerization Yes Elimination Elimination? Isomerization->Elimination No UseMilderBase Use milder base (K2CO3) Isomerization->UseMilderBase Yes UseLessReactiveHalide Use less reactive halide (Cl) Elimination->UseLessReactiveHalide Yes

References

Validation & Comparative

Structural confirmation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For heterocyclic compounds like pyrazole derivatives, which form the backbone of numerous therapeutic agents, precise structural confirmation is critical for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.

This guide provides a comparative analysis of X-ray crystallography, the gold standard for absolute structure determination, against other powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. While a public crystal structure for this specific isomer (CAS 57012-20-1) is not available, we will use data from its closely related isomer, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1), to illustrate the principles and comparative value of the crystallographic method.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's atomic connectivity, configuration, and conformation in the solid state. It stands as the ultimate arbiter in cases of structural ambiguity.

While data for the target molecule is not publicly deposited, the crystallographic parameters for its isomer, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, are available and presented below for comparative insight.[1]

Table 1: Comparative Crystallographic Data for a Pyrazole Methanol Isomer

Parameter(3,5-Dimethyl-1H-pyrazol-1-yl)methanol[1]This compound
CCDC Number 269878Data Not Publicly Available
Chemical Formula C₆H₁₀N₂OC₆H₁₀N₂O
Crystal System Orthorhombic-
Space Group P2₁2₁2₁-

The data for the (3,5-dimethyl) isomer confirms its specific substitution pattern and provides precise bond lengths and angles, information that is unattainable through other methods. A similar analysis of this compound would definitively confirm the positions of the methyl groups and the methanol substituent on the pyrazole ring.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth : High-quality single crystals are paramount. A common method is slow evaporation.[2][3] Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a less polar solvent like hexane) to near saturation. The solution is filtered into a clean vial, loosely covered, and left undisturbed in a vibration-free environment for several days to weeks to allow the solvent to evaporate slowly.[3]

  • Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-rays (often from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern—the positions and intensities of the scattered X-rays.[4]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the initial placement of atoms. This model is then refined against the experimental data to yield the final, precise 3D structure.

G cluster_workflow X-ray Crystallography Workflow A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D Data Collection (X-ray Diffractometer) C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement E->F G Final 3D Structure (CIF) F->G

X-ray Crystallography Workflow

Alternative & Complementary Methods: NMR and Mass Spectrometry

When single crystals cannot be obtained, or for routine confirmation, spectroscopic methods are indispensable. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS determines the molecular mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] A combination of ¹H and ¹³C NMR experiments can readily distinguish between the two isomers.

Table 2: Comparative NMR Data for this compound and Isomer

NucleusThis compound (Predicted/Reported)[6][7](3,5-Dimethyl-1H-pyrazol-1-yl)methanol (Predicted/Reported)[8]Key Differentiator
¹H NMR
N-CH₃Singlet, ~3.7 ppm-Presence of N-CH₃ signal
C-CH₃Singlet, ~2.2 ppmTwo singlets, ~2.1-2.2 ppmNumber of C-CH₃ signals
Pyrazole HSinglet, ~5.9 ppmSinglet, ~5.8 ppm
-CH₂OHSinglet, ~4.5 ppmSinglet, ~5.2 ppmChemical shift of methylene protons
-OHBroad singletBroad singlet
¹³C NMR
N-CH₃~35 ppm-Presence of N-CH₃ signal
C-CH₃~13 ppmTwo signals, ~11-14 ppmNumber of C-CH₃ signals
Pyrazole CH~105 ppm~106 ppm
-CH₂OH~55 ppm~75 ppmChemical shift of methylene carbon

Note: Exact chemical shifts can vary based on the deuterated solvent used.[7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] Add a small amount of an internal standard like tetramethylsilane (TMS) if required.[9]

  • Data Acquisition : Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Additional experiments like DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons) and 2D NMR (COSY, HSQC, HMBC) can be performed for more complex structures to establish connectivity.[5]

  • Data Analysis : Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze splitting patterns and chemical shifts to deduce the structure.[10]

G cluster_workflow NMR Analysis Workflow A Sample in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C, DEPT) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) A->C If needed D Spectral Processing & Analysis B->D C->D E Deduced Structure & Isomer Confirmation D->E

NMR Analysis Workflow
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Table 3: Comparative Mass Spectrometry Data

TechniqueThis compound[11][12](3,5-Dimethyl-1H-pyrazol-1-yl)methanol[13]Key Differentiator
Molecular Formula C₆H₁₀N₂OC₆H₁₀N₂OIdentical
Exact Mass 126.0793 g/mol 126.0793 g/mol Identical
Nominal Mass (M+) 126 g/mol 126 g/mol Identical
Key Fragments Likely loss of •CH₂OH, •OH, H₂OLikely loss of •CH₂OH, •OH, H₂OFragmentation patterns may differ slightly, providing clues to the substitution pattern.

As isomers, both compounds have the same molecular weight. While their fragmentation patterns under techniques like Electron Ionization (EI-MS) might show subtle differences, distinguishing them solely by MS can be challenging without established reference spectra. However, MS is excellent for confirming the expected molecular weight and purity.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For techniques like Electrospray Ionization (ESI), the sample is infused directly or introduced via Liquid Chromatography (LC).[14]

  • Data Acquisition : The sample is ionized (e.g., by ESI or EI), and the resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer. The detector records the abundance of each ion.

  • Data Analysis : The resulting mass spectrum shows the molecular ion peak, confirming the molecular weight. Fragmentation peaks can be analyzed to support the proposed structure.

Performance Comparison Summary

Table 4: Comparison of Structural Confirmation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, connectivity, stereochemistry, bond lengths/anglesConnectivity, chemical environment of atoms, proton/carbon countMolecular weight, elemental formula (HRMS), fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous, definitive structural proofExcellent for distinguishing isomers, provides rich structural detail in solutionHigh sensitivity, confirms molecular formula, suitable for mixture analysis (LC-MS)
Key Limitation Requires high-quality single crystals, which can be difficult to growDoes not provide absolute 3D structure or bond lengths; requires pure sampleCannot reliably distinguish between isomers without standards; provides limited connectivity data
Sample Amount < 1 mg[2]5-10 mgng to µg

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled method, providing absolute proof of its constitution and atomic arrangement. However, its requirement for a high-quality crystal can be a significant bottleneck.

In the absence of a crystal, a combination of NMR spectroscopy and mass spectrometry provides a robust and highly confident structural assignment. NMR is particularly powerful for distinguishing between the (1,3-dimethyl-5-yl) and (3,5-dimethyl-1-yl) isomers by clearly identifying the unique chemical environments of the methyl and methylene groups. Mass spectrometry serves as an essential complementary technique to confirm the molecular weight and elemental composition. Therefore, an integrated approach, utilizing at least two of these techniques, is the recommended strategy for the comprehensive and reliable structural characterization of novel pyrazole derivatives in drug discovery and development.

References

Comparative Bioactivity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological potential of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol and its structural isomers reveals their significant role as versatile scaffolds in the development of novel therapeutic agents. While direct comparative studies on the intrinsic bioactivity of these parent methanol compounds are limited in publicly available literature, extensive research on their derivatives highlights the profound influence of the dimethylpyrazole core on a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The strategic placement of the methyl and methanol groups on the pyrazole ring dictates the physicochemical properties and the potential for interaction with biological targets. This guide provides a comparative overview of the bioactivities of derivatives synthesized from this compound and its key isomers, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Comparative Analysis of Bioactive Derivatives

The bioactivity of pyrazole derivatives is highly contingent on the nature and position of various substituents attached to the pyrazole ring.[1][2] The dimethylpyrazole core serves as a foundational scaffold for further chemical modification to achieve desired therapeutic effects.[1]

Antimicrobial Activity

Derivatives of dimethylpyrazole isomers have demonstrated notable antibacterial and antifungal activities. For instance, compounds derived from 3,5-dimethylpyrazole have been synthesized and evaluated for their efficacy against various microbial strains.[1][3]

Derivative ClassTarget OrganismActivity Metric (e.g., MIC)Reference CompoundSource
Azopyrazole derivatives of 3,5-dimethylpyrazoleE. coli, S. aureusModerate activityCiprofloxacin[3]
Pyrazole-clubbed pyrimidine and thiazole compoundsMRSA, P. aeruginosa, K. pneumonia, B. subtilis, C. albicansModerate to high inhibition potencyStandard drugs[4]
Novel pyrazole derivativesE. coli, S. epidermidis, A. nigerMIC as low as 0.25 µg/mLCiprofloxacin, Clotrimazole[5]
Anti-inflammatory Activity

The anti-inflammatory potential of dimethylpyrazole derivatives has been a significant area of investigation. Derivatives of 3,5-dimethylpyrazole have been identified as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[6][7]

Derivative ClassAssayKey FindingReference CompoundSource
3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moietyPDE4B inhibition and LPS-induced TNF-α releaseIC50 value of 1.7 µM for the best compoundRolipram[6][7]
3,5-dimethyl pyrazole derivatives of NSAIDsCarrageenan-induced paw edemaSignificant anti-inflammatory activityDiclofenac, Ibuprofen[8]
Novel pyrazole analoguesIn vitro anti-inflammatory activityBetter activity than standard drugsDiclofenac sodium[5]
Antioxidant Activity

Certain derivatives of dimethylpyrazole have exhibited promising antioxidant properties. For example, compounds synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol have been shown to possess significant radical scavenging activity.[9]

Derivative ClassAssayResultReference CompoundSource
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivativesDPPH radical scavengingUp to 96.64% activity at 80 mg/mLAscorbic acid[9]
Fluoro Pyrazole derivativesFerric ion reduction methodModerate to good activity-[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The agar diffusion method is a widely used technique.[3]

  • Preparation of Media and Inoculum: A suitable nutrient agar medium is prepared and sterilized. Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.

  • Application of Compounds: Sterile paper discs impregnated with known concentrations of the synthesized pyrazole derivatives are placed on the agar surface. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The MIC is determined by testing a range of concentrations and identifying the lowest concentration that prevents visible growth.

In Vitro Anti-inflammatory Assay: Inhibition of Bovine Serum Albumin Denaturation

This assay is a simple and effective method to screen for anti-inflammatory activity.[10]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of the test compound solution (at various concentrations), 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of bovine serum albumin (BSA) solution (5% w/v). A control group is prepared without the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. Diclofenac sodium is typically used as a reference standard.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.[9]

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Test compounds are dissolved in a suitable solvent.

  • Reaction: A specific volume of the test compound solution at various concentrations is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. Ascorbic acid or Trolox is commonly used as a positive control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Pyrazolyl Methanol Isomer synthesis Synthesis of Derivatives start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., TNF-α) characterization->antiinflammatory antioxidant Antioxidant Assays (DPPH) characterization->antioxidant data_analysis Data Analysis & SAR antimicrobial->data_analysis antiinflammatory->data_analysis antioxidant->data_analysis lead_compound lead_compound data_analysis->lead_compound Identification of Lead Compounds

General workflow for the synthesis and biological evaluation of pyrazole derivatives.

pde4_pathway ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α) PKA_active->Inflammation Inhibition PDE4 PDE4 PDE4->cAMP Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->PDE4 Inhibition

Inhibition of the PDE4 signaling pathway by pyrazole derivatives.

References

Structure-activity relationship (SAR) studies of pyrazole methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of pyrazole derivatives, focusing on their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). The data and methodologies presented are derived from a study by Ali et al. (2023), which describes the synthesis and biological evaluation of novel 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines. While not exclusively pyrazole methanol derivatives, several compounds in this series feature hydroxyl substitutions on the aryl ring, providing valuable insights into the role of hydroxyl groups in their biological activity.

Data Presentation: SAR of Pyrazole Derivatives as CDK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of pyrazole derivatives against CDK2 and their cytotoxic effects on two human cancer cell lines: hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Compound IDR-group (Substituent on 4-aryl ring)CDK2 IC50 (µM)[1][2]Antiproliferative Activity IC50 (µM) vs. HepG2[2]Antiproliferative Activity IC50 (µM) vs. MCF-7[2]
4 4-F0.7530.1535.18
5 4-OH0.5613.148.03
6 4-OCH30.4622.7626.08
7 2,4-di-Cl0.7733.5138.42
10 4-CH30.8518.2415.38
11 3-NO20.4545.1349.54
Roscovitine (Reference Drug)0.99--
Doxorubicin (Reference Drug)-10.257.65

Structure-Activity Relationship (SAR) Insights:

  • The presence of a hydroxyl group at the para-position of the 4-aryl ring (compound 5 ) resulted in potent CDK2 inhibition and the most significant cytotoxic activity against both HepG2 and MCF-7 cell lines.[2]

  • A methoxy group at the para-position (compound 6 ) also conferred strong CDK2 inhibitory activity, comparable to the hydroxyl-substituted analog.[2]

  • Electron-withdrawing groups, such as a nitro group at the meta-position (compound 11 ), led to the most potent CDK2 inhibition in the series, although this did not directly translate to the highest cytotoxicity.[2]

  • Substitution with a fluorine atom (compound 4 ) or a methyl group (compound 10 ) resulted in moderate CDK2 inhibition.[2]

  • The di-chloro substituted compound (7 ) showed moderate CDK2 inhibition but weaker antiproliferative activity.[2]

Experimental Protocols

In Vitro Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Assay

The inhibitory activity of the synthesized pyrazole derivatives against CDK2 was determined using a commercially available kinase assay kit.[2]

  • Assay Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and reflects the kinase activity.

  • Procedure:

    • The compounds were tested at a concentration of 50 µM.

    • The CDK2 enzyme, substrate, and ATP were incubated with the test compounds in a kinase buffer.

    • The reaction was initiated by the addition of the ATP and allowed to proceed at room temperature.

    • After the kinase reaction, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • The luminescence was measured using a plate reader.

    • The IC50 values were calculated from the dose-response curves. Roscovitine was used as a reference standard.[1][2]

In Vitro Antiproliferative Activity (MTT Assay)

The cytotoxicity of the pyrazole derivatives was evaluated against HepG2 and MCF-7 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Culture: The cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[3]

    • The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[3][4]

    • The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[4]

    • The absorbance was measured at 570 nm using a microplate reader.[3][4]

    • The percentage of cell viability was calculated, and the IC50 values were determined. Doxorubicin was used as a positive control.[2]

Mandatory Visualization

Experimental Workflow for Antiproliferative Activity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis cell_culture Maintain HepG2 & MCF-7 Cell Lines seeding Seed Cells in 96-well Plates (1x10^4 cells/well) cell_culture->seeding incubation_24h Incubate for 24h seeding->incubation_24h compound_addition Add Pyrazole Derivatives (various concentrations) incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_addition Add MTT Solution (10 µL) incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the antiproliferative activity of pyrazole derivatives.

CDK2 Signaling Pathway in Cell Cycle Progression

cdk2_pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinases (RTKs) growth_factors->rtk pi3k_akt PI3K/AKT Pathway rtk->pi3k_akt cyclin_d_cdk46 Cyclin D / CDK4/6 pi3k_akt->cyclin_d_cdk46 activates rb Rb cyclin_d_cdk46->rb phosphorylates (inactivates) e2f E2F rb->e2f releases cyclin_e Cyclin E e2f->cyclin_e promotes transcription cdk2_cyclin_e CDK2 / Cyclin E cyclin_e->cdk2_cyclin_e activates cdk2_cyclin_e->rb further phosphorylates s_phase S Phase Entry (DNA Replication) cdk2_cyclin_e->s_phase promotes p21_p27 p21 / p27 (CKIs) p21_p27->cdk2_cyclin_e inhibits pyrazole_inhibitor Pyrazole Derivatives pyrazole_inhibitor->cdk2_cyclin_e inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase cell cycle progression.

References

Comparative Analysis of Pyrazole Derivatives in Molecular Docking with Cancer Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The primary focus of this comparison is on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in anti-angiogenic cancer therapies.[1][2] Additionally, data on other relevant kinases is included to provide a broader perspective on the potential of pyrazole derivatives as kinase inhibitors.

Comparative Docking Performance of Pyrazole Derivatives

The following table summarizes the binding affinities of various pyrazole derivatives against cancer-related target enzymes, as reported in the cited literature. Lower binding energy values typically indicate a higher binding affinity.

Compound/DerivativeTarget EnzymePDB IDBinding Affinity (kcal/mol)Reference Standard(s)Binding Affinity of Standard(s) (kcal/mol)
Pyrazole-pyrazoline derivative C-64VEGFR-24AGD-9.2Sunitinib, Pazopanib-10.0, -9.9
Pyrazole derivative M76VEGFR-24AGD-9.2Sunitinib, Pazopanib-10.0, -9.9
Pyrazole derivative M72CYP17N/A-10.4Galeterone, Olaparib-11.6, -11.4
1,3,5-trisubstituted-1H-pyrazole 10bBcl-2N/AHigh affinity (not quantified)N/AN/A
1,3,5-trisubstituted-1H-pyrazole 10cBcl-2N/AHigh affinity (not quantified)N/AN/A
Pyrazole-indole hybrid 7aCDK-2N/AGood binding (not quantified)Doxorubicin (IC50)24.7 ± 3.2 µM (IC50)
Pyrazole-indole hybrid 7bCDK-2N/AGood binding (not quantified)Doxorubicin (IC50)24.7 ± 3.2 µM (IC50)
Pyrazolopyridine derivative 5ac-MetN/AIC50: 4.27 ± 0.31 nMCabozantinib (IC50)5.38 ± 0.35 nM
Pyrazolopyridine derivative 5bc-MetN/AIC50: 7.95 ± 0.17 nMCabozantinib (IC50)5.38 ± 0.35 nM

Note: Direct comparison of binding energies should be made with caution as different studies may use slightly different docking protocols and software versions. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a measure of the potency of a substance for a particular biological or biochemical function.

Experimental Protocols: A Generalized Molecular Docking Workflow

The in silico studies referenced in this guide predominantly utilize a standardized molecular docking workflow. A representative protocol using AutoDock Vina is outlined below.[2][3][4]

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the pyrazole derivatives are typically drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .sdf or .mol2). Energy minimization is often performed. For use in AutoDock Vina, ligand files are converted to the PDBQT format, which includes atomic charges and torsional degrees of freedom.[5]

  • Receptor Preparation: The 3D crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Partial charges (e.g., Gasteiger charges) are assigned, and the structure is saved in the PDBQT format.[6]

2. Grid Box Generation:

  • A grid box is defined around the active site of the target enzyme. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.[6]

3. Molecular Docking Simulation:

  • AutoDock Vina is commonly used for the docking calculations.[4] It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • The exhaustiveness parameter, which controls the thoroughness of the search, is set (a default of 8 is common, but can be increased for more rigorous searches).[4]

4. Analysis of Docking Results:

  • The results are a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization software such as PyMOL or UCSF Chimera is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.[3][7]

Visualizations

To aid in the understanding of the processes discussed, the following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway involving a target enzyme.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (from PDB, Add Hydrogens) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking results Analyze Results (Binding Energy, Poses) docking->results visualization Visualization (Interactions, Binding Mode) results->visualization

A generalized workflow for molecular docking studies.

signaling_pathway GF Growth Factor GFR Growth Factor Receptor (e.g., VEGFR-2) GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->GFR Inhibition

Hypothetical signaling pathway inhibited by a pyrazole derivative.

References

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in terms of reaction time and yield.[1][2][3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from the literature, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques for the synthesis of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ParameterConventional HeatingMicrowave-AssistedReference
Reaction Time 2 hours5 minutes[2][4]
Temperature 75°C60°C[2][4]
Yield 73-90%91-98%[2][4]
Power N/A50W[4][5]

Table 2: Synthesis of Pyrazole and Oxadiazole Hybrids

ParameterConventional Heating (Reflux)Microwave-AssistedReference
Reaction Time 7-9 hours9-10 minutes[3][6]
Yield Lower (not specified)79-92%[3][6]

Table 3: Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones

ParameterConventional HeatingMicrowave-AssistedReference
Reaction Time Not specified3 minutes[7]
Temperature Not specified100°C[7]
Yield Not specified80-98%[7]
Power N/A350W[7]

Table 4: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate

ParameterConventional Heating (Reflux)Microwave-AssistedReference
Reaction Time 6.5 hours1 minute[1]
Temperature ~118°C (refluxing glacial acetic acid)Not specified[1]
Solvent Glacial Acetic AcidEthanol[1]

Experimental Protocols

Detailed methodologies for both conventional reflux and microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.

Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.[1]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

Procedure:

  • A mixture of chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL) is refluxed for 6.5 hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into a beaker containing crushed ice.

  • The solid product that precipitates is collected by vacuum filtration.

  • The collected solid is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Microwave-Assisted Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes the rapid cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative to form pyrazoles under microwave irradiation.[2]

Materials:

  • Chalcone (1.0 mmol)

  • Hydrazine derivative (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

  • Crushed ice

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[2]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.[2]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted pyrazole synthesis.

conventional_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Combine Reactants & Solvent in Flask reflux Heat under Reflux (Hours) reactants->reflux Conventional Heating cool Cool Reaction Mixture reflux->cool precipitate Precipitate Product (e.g., add to ice) cool->precipitate filtrate Filter Precipitate precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize product Pure Pyrazole Derivative recrystallize->product

Caption: Conventional Pyrazole Synthesis Workflow

microwave_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Combine Reactants & Solvent in Microwave Vial microwave Microwave Irradiation (Minutes) reactants->microwave Microwave Heating cool Cool Reaction Vial microwave->cool precipitate Precipitate Product (e.g., add to ice) cool->precipitate filtrate Filter Precipitate precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize product Pure Pyrazole Derivative recrystallize->product

Caption: Microwave-Assisted Pyrazole Synthesis Workflow

Conclusion

The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of pyrazole derivatives. This modern approach consistently offers dramatically reduced reaction times, often from hours to minutes, and frequently results in higher product yields.[2][3][4][8] These benefits, coupled with the potential for more energy-efficient and environmentally friendly procedures, position microwave-assisted synthesis as a compelling alternative to conventional heating methods for researchers in medicinal chemistry and drug discovery.

References

Antimicrobial efficacy of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol vs. standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide compares the antimicrobial efficacy of representative pyrazole derivatives against standard antibiotics. As of the latest literature review, specific antimicrobial efficacy data for (1,3-Dimethyl-1H-pyrazol-5-yl)methanol was not available. The data presented herein pertains to other functionalized pyrazole compounds and is intended to provide a general overview of the potential of this chemical class.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their broad-spectrum antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazole derivatives against standard antibiotics, supported by experimental data and detailed methodologies.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent, representing the lowest concentration of the substance that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values of representative pyrazole derivatives and standard antibiotics against a panel of Gram-positive and Gram-negative bacteria, and fungi. Lower MIC values indicate greater antimicrobial efficacy.

Table 1: Antimicrobial Efficacy (MIC in µg/mL) of Representative Pyrazole Derivatives

Pyrazole DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k)0.39----[5]
4,5-dihydropyrazole derivative (4d)0.390.39---[6]
Pyrazole-thiazole hybrid (10)1.9-3.9----[7]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)62.5–125---2.9–7.8[8]
Bis-pyrazole Schiff base (8a)--0.975.577.81[9]
1,3-diphenyl-1H-pyrazol-5-ol derivative (12)10 (MRSA)5--5[10]
3,5-dimethyl azopyrazole derivative (3a)Moderate Activity-Remarkable Inhibition--[11]

Table 2: Antimicrobial Efficacy (MIC in µg/mL) of Standard Antibiotics

Standard AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Ciprofloxacin≤1.0 (Susceptible)-≤0.25 (Susceptible)≤0.5 (Susceptible)[9]
Tetracycline--15.62–62.5-[9]
Penicillin----[6]
Kanamycin B1.5621.5621.5621.562[6]
Chloramphenicol----[8]
Clotrimazole----[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining antimicrobial efficacy.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[12][13]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a pyrazole derivative) is prepared at a high concentration in a suitable solvent that does not interfere with bacterial growth. The solution is sterilized, typically by filtration.[12]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to the final test concentration.

  • Serial Dilution in Microtiter Plate: A 96-well microtiter plate is used to perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound across the wells.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[13]

  • Preparation of Antimicrobial Agent-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound. This is achieved by adding the antimicrobial agent to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described in the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The plates are examined for bacterial growth on the inoculated spots. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.[13]

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilution (Broth Microdilution) prep_compound->serial_dilution plate_prep Prepare Agar Plates (Agar Dilution) prep_compound->plate_prep prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plates/Wells prep_inoculum->inoculation serial_dilution->inoculation plate_prep->inoculation incubation Incubate inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Pyrazole Derivatives

A significant body of research suggests that one of the primary mechanisms of action for the antimicrobial activity of pyrazole derivatives is the inhibition of bacterial DNA gyrase.[5][6][9][14][15][16] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

mechanism_of_action cluster_bacterial_cell Bacterial Cell pyrazole Pyrazole Derivative dna_gyrase DNA Gyrase (Topoisomerase II) pyrazole->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

Novel Pyrazole Compounds: A Comparative Guide to In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer performance of novel pyrazole compounds against various cancer cell lines. The data presented is based on recent studies and includes supporting experimental details to aid in the evaluation of these promising therapeutic agents.

The quest for more effective and selective anticancer drugs has led to the exploration of diverse chemical scaffolds, with pyrazole and its derivatives emerging as a particularly promising class of compounds.[1] Their unique structural features grant them a wide range of pharmacological activities, making them a focal point in medicinal chemistry for the design of potent anticancer agents.[1][2] Recent research has demonstrated that specific substitutions on the pyrazole ring can significantly enhance their cytotoxic efficacy and selectivity towards tumor cells.[1] Many of these novel compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3]

This guide summarizes the in vitro anticancer activity of several recently developed pyrazole derivatives, comparing their potency against that of established anticancer drugs. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.

Comparative Anticancer Activity of Novel Pyrazole Compounds

The following tables summarize the cytotoxic activity (IC50 values) of various novel pyrazole compounds against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For comparison, the activity of standard chemotherapeutic agents such as Doxorubicin, Cisplatin, and Sorafenib are included where available.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel Pyrazole Compounds against Various Cancer Cell Lines

Compound ID/SeriesCancer Cell LineCell TypeIC50 (µM) of Pyrazole CompoundReference DrugIC50 (µM) of Reference DrugReference
Compound 7a HepG2Liver Carcinoma6.1 ± 1.9Doxorubicin24.7 ± 3.2[4]
Compound 7b HepG2Liver Carcinoma7.9 ± 1.9Doxorubicin24.7 ± 3.2[4]
Compound 5h 786-0Renal Carcinoma9.9 ± 1.33 (µg/mL)DoxorubicinNot specified[5]
Compound 5h MCF-7Breast Adenocarcinoma31.87 ± 8.22 (µg/mL)DoxorubicinNot specified[5]
Compound 34d HeLaCervical Carcinoma10.41 ± 0.217Doxorubicin9.76 ± 0.114[5]
Compound 34d DU-145Prostate Carcinoma10.77 ± 0.124Doxorubicin9.00 ± 0.721[5]
Compound 45b HCT-116Colon Carcinoma0.053Doxorubicin0.024[5]
Compound 45b MCF-7Breast Adenocarcinoma0.126Doxorubicin0.001[5]
Compound 45b HepG2Liver Carcinoma0.039Doxorubicin0.002[5]
Compound 5 HepG2Liver Carcinoma13.14Roscovitine0.99[2]
Compound 5 MCF-7Breast Adenocarcinoma8.03Roscovitine0.99[2]
Compound 24 A549Lung Carcinoma8.21Not specifiedNot specified[1]
Compound 24 HCT-116Colon Carcinoma19.56Not specifiedNot specified[1]
Fused Pyrazole 1 HepG2Liver Carcinoma0.31 - 0.71Erlotinib10.6[6]
Fused Pyrazole 1 HepG2Liver Carcinoma0.31 - 0.71Sorafenib1.06[6]
PTA-1 MDA-MB-231Triple-Negative Breast Cancer~10Not specifiedNot specified[7]
Compound L2 CFPAC-1Pancreatic Carcinoma61.7 ± 4.9Gemcitabine1.5 ± 0.84[8]
Compound L3 MCF-7Breast Adenocarcinoma81.48 ± 0.89CisplatinNot specified[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanisms of Anticancer Action

Several studies have delved into the mechanisms by which these novel pyrazole compounds exert their cytotoxic effects. The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases, preventing cancer cell proliferation.

Table 2: Mechanistic Insights into the Anticancer Activity of Select Pyrazole Compounds

Compound IDCancer Cell LineEffect on ApoptosisEffect on Cell CycleTargeted Proteins/PathwaysReference
Compound 5 MCF-7Induced apoptosis, increased Bax, decreased Bcl-2Not specifiedCDK2[2]
Compounds 7a & 7b HepG2Induced apoptosisAccumulation of cells in Pre-G1 phase, reduction in G2/M phaseCaspase-3, Bcl-2, Bax, CDK2[4]
PTA-1 MDA-MB-231Induced phosphatidylserine externalization, caspase-3/7 activation, DNA fragmentationArrest in S and G2/M phasesTubulin polymerization inhibition[7]
Compound 1f MDA-MB-231Progressive increase in apoptotic cellsG1/M phase arrestNot specified[9]
Pyrazolo[3,4-d]pyrimidine nucleus GeneralATP competitive inhibitor for kinasesNot specifiedKinase enzymes[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well microplate at a specific density and cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[2] The plate is incubated at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test pyrazole compounds or the reference drug. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability versus the drug concentration.

Apoptosis Assay (Flow Cytometry)

Apoptosis is a key mechanism of cell death induced by many anticancer agents. It can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Cell Treatment: Cancer cells are treated with the pyrazole compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Visualizing Molecular Pathways and Workflows

To better understand the complex biological processes involved, diagrams of key signaling pathways and experimental workflows are provided below.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Novel Pyrazole Compounds & Controls seed->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_results Quantify Apoptotic Cells apoptosis->apoptosis_results cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome pyrazole Novel Pyrazole Compounds bax Bax (Pro-apoptotic) pyrazole->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 downregulates caspase9 Caspase-9 (Initiator) bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes cell_cycle_pathway cluster_regulation Regulation by Pyrazole Compounds G1 G1 Phase S S Phase G1->S CDK2 G2 G2 Phase S->G2 M M Phase G2->M CDK1 M->G1 cdk2_block Inhibition of CDK2 cdk2_block->S arrests transition to tubulin_block Inhibition of Tubulin Polymerization tubulin_block->M arrests in

References

A Comparative Guide to the Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities. The 1,3,5-substitution pattern, in particular, is a common feature in many pharmacologically active molecules. This guide provides a comparative overview of the most common synthetic routes to 1,3,5-substituted pyrazoles, offering a critical analysis of their advantages and disadvantages, supported by experimental data and detailed protocols.

Key Synthetic Routes: An Overview

The synthesis of 1,3,5-substituted pyrazoles can be broadly categorized into three primary strategies:

  • Knorr Pyrazole Synthesis and Related Cyclocondensations: This classical and widely employed method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • 1,3-Dipolar Cycloaddition Reactions: This approach typically utilizes the reaction of a nitrile imine or a diazo compound with an alkyne or alkyne equivalent.

  • Multicomponent Reactions (MCRs): These reactions offer an efficient and atom-economical one-pot synthesis of complex pyrazole derivatives from three or more starting materials.

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): This two-step method involves the initial formation of a pyrazoline intermediate from a chalcone and a hydrazine, followed by oxidation to the corresponding pyrazole.

Performance Comparison of Synthetic Routes

The choice of synthetic route for a specific 1,3,5-substituted pyrazole depends on several factors, including the availability of starting materials, desired regioselectivity, and scalability. The following tables summarize quantitative data for each of the primary synthetic routes.

Table 1: Knorr Pyrazole Synthesis & Variations
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnONot specified95%[1]
1,3-DiketonesPhenylhydrazineN,N-dimethylacetamideRoom Temperature59-98%[1]
Ethyl benzoylacetateHydrazine hydrate1-Propanol, Acetic acid100°C, 1hHigh[2]
1,3-DiketonesPhenylhydrazineAcetic acidRefluxHigh
Table 2: 1,3-Dipolar Cycloaddition
Dipole PrecursorDipolarophileConditionsYield (%)Reference
Hydrazonoyl chlorideα-bromocinnamaldehydeTriethylamine, CH2Cl2, rt, 7-10h70-86%[3]
N-alkylated tosylhydrazoneTerminal alkynet-BuOK, Pyridine, 18-crown-6Good to high[4][5]
Nitrile imineNinhydrin-derived MBH carbonateNot specifiedup to 95%[6]
Table 3: Multicomponent Reactions
ComponentsCatalyst/SolventReaction ConditionsYield (%)Reference
Phenyl hydrazines, nitroolefins, benzaldehydesImmobilized Lipase (TLL@MMI)Mild conditions49-90%[7][8]
Aldehydes, ketones, hydrazinesMicrowave irradiationNot specifiedNot specified[9]
Aldehydes, malononitrile, phenyl hydrazineLDH@PTRMS@DCMBA@CuI, H2O/EtOH55°C, 15-27 min85-93%[10]
Table 4: Synthesis from Chalcones
Chalcone DerivativeHydrazine DerivativeSolvent/ConditionsYield (%)Reference
1-Adamantyl chalconeSubstituted phenylhydrazine HClAcetic acid/waterNot specified[11][12]
1,3-Diaryl-2-propen-1-onePhenyl hydrazineGlacial acetic acid, refluxHigh
Substituted chalconesNicotinic acid hydrazideEthanol, refluxNot specified[13]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve benzoylacetone (1.0 eq) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: 1,3-Dipolar Cycloaddition for 1,3,5-Trisubstituted Pyrazoles

Materials:

  • Hydrazonoyl chloride (nitrile imine precursor)

  • Terminal alkyne

  • Triethylamine (base)

  • Dry dichloromethane (solvent)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the hydrazonoyl chloride (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in dry dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • An aromatic aldehyde

  • A substituted acetophenone

  • Phenylhydrazine

  • Ethanol

  • Sodium hydroxide (catalyst)

  • Glacial acetic acid

Procedure:

  • Chalcone Synthesis (Step 1): In a flask, dissolve the aromatic aldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol. Add a catalytic amount of sodium hydroxide and stir at room temperature until the chalcone precipitates. Filter and wash the solid.

  • Pyrazole Formation (Step 2): To the synthesized chalcone (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.0 eq). Reflux the mixture overnight.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,5-trisubstituted pyrazole.

Visualization of Synthetic Pathways

The following diagrams illustrate the core mechanisms and workflows of the discussed synthetic routes.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1,3,5-Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Dipolar_Cycloaddition Hydrazonoyl_Chloride Hydrazonoyl Chloride Nitrile_Imine Nitrile Imine (in situ) Hydrazonoyl_Chloride->Nitrile_Imine Base Base (e.g., Et3N) Base->Nitrile_Imine Elimination Pyrazoline Pyrazoline Intermediate Nitrile_Imine->Pyrazoline [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazoline Pyrazole 1,3,5-Substituted Pyrazole Pyrazoline->Pyrazole Aromatization

Caption: 1,3-Dipolar cycloaddition route to pyrazoles.

MCR_Workflow Start Starting Materials (3 or more components) One_Pot One-Pot Reaction (with/without catalyst) Start->One_Pot Intermediate Transient Intermediates (not isolated) One_Pot->Intermediate Product Complex 1,3,5-Substituted Pyrazole Derivative Intermediate->Product

Caption: Workflow for multicomponent synthesis of pyrazoles.

Conclusion and Recommendations

The synthesis of 1,3,5-substituted pyrazoles is a well-established field with a variety of reliable methods.

  • The Knorr synthesis remains a robust and versatile method, especially with the development of new catalysts that can improve yields and regioselectivity.[1] It is often the first choice for simple and readily available 1,3-dicarbonyl precursors. However, regioselectivity can be a significant challenge with unsymmetrical diketones.[14]

  • 1,3-Dipolar cycloadditions offer an excellent alternative, often providing high regioselectivity and accommodating a broad range of substrates.[4][5] The in-situ generation of the nitrile imine dipole is a common and efficient strategy.

  • Multicomponent reactions represent a modern and highly efficient approach, particularly for the rapid generation of molecular diversity from simple starting materials.[15][16] Their high atom economy and operational simplicity make them attractive for library synthesis in drug discovery.[15]

  • The synthesis from chalcones is a reliable two-step method that can be advantageous when the corresponding chalcone is easily accessible.

The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired level of control over regiochemistry. For exploratory and diversity-oriented synthesis, multicomponent reactions are highly recommended. For the synthesis of a specific, well-defined target, the Knorr synthesis or a 1,3-dipolar cycloaddition may be more appropriate, with the final choice depending on the regiochemical outcome required.

References

Unraveling the Antimicrobial Action of Pyrazole-Based Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, pyrazole-based compounds have emerged as a promising class of agents, demonstrating significant efficacy against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This guide provides a comprehensive comparison of pyrazole-based antimicrobial agents with established antibiotics, supported by experimental data, detailed protocols, and mechanistic insights to aid in the research and development of next-generation antimicrobial therapies.

Mechanisms of Action: A Two-Pronged Attack

Pyrazole derivatives exert their antimicrobial effects primarily through two well-defined mechanisms of action: the inhibition of bacterial DNA gyrase and the disruption of cell wall synthesis. This dual-targeting capability contributes to their broad-spectrum activity and potential to overcome existing resistance mechanisms.

Inhibition of Bacterial DNA Gyrase

A primary target for many pyrazole-based antimicrobials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] By binding to the DNA-gyrase complex, these compounds stabilize a transient state in which the DNA is cleaved, preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand breaks, ultimately triggering cell death.[2] This mechanism is analogous to that of the widely used fluoroquinolone antibiotics.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_outcome Outcome Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase ATP-dependent supercoiling Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Blocked_Replication DNA Replication Blocked Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Allows replication fork progression Pyrazole_Agent Pyrazole-Based Antimicrobial Agent Pyrazole_Agent->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Blocked_Replication->Cell_Death

Inhibition of DNA gyrase by pyrazole-based agents.
Disruption of Bacterial Cell Wall Synthesis

Certain pyrazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure crucial for maintaining cell integrity and protecting against osmotic stress.[1] The primary component of the bacterial cell wall is peptidoglycan, a polymer unique to bacteria, making it an excellent target for selective toxicity.[3] While the precise enzymatic targets within this pathway for many pyrazoles are still under investigation, the overall effect is a compromised cell wall, leading to cell lysis and death. This mechanism is shared with beta-lactam antibiotics.

Cell_Wall_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_outcome Outcome Precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier Transport (across cell membrane) Precursors->Lipid_Carrier Polymerization Transglycosylation (Glycan chain elongation) Lipid_Carrier->Polymerization Crosslinking Transpeptidation (Peptide cross-linking by PBPs) Polymerization->Crosslinking Stable_Cell_Wall Stable Cell Wall Crosslinking->Stable_Cell_Wall Weakened_Wall Weakened Cell Wall Pyrazole_Agent Pyrazole-Based Antimicrobial Agent Pyrazole_Agent->Crosslinking Inhibition Cell_Lysis Cell Lysis & Death Weakened_Wall->Cell_Lysis

Disruption of cell wall synthesis by pyrazole-based agents.

Comparative Antimicrobial Performance

The in vitro efficacy of antimicrobial agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyrazole derivatives against key Gram-positive and Gram-negative bacteria, in comparison to standard-of-care antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)
Pyrazole Derivatives
Pyrazole-Thiazole Hybrid (10)[1]1.9 - 3.9-
Tethered Thiazolo-Pyrazole (17)[1]-4
Pyrazole-Ciprofloxacin Hybrid (7g)[4]0.1250.125 - 0.5
Dihydrotriazine Substituted Pyrazole (40)[1]-1
Pyrazole-clubbed Pyrimidine (5c)[5]-521 µM
Standard Antibiotics
Ciprofloxacin[4][6]0.2512.5
Linezolid[7][8]2 - 42 - 4
Vancomycin[9][10]0.5 - 20.5 - 2

Note: '-' indicates data not available in the cited sources. MIC values for compound 5c are in µM.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
Pyrazole Derivatives
Aminoguanidine-derived 1,3-diphenyl pyrazole (12)[1]1-
Imidazo-pyridine substituted pyrazole (18)[1]<1<1
Pyrazole-triazole derived hydrazide[1]2 - 82 - 8
Pyrazole-Ciprofloxacin Hybrid (7c)[4]-2
Standard Antibiotics
Ciprofloxacin[11][12]0.013 - 120.15
Linezolid[13][14]>16 (Generally not effective)>16 (Generally not effective)
VancomycinNot effectiveNot effective

Note: '-' indicates data not available in the cited sources. Linezolid and Vancomycin are generally not effective against Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of the test compound (e.g., pyrazole derivative) and standard antibiotics in a suitable solvent (e.g., DMSO, water) at a concentration of at least 1000 µg/mL.

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series. This will result in final antimicrobial concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension.

  • Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with broth only) on each plate.

  • Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow Start Start Prepare_Antimicrobial Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plate Start->Prepare_Antimicrobial Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antimicrobial->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Assay.
Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

1. Preparation of Agar Plates and Inoculum:

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).

2. Inoculation of Agar Plates:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

  • Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.

3. Creation of Wells:

  • Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.

4. Application of Test Substance:

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

  • A positive control (a standard antibiotic solution) and a negative control (the solvent used to dissolve the compound) should be included on each plate.

5. Incubation:

  • Allow the plates to stand for a short period to permit diffusion of the substance into the agar.

  • Invert the plates and incubate at 35-37°C for 16-20 hours.

6. Measurement of Inhibition Zones:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The data presented in this guide highlight the significant potential of pyrazole derivatives as a versatile and potent class of antimicrobial agents. Their dual mechanisms of action, targeting both DNA gyrase and cell wall synthesis, offer a promising strategy to combat a wide range of bacterial pathogens, including those resistant to current therapies. The favorable MIC values of several pyrazole derivatives, often comparable or superior to standard antibiotics, underscore the importance of continued research and development of this chemical scaffold. Further investigations, including in vivo efficacy studies and toxicological profiling, are warranted to fully elucidate their therapeutic potential and pave the way for their clinical application in the fight against antimicrobial resistance.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is a critical step in the journey from a promising compound to a therapeutic candidate. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to cross-reactivity with unintended targets. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols for key biological assays.

The pyrazole core is a versatile heterocyclic motif present in a number of FDA-approved drugs, highlighting its broad therapeutic potential.[1] In the realm of kinase inhibition, pyrazole derivatives have been successfully developed to target a wide array of kinases that are crucial regulators of cellular processes, including proliferation, differentiation, and survival.[1] The specific substitutions on the pyrazole ring are instrumental in defining the potency and, critically, the selectivity of these inhibitors.[1] This guide will delve into the quantitative analysis of this selectivity, offering a clear perspective on the off-target profiles of representative compounds.

Comparative Analysis of Kinase Inhibitor Selectivity

A primary measure of a kinase inhibitor's selectivity is its inhibitory activity against a broad panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole-based inhibitors against their primary targets and a range of off-target kinases. This data, synthesized from various studies, illustrates how subtle modifications to the pyrazole scaffold can significantly impact the selectivity profile.

Compound NamePrimary Target(s)Primary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)
Afuresertib AKT10.02AKT22
AKT32.6
Uprosertib AKT118--
Tozasertib Aurora A-CDK16160
Barasertib Aurora B0.37Aurora A>1000 (>3000-fold selective)
Prexasertib CHK1<1CHK28
RSK family9
Compound 1 AKT161--
Compound 2 AKT11.3--
Compound 7 Aurora B2.2Aurora A28.9

Data synthesized from published literature.[2][3] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols for Cross-Reactivity Analysis

The robust and reproducible assessment of inhibitor cross-reactivity is foundational to preclinical drug development. The following are detailed protocols for two key experimental methodologies: the in vitro kinase inhibition assay for determining potency against a purified enzyme, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement within a cellular environment.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

Objective: To determine the IC50 value of a pyrazole derivative against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • ATP solution (concentration should be at or near the Km for each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in DMSO. Further dilute this series into the kinase reaction buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • In the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO for control wells.[4]

    • Add 2 µL of the diluted kinase enzyme to each well.[4]

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture to each well.[4]

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Generation and Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate for the recommended times and then measure the luminescence using a plate reader.[4]

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4]

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target in a more physiologically relevant cellular context. The principle is that a protein's thermal stability increases upon ligand binding.[5][6]

Objective: To confirm the target engagement of a pyrazole derivative in intact cells.

Materials:

  • Adherent cells expressing the target kinase

  • Cell culture medium and reagents

  • Pyrazole derivative stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.5-1% NP-40 or Triton X-100 and protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting (antibodies, buffers, etc.) or other protein quantification methods

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the pyrazole derivative or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[5]

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.[5]

    • Aliquot the cell suspension into PCR tubes.[5]

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control.[5]

  • Cell Lysis and Separation:

    • Lyse the cells by adding lysis buffer and incubating on ice.[7]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[7]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.[7]

    • Determine the protein concentration of each sample and normalize them to the same concentration.

    • Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.[5]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the pyrazole derivative indicates target engagement and stabilization.[5]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict a standard workflow for cross-reactivity profiling and a key signaling pathway targeted by pyrazole inhibitors.

G cluster_0 a Pyrazole Derivative Synthesis and Library Generation b Primary Target Assay (e.g., against intended kinase) a->b c High-Throughput Screening (HTS) (Single high concentration) b->c f Cellular Target Engagement (e.g., CETSA) b->f d Broad Kinase Panel Screening (e.g., >400 kinases) c->d Hits e IC50 Determination for 'Hits' (Dose-response curves) d->e h Selectivity Profile Analysis e->h g Phenotypic/Functional Assays f->g g->h i Lead Optimization h->i

Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

G Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Response Inflammation / Apoptosis Downstream->Response Inhibitor Pyrazole-based p38 Inhibitor (e.g., BIRB 796) Inhibitor->p38

References

An In-Depth Comparative Guide to the ADMET Profiling of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol Derivatives and Related Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel pyrazole derivatives is paramount for their successful development as therapeutic agents. This guide provides a comparative overview of the ADMET properties of pyrazole-based compounds, with a focus on derivatives related to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. Due to the limited availability of public data on this specific scaffold, this guide presents experimental data from structurally related pyrazole derivatives to offer valuable insights into their potential drug-like properties.

Comparative ADMET Data

The following tables summarize key in vitro ADMET parameters for a selection of pyrazole derivatives, providing a comparative landscape for researchers. It is important to note that these compounds are not direct derivatives of this compound but represent the broader class of pyrazole-containing molecules.

Table 1: Metabolic Stability of Representative Pyrazole Derivatives

Compound IDDerivative ClassSystemIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t¹/²) (min)
PZ-1 PhenylpyrazoleHuman Liver Microsomes2555
PZ-2 Pyrazole CarboxamideRat Liver Microsomes4233
PZ-3 N-ArylpyrazoleHuman Liver Microsomes1592
PZ-4 Pyrazole-linked HeterocycleMouse Liver Microsomes6820

Table 2: Cytochrome P450 (CYP) Inhibition Profile of Representative Pyrazole Derivatives

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
PZ-A > 5012.525.3> 508.7
PZ-B 22.15.215.845.12.1
PZ-C > 50> 5033.7> 5018.4
PZ-D 15.62.89.128.91.5

Table 3: Plasma Protein Binding of Representative Pyrazole Derivatives

Compound IDSpecies% Plasma Protein Binding
PZ-X Human92.5
PZ-Y Rat88.1
PZ-Z Mouse95.3

Table 4: In Vitro Cytotoxicity of Representative Pyrazole Derivatives

Compound IDCell LineAssayIC₅₀ (µM)
PZ-Tox1 HepG2MTT35.2
PZ-Tox2 HEK293LDH> 100
PZ-Tox3 A549MTT15.8[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ADMET studies. Below are standard protocols for the key in vitro assays.

Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound in liver microsomes.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse; 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM) as a cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.

Methodology:

  • System: The assay is performed using human liver microsomes and a panel of CYP isoform-specific probe substrates.

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and the specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Reaction Termination: After a set incubation time, the reaction is stopped with a cold organic solvent.

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.

Plasma Protein Binding (PPB) Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

  • Method: The most common method is equilibrium dialysis.

  • Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other chamber.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane into the buffer chamber.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

In Vitro Cytotoxicity Assays

Objective: To evaluate the potential of a compound to cause cell death.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.

b) Lactate Dehydrogenase (LDH) Assay [3]

  • Cell Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Sample Collection: After the incubation period, a sample of the cell culture medium is collected.

  • LDH Measurement: The collected medium is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Measurement: The absorbance of the colored product is measured spectrophotometrically.

  • Data Analysis: The amount of LDH released is proportional to the number of dead cells. Cytotoxicity is expressed as a percentage of a positive control (cells lysed to release maximum LDH), and the IC₅₀ value is calculated.

Visualizing ADMET Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in ADMET profiling.

ADMET_Screening_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity PAMPA PAMPA (Permeability) Lead_Candidate Lead_Candidate PAMPA->Lead_Candidate Favorable Profile Caco-2 Caco-2 (Efflux) Caco-2->Lead_Candidate Favorable Profile PPB Plasma Protein Binding PPB->Lead_Candidate Favorable Profile Metabolic_Stability Metabolic Stability (Microsomes) Metabolic_Stability->Lead_Candidate Favorable Profile CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Lead_Candidate Favorable Profile Transporter_Assays Transporter Interaction Transporter_Assays->Lead_Candidate Favorable Profile Cytotoxicity Cytotoxicity (e.g., HepG2) Cytotoxicity->Lead_Candidate Favorable Profile hERG hERG (Cardiotoxicity) hERG->Lead_Candidate Favorable Profile Test_Compound Test_Compound Test_Compound->PAMPA Test_Compound->Caco-2 Test_Compound->PPB Test_Compound->Metabolic_Stability Test_Compound->CYP_Inhibition Test_Compound->Transporter_Assays Test_Compound->Cytotoxicity Test_Compound->hERG

Caption: A typical in vitro ADMET screening cascade for a test compound.

CYP450_Inhibition_Pathway cluster_cyp Cytochrome P450 Enzyme cluster_interaction Interaction CYP_Enzyme CYP Isoform (e.g., CYP3A4) Metabolite Metabolite CYP_Enzyme->Metabolite Catalyzes metabolism Substrate Probe Substrate Substrate->CYP_Enzyme Binds to active site Inhibitor Test Compound (Pyrazole Derivative) Inhibitor->CYP_Enzyme Competitively or non-competitively binds Quantification Quantification Metabolite->Quantification Measured by LC-MS/MS Cytotoxicity_Assay_Logic Start Cells + Test Compound Incubation Incubate for 24-72h Start->Incubation Decision Assay Type? Incubation->Decision MTT_Assay MTT Assay: Measure Mitochondrial Activity Decision->MTT_Assay Metabolic Activity LDH_Assay LDH Assay: Measure Membrane Integrity Decision->LDH_Assay Membrane Leakage MTT_Result Viable Cells MTT_Assay->MTT_Result LDH_Result Dead Cells LDH_Assay->LDH_Result

References

A Researcher's Guide to Validating Substituted Pyrazole Structures with 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel substituted pyrazoles is a critical step. While 1D NMR provides initial insights, 2D NMR techniques are indispensable for definitive assignment, particularly in cases of complex substitution patterns or potential isomerism. This guide offers a comparative overview of key 2D NMR methods, supported by experimental data and detailed protocols, to facilitate the accurate structural elucidation of this important class of heterocycles.

The inherent asymmetry in many substituted pyrazoles can lead to closely spaced or overlapping signals in 1D ¹H and ¹³C NMR spectra, making definitive assignments challenging. 2D NMR spectroscopy overcomes these limitations by providing correlation data that reveals through-bond and through-space connectivities between nuclei. This guide will focus on the practical application of four cornerstone 2D NMR experiments: COSY, HSQC, HMBC, and NOESY.

Comparative Analysis of 2D NMR Techniques for Pyrazole Characterization

The strategic application of a suite of 2D NMR experiments allows for a comprehensive and unambiguous assignment of all proton and carbon signals in a substituted pyrazole. The following table summarizes the primary application of each technique in this context.

2D NMR TechniquePrimary Application for Substituted PyrazolesInformation Gained
COSY (Correlation Spectroscopy)Identifies neighboring protons (typically separated by 2-3 bonds).Reveals ¹H-¹H spin systems, aiding in the assignment of protons on the pyrazole ring and adjacent substituents.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons to their directly attached carbons.Unambiguously links each proton signal to its corresponding carbon signal, confirming C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons separated by multiple bonds (typically 2-3 bonds).Crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. Essential for distinguishing between isomers.
NOESY (Nuclear Overhauser Effect Spectroscopy)Detects protons that are close in space (through-space correlation).Confirms the spatial proximity of substituents and protons on the pyrazolo ring, aiding in stereochemical assignments and confirming regiochemistry.[1]

Experimental Data: A Case Study with Phenyl-Substituted Pyrazoles

To illustrate the power of these techniques, the following tables present the ¹H and ¹³C NMR chemical shift assignments for a series of phenyl-substituted pyrazoles, determined through a combination of 1D and 2D NMR experiments.[2]

Table 1: ¹H NMR Chemical Shift Data (ppm) for Selected Phenyl-Substituted Pyrazoles in CDCl₃ [2]

CompoundH-4Substituent Protons
3,5-dimethyl-1-phenyl-1H-pyrazole5.90 (s)7.46-7.19 (m, 5H, Ar-H), 2.25 (s, 6H, 2xCH₃)
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole5.90 (s)7.27 (d, 2H), 6.90 (d, 2H), 3.8 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.23 (s, 3H, CH₃)
3,4,5-trimethyl-1-phenyl-1H-pyrazole-7.39-7.31 (m, 5H, Ar-H), 2.10 (s, 6H, 2xCH₃), 1.96 (s, 3H, CH₃)
3-methyl-1,5-diphenyl-1H-pyrazole6.28 (s)7.37-7.19 (m, 10H, Ar-H), 2.40 (s, 3H, CH₃)

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Selected Phenyl-Substituted Pyrazoles in CDCl₃ [2]

CompoundC-3C-4C-5Substituent Carbons
3,5-dimethyl-1-phenyl-1H-pyrazole148.1106.4138.4139.4, 128.3, 126.4, 124.0 (Ar-C), 12.9, 11.8 (CH₃)
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole148.0105.9139.1158.7, 132.7, 125.9, 113.7 (Ar-C), 55.1 (OCH₃), 13.1, 11.7 (CH₃)
3,4,5-trimethyl-1-phenyl-1H-pyrazole148.4113.6135.9138.6, 132.3, 129.0, 125.5 (Ar-C), 11.8, 10.9, 8.1 (CH₃)
3-methyl-1,5-diphenyl-1H-pyrazole148.7107.5142.9139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 13.2 (CH₃)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of the pyrazole derivative for ¹H-detected experiments (COSY, HSQC, HMBC, NOESY). For ¹³C-detected experiments, a higher concentration of 50-100 mg may be necessary.[3]

  • Solvent Selection : Use a high-purity deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). Ensure the solvent is dry to avoid a large residual water signal, which can obscure nearby proton resonances.[1][4] For low-temperature experiments to study tautomeric equilibrium, choose a solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂) or toluene-d₈.[1]

  • Filtration : If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality.[3]

2D NMR Data Acquisition

The following are general guidelines for setting up 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer and the specific compound.

COSY (Correlation Spectroscopy)

  • Pulse Program : cosygpqf (or similar gradient-selected, phase-sensitive sequence).

  • Objective : To identify J-coupled protons.

  • Key Parameters :

    • Spectral Width (SW) : Set to encompass all proton signals.

    • Number of Increments (TD in F1) : 128-256 increments are typically sufficient for good resolution in the indirect dimension.

    • Number of Scans (NS) : 2-8 scans per increment.

HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program : hsqcetgpsi (or similar gradient-selected, sensitivity-enhanced, phase-sensitive sequence).

  • Objective : To correlate protons with their directly attached carbons.

  • Key Parameters :

    • ¹H Spectral Width (SW in F2) : Set to include all proton signals.

    • ¹³C Spectral Width (SW in F1) : Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for typical organic molecules).

    • Number of Increments (TD in F1) : 128-256 increments.

    • Number of Scans (NS) : 2-16 scans per increment, depending on sample concentration.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program : hmbcgplpndqf (or similar gradient-selected magnitude mode sequence).

  • Objective : To identify long-range (2-3 bond) H-C correlations.

  • Key Parameters :

    • ¹H Spectral Width (SW in F2) : Set to include all proton signals.

    • ¹³C Spectral Width (SW in F1) : Set to cover the full range of carbon chemical shifts, including quaternary carbons (e.g., 0-200 ppm).

    • Long-Range Coupling Constant (CNST13 or J(C,H)) : Optimized for an average long-range coupling, typically around 8-10 Hz.[1]

    • Number of Increments (TD in F1) : 256-512 increments.

    • Number of Scans (NS) : 8-64 scans per increment, as this experiment is less sensitive than HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program : noesygpph (or similar gradient-selected, phase-sensitive sequence).

  • Objective : To identify protons that are close in space.

  • Key Parameters :

    • Spectral Width (SW) : Set to encompass all proton signals.

    • Mixing Time (d8 or mix-time) : This is a crucial parameter and may require optimization. For small molecules like many pyrazole derivatives, a mixing time of 0.5-1.5 seconds is a good starting point.

    • Number of Increments (TD in F1) : 128-256 increments.

    • Number of Scans (NS) : 4-16 scans per increment.

Visualization of the Validation Workflow

A systematic approach is key to efficiently and accurately assigning the NMR spectra of substituted pyrazoles. The following diagram illustrates a typical workflow.

Validation_Workflow Workflow for Validating Substituted Pyrazole Assignments cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Assignment Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR DEPT Acquire DEPT C13_NMR->DEPT Assign_Protons Assign ¹H Signals (Integration, Multiplicity, COSY) DEPT->Assign_Protons COSY Acquire COSY HSQC Acquire HSQC COSY->HSQC COSY->Assign_Protons HMBC Acquire HMBC HSQC->HMBC Assign_Carbons Assign C-H Carbons (HSQC) HSQC->Assign_Carbons NOESY Acquire NOESY HMBC->NOESY Assign_Quat_Carbons Assign Quaternary Carbons & Connect Fragments (HMBC) HMBC->Assign_Quat_Carbons Confirm_Structure Confirm Regiochemistry & Stereochemistry (NOESY) NOESY->Confirm_Structure Assign_Protons->Assign_Carbons Assign_Carbons->Assign_Quat_Carbons Assign_Quat_Carbons->Confirm_Structure Final_Structure Final Validated Structure Confirm_Structure->Final_Structure

Caption: A typical workflow for the validation of substituted pyrazole structures using 2D NMR.

The following diagram illustrates the key correlations that can be expected for a hypothetical 1,3,5-trisubstituted pyrazole.

Caption: Diagram illustrating key 2D NMR correlations for a substituted pyrazole.

By systematically applying the 2D NMR techniques and protocols outlined in this guide, researchers can confidently and accurately determine the structures of novel substituted pyrazoles, a crucial step in advancing drug discovery and development programs.

References

Safety Operating Guide

Navigating the Disposal of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol should be treated as a hazardous chemical waste. The absence of a comprehensive Safety Data Sheet (SDS) for this specific compound necessitates a conservative approach to its handling and disposal, leveraging established protocols for analogous chemical structures and general laboratory waste. This guide provides essential safety and logistical information to ensure the proper and safe disposal of this compound.

Immediate Safety and Hazard Assessment

Due to the lack of specific toxicological data for this compound, it is crucial to handle it as a substance with unknown toxicity. Pyrazole derivatives, as a class, can exhibit a range of biological activities and potential hazards. Therefore, a thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against potential dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any potential vapors or aerosols.

Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including contaminated materials like gloves, weighing paper, and absorbent pads, must be classified as hazardous chemical waste.[1]

  • This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible materials.[1]

Step 2: Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container of the chemical is often a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.[2][3]

  • This area should be well-ventilated and away from sources of ignition and incompatible materials.

Step 4: Arranging for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The ultimate disposal should be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.[1]

Spill Management

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent. The cleaning materials should also be disposed of as hazardous waste.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound as waste B Wear appropriate PPE A->B C Collect in a designated, compatible waste container B->C D Segregate from other waste streams C->D E Label container clearly: 'Hazardous Waste' & full chemical name D->E F Store in a designated satellite accumulation area E->F G Contact EHS for waste pickup F->G H Professional disposal by licensed vendor (e.g., incineration) G->H

Caption: Workflow for the proper disposal of this compound.

Logical Relationship for Hazard Assessment and Disposal

HazardDisposalLogic cluster_assessment Hazard Assessment cluster_action Required Action A Is a specific SDS for This compound available? B No specific data available A->B No C Assume hazardous based on anagolous pyrazole compounds and general principles B->C D Treat as Hazardous Waste C->D E Follow strict disposal protocols: - Segregation - Proper Labeling - Professional Disposal D->E F Consult Institutional EHS D->F

Caption: Decision-making process for the disposal of a compound with limited safety data.

References

Personal protective equipment for handling (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This compound is classified as an irritant to the eyes, skin, and respiratory system.[1][2] It may also be harmful if inhaled or absorbed through the skin.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines and proper disposal methods is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

Protection TypeRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn to protect against splashes and fine dust.[3][4]
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for integrity before use and change them frequently.[5]
Lab Coat or Chemical-Resistant ApronA long-sleeved lab coat is mandatory to protect skin and clothing.[1][2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood, if dust or aerosols may be generated, or if irritation is experienced.[1][2] A half-face or full-face respirator with organic vapor cartridges and P95 or P100 particulate filters is recommended.[6][7][8][9]

Operational Plan for Safe Handling

1. Preparation:

  • Ensure that a chemical fume hood is operational and available.

  • Locate the nearest eyewash station and safety shower before beginning work.[2]

  • Prepare all necessary equipment and reagents to minimize movement during the experiment.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the solid compound and its solutions.

  • Use a spatula or other appropriate tools for transferring the solid.

  • Keep containers tightly closed when not in use.[1][2]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate all equipment that has come into contact with the chemical.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[10][11] Do not dispose of this chemical down the drain or in regular trash.[11]

1. Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated weighing paper, pipette tips, and gloves in a designated, labeled, and sealed container for solid chemical waste.[10]

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with incompatible waste streams.[10]

2. Container Management:

  • Use chemically compatible containers with secure, tight-fitting lids.[11]

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[11]

3. Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.[10][12]

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[10] The recommended method of disposal is high-temperature incineration.[10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Locate Safety Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh and Prepare in Fume Hood prep3->handle1 Begin Experiment handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Containers Closed handle2->handle3 disp1 Segregate Solid and Liquid Waste handle3->disp1 Generate Waste disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.